Deltorphin
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSURCCZOBVHJJ-NWOHMYAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N10O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152630 | |
| Record name | Deltorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119975-64-3 | |
| Record name | Deltorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deltorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Deltorphin from Phyllomedusa sauvagei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltorphins, a class of naturally occurring heptapeptides, represent some of the most potent and selective agonists for the delta (δ)-opioid receptor. First identified in the skin secretions of the waxy monkey tree frog, Phyllomedusa sauvagei, these peptides have garnered significant interest within the scientific and drug development communities due to their potential as therapeutic agents. Their unique structure, which includes a D-amino acid residue, contributes to their high affinity and selectivity, making them valuable tools for opioid receptor research and potential leads for novel analgesic and psychoactive drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of deltorphin from Phyllomedusa sauvagei, detailing the experimental protocols and presenting key quantitative data.
Discovery: From Gene to Peptide
The journey to uncover this compound began not with the peptide itself, but with its genetic blueprint. In the late 1980s, researchers studying the skin of Phyllomedusa sauvagei cloned the cDNA encoding the precursor protein for dermorphin, another potent opioid peptide.[1][2] Analysis of this precursor's amino acid sequence revealed the coding region for a novel heptapeptide, distinct from dermorphin.[1] This predicted peptide, termed dermenkephalin or this compound, possessed the N-terminal sequence Tyr-D-Met-Phe, a feature that suggested potential opioid activity.[3][4] The presence of a codon for L-methionine at the second position in the cDNA, despite the final peptide containing D-methionine, pointed towards a unique post-translational modification process where an L-amino acid is converted to its D-isomer.[2]
The amino acid sequence of the first this compound isolated from Phyllomedusa sauvagei was determined to be Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ .[1][3]
Isolation and Purification of Native this compound
The isolation of this compound from the skin of Phyllomedusa sauvagei was guided by the use of a synthetic version of the predicted peptide as a marker.[1] The general workflow for the isolation and purification of this compound is a multi-step process involving extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification
2.1.1. Skin Extraction:
-
Fresh or lyophilized skin from Phyllomedusa sauvagei is homogenized.
-
The homogenized tissue is subjected to extraction with methanol.[5] This initial step serves to solubilize a wide range of peptides and small molecules from the skin glands.
-
The methanolic extract is then centrifuged to pellet insoluble material, and the supernatant containing the crude peptide mixture is collected.
2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is the primary technique for purifying this compound from the crude extract. This process typically involves multiple chromatographic steps to achieve a high degree of purity.
-
Step 1: Initial Fractionation: The crude extract is subjected to a preliminary round of RP-HPLC on a C18 column. A shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% trifluoroacetic acid) is used to separate the complex mixture into numerous fractions.
-
Step 2: Intermediate Purification: Fractions showing opioid activity (as determined by bioassay or immunoassay) are pooled and re-chromatographed on a different RP-HPLC column (e.g., C8 or phenyl) with a modified gradient to further resolve the peptides.
-
Step 3: Final Purification: The fraction corresponding to the retention time of the synthetic this compound marker is collected and subjected to a final isocratic or very shallow gradient RP-HPLC run to ensure the homogeneity of the isolated peptide.
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Caption: Generalized workflow for this compound isolation.
Structural Characterization
Once purified, the structure of the isolated peptide was confirmed through amino acid analysis and sequencing.
Experimental Protocol: Structural Analysis
3.1.1. Amino Acid Analysis:
-
An aliquot of the purified peptide is hydrolyzed in 6N HCl at 110°C for 24 hours to break the peptide bonds and release the constituent amino acids.
-
The resulting amino acid mixture is then analyzed using an amino acid analyzer or by derivatization followed by HPLC to determine the amino acid composition. This analysis confirms the presence of Tyrosine, Phenylalanine, Histidine, Leucine, Aspartic acid, and two Methionine residues.
-
To confirm the presence of the D-amino acid, enzymatic digestion with a D-amino acid-specific oxidase can be employed, or chiral gas chromatography of derivatized amino acids can be performed.
3.1.2. Peptide Sequencing:
The precise order of the amino acids was determined using automated Edman degradation.
-
The purified peptide is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions.
-
The derivatized N-terminal amino acid is then cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).
-
The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography.
-
The cycle is repeated for the new N-terminal amino acid until the entire sequence is determined.
Quantitative Data
The following tables summarize the key quantitative data associated with the this compound from Phyllomedusa sauvagei.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Molar Ratio |
| Aspartic Acid | 1 |
| Phenylalanine | 1 |
| Histidine | 1 |
| Leucine | 1 |
| Methionine | 2 |
| Tyrosine | 1 |
Table 2: Binding Affinity of this compound for Opioid Receptors
| Ligand | Receptor Subtype | IC₅₀ (nM) | Reference |
| [D-Met²]this compound | Delta (δ) | 0.80 | [6] |
| [D-Met²]this compound | Mu (μ) | >1000 | [6] |
Note: IC₅₀ is the concentration of a ligand that inhibits 50% of the binding of a radiolabeled ligand.
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects by acting as a highly selective agonist at the delta (δ)-opioid receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. The signaling cascade initiated by this compound binding is primarily mediated by the Gαi/o subunit of the heterotrimeric G protein.
Upon binding of this compound to the δ-opioid receptor, the following intracellular events are triggered:
-
G Protein Activation: The receptor undergoes a conformational change, which promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
The following diagram illustrates the signaling pathway of this compound at the δ-opioid receptor.
Caption: this compound signaling at the δ-opioid receptor.
Conclusion
The discovery and characterization of this compound from Phyllomedusa sauvagei have been pivotal in advancing our understanding of opioid pharmacology. The unique D-amino acid-containing structure of this peptide confers remarkable selectivity and potency for the δ-opioid receptor. The experimental approaches outlined in this guide, from gene-based prediction to meticulous isolation and structural elucidation, provide a framework for the discovery of novel bioactive peptides. As research continues, this compound and its analogues hold significant promise for the development of next-generation therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.
References
- 1. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins, biochemical properties, and physiological mechanisms of deltorphins and related opioid peptides. Primarily sourced from the skin secretions of arboreal frogs of the genus Phyllomedusa, these peptides represent a fascinating example of evolutionary chemical defense and hold significant potential for the development of novel analgesic drugs. Their high affinity and selectivity for the delta-opioid receptor make them a subject of intense research interest.
Natural Sources and Variants
Deltorphins are a class of heptapeptides that have been isolated from the skin of South American frogs, most notably Phyllomedusa bicolor and Phyllomedusa sauvagei.[1][2] These frogs secrete a complex mixture of bioactive peptides, including deltorphins and the related dermorphins, as a defense mechanism. The defining characteristic of these opioid peptides is the presence of a D-amino acid at the second position of their sequence, which is a result of post-translational modification of a precursor protein containing the standard L-amino acid.[3] This D-amino acid configuration is crucial for their high affinity and selectivity for opioid receptors.[1]
Several variants of deltorphins have been identified, with the primary distinction being the amino acid at position 2 and other residues within the peptide chain. The two main types are deltorphin (also known as this compound A or dermenkephalin) with a D-Methionine, and [D-Ala2]this compound I and II with a D-Alanine.[2][4][5]
Quantitative Analysis of Peptide Yields
The concentration of these peptides in the frog's skin secretion can vary. The following table summarizes the reported yields of deltorphins and related peptides from their natural sources.
| Peptide | Frog Species | Yield | Source Material | Reference |
| [D-Ala2]this compound I | Phyllomedusa bicolor | Not explicitly quantified | Skin extracts | [6] |
| [D-Ala2]this compound II | Phyllomedusa bicolor | 1.650 mg | 92 g of fresh skins | [6] |
| This compound | Phyllomedusa sauvagei | Small quantities | Skin extracts | [7] |
| This compound I | Dried Kambô secretion | 5.31 µg/mg | Dried secretion | [8] |
Experimental Protocols
Extraction and Purification of Deltorphins from Frog Skin
This protocol outlines the general steps for isolating deltorphins from their natural source, based on methodologies described in the literature.[6]
Workflow for this compound Extraction and Purification
A representative workflow for the extraction and purification of deltorphins from frog skin.
Methodology:
-
Tissue Preparation: Fresh skins from the frog species (e.g., Phyllomedusa bicolor) are minced.[6]
-
Extraction: The minced skins are extracted with methanol for an extended period (e.g., one week).[6]
-
Initial Separation: The extract is then subjected to a preliminary separation technique, such as alumina chromatography, to isolate fractions containing opioid activity.[6]
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified using reversed-phase HPLC on a C18 column.[6] This step is crucial for separating the different peptide variants.
-
Final Purification: The collected active peaks from the initial HPLC run are subjected to further rounds of HPLC for final purification.[6]
-
Characterization: The purified peptides are then characterized using techniques like amino acid analysis and sequencing to determine their primary structure.[6]
Opioid Receptor Binding Assay
To determine the affinity and selectivity of the isolated peptides for different opioid receptors, radioligand binding assays are commonly employed.[9]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., delta-opioid receptor).[9]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³⁵S]GTPγS) and the test compound (this compound) in an appropriate assay buffer.[9]
-
Filtration: After incubation, the reaction mixture is filtered through glass fiber filters to separate the bound and unbound radioligand.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data is analyzed using non-linear regression to determine key parameters such as the inhibition constant (Ki) or the half-maximal effective concentration (EC₅₀).[9]
Signaling Pathways
Deltorphins exert their potent analgesic effects by acting as highly selective agonists for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[2][10] The activation of DOR by this compound initiates a cascade of intracellular signaling events.
This compound Signaling Pathway via Delta-Opioid Receptor
Simplified signaling cascade initiated by this compound binding to the delta-opioid receptor.
Mechanism of Action:
-
Receptor Binding: this compound binds to and activates the delta-opioid receptor on the cell surface.[10]
-
G Protein Activation: This leads to the activation of an associated inhibitory G protein (Gi/o).[10]
-
Downstream Effects: The activated G protein dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, causing the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization and reduced neuronal excitability).[11]
-
The net effect of these signaling events is a reduction in neuronal activity, which underlies the potent analgesic properties of deltorphins.
Conclusion
Deltorphins and related peptides from the skin of Phyllomedusa frogs are remarkable natural products with exceptional affinity and selectivity for the delta-opioid receptor. Their unique D-amino acid configuration provides a template for the design of novel therapeutics for pain management. The detailed understanding of their natural sources, biochemical properties, and signaling mechanisms, as outlined in this guide, is crucial for advancing research and development in this promising field.
References
- 1. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Deltorphin peptide family and their amino acid sequences
An In-depth Technical Guide to the Deltorphin Peptide Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deltorphins are a family of naturally occurring heptapeptides that exhibit exceptionally high affinity and selectivity for the δ (delta)-opioid receptor.[1][2] Originally isolated from the skin of frogs from the Phyllomedusa genus, these peptides represent a significant area of interest in opioid research and drug development due to their potent analgesic properties and potential for reduced side effects compared to traditional μ-opioid receptor agonists.[1][3]
A defining structural characteristic of the this compound family is the presence of a D-amino acid residue at the second position of the peptide sequence.[1][4] This feature is crucial for their potent biological activity and remarkable stability against enzymatic degradation.[4] This guide provides a comprehensive overview of the this compound peptide family, their amino acid sequences, receptor binding profiles, signaling mechanisms, and the experimental protocols used for their characterization.
The this compound Peptide Family: Structure and Classification
The this compound family consists of several related peptides, with this compound, this compound I, and this compound II being the most extensively studied. They share a common N-terminal Tyr-D-Xaa-Phe motif, which is essential for their interaction with opioid receptors, while variations in the C-terminal region contribute to their receptor selectivity.[1][5]
Amino Acid Sequences
The primary structures of the core members of the this compound family are detailed below.
| Peptide | Alternative Name(s) | Amino Acid Sequence | Source |
| This compound | This compound A, Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | Phyllomedusa sauvagei[6][7][8] |
| This compound I | This compound C, [D-Ala²]this compound I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Phyllomedusa bicolor[1][3][9] |
| This compound II | This compound B, [D-Ala²]this compound II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | Phyllomedusa bicolor[1][10][11] |
Receptor Binding Affinity and Selectivity
Deltorphins are distinguished by their profound selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors. This selectivity is a key factor in their pharmacological profile. The binding affinities are typically determined through competitive radioligand binding assays.
| Ligand | Receptor | KD (nM) | Ki (nM) | μ/δ Selectivity Ratio (Ki) | Notes |
| [¹²⁵I][D-Ala²]this compound I | δ-opioid | 0.5 | - | 1388 | High affinity and selectivity for δ-receptors in mouse brain membranes.[12] |
| [D-Ala²]this compound I | δ-opioid | - | 0.22 - 0.66 | >10,000 | Data from rat brain membranes.[13] |
| [D-Ala²]this compound I | μ-opioid | - | >3000 | - | Data from rat brain membranes.[13] |
| [D-Ala²]this compound II | δ-opioid | - | 0.19 - 0.34 | >20,000 | Data from rat brain membranes.[13] |
| [D-Ala²]this compound II | μ-opioid | - | >4000 | - | Data from rat brain membranes.[13] |
| This compound | δ-opioid | - | 0.58 - 1.2 | >2,000 | Data from rat brain membranes.[13] |
| This compound | μ-opioid | - | >2000 | - | Data from rat brain membranes.[13] |
Signaling Pathways
Deltorphins exert their cellular effects by activating δ-opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).
Activation of the δ-opioid receptor by a this compound peptide initiates a signaling cascade:
-
G-Protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Ion Channel Modulation: The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels (Ca²⁺), reducing neurotransmitter release.[15] It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization and reduced neuronal excitability.
-
MAPK Pathway Activation: this compound binding can also trigger signaling through the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which can influence long-term cellular processes like gene expression and cell survival.[15]
Caption: δ-Opioid receptor signaling pathway activated by this compound binding.
Experimental Protocols
The study of deltorphins involves a range of standard and specialized biochemical and pharmacological techniques.
Peptide Synthesis and Purification
Deltorphins and their analogs are typically produced using automated solid-phase peptide synthesis (SPPS).[16][17]
Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Deprotect the terminal Fmoc group with a 20% piperidine in DMF solution. Couple the first C-terminal amino acid (Fmoc-Gly-OH for this compound I/II) using a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (e.g., Val, Val, Asp/Glu, Phe, D-Ala/D-Met, Tyr).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, wash the pellet with ether, and then dry under a vacuum.
Protocol: Purification by Reversed-Phase HPLC (RP-HPLC) [18]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of aqueous solvent, often containing a small percentage of acetonitrile (ACN) or acetic acid.
-
Chromatography:
-
Column: Use a C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Elution: Inject the dissolved crude peptide onto the column. Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
Detection and Fractionation: Monitor the eluate using UV detection at 210-220 nm. Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.
Receptor Binding Assays
These assays are critical for determining the affinity (KD or Ki) and selectivity of deltorphins for opioid receptors.
Protocol: Competitive Radioligand Binding Assay [12]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat or mouse) or cultured cells expressing the opioid receptor of interest in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DPDPE for δ-receptors or [¹²⁵I][D-Ala²]this compound I), and varying concentrations of the unlabeled test peptide (this compound analog).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Assays
The antinociceptive (pain-relieving) effects of deltorphins are evaluated in animal models.
Protocol: Mouse Tail-Flick Test [19][20]
-
Animal Acclimation: Acclimate mice to the testing environment and handling procedures.
-
Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Peptide Administration: Administer the this compound peptide via a specific route, such as intracerebroventricular (i.c.v.) injection, to deliver it directly to the central nervous system.
-
Post-Treatment Measurement: At various time points after administration (e.g., 10, 20, 40, 60 minutes), re-measure the tail-flick latency.
-
Data Analysis: Convert the latency times to a percentage of the maximum possible effect (% MPE) to normalize the data. Compare the effects of the this compound to a vehicle control and potentially a reference compound like morphine. To confirm receptor specificity, antagonist studies can be performed by pre-treating animals with a selective δ-opioid antagonist (e.g., naltrindole).[19][21]
Conclusion
The this compound peptide family offers a unique combination of high potency and selectivity for the δ-opioid receptor, making them invaluable tools for pharmacological research and promising leads for the development of novel analgesics. Their distinctive D-amino acid configuration provides a template for designing highly stable and active therapeutic peptides. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and characterization of these important biomolecules, facilitating further exploration into their therapeutic potential and the intricate mechanisms of opioid signaling.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound I - Wikipedia [en.wikipedia.org]
- 4. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cpcscientific.com [cpcscientific.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. This compound II, ala(2)- | C38H54N8O10 | CID 123795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]this compound II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Preliminary analgesic properties of this compound-5-methoxytryptamine chimeric opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antinociceptive and behavioral effects of synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Deltorphins: A Technical Guide for Researchers
Abstract
Deltorphins, a class of potent and highly selective δ-opioid receptor agonists, are heptapeptides originally isolated from the skin secretions of frogs belonging to the genus Phyllomedusa. Their unique biological activity is largely attributed to a key post-translational modification: the presence of a D-amino acid at the second position. This technical guide provides an in-depth overview of the biosynthetic pathway of deltorphins in amphibian skin, designed for researchers, scientists, and drug development professionals. The guide details the genetic precursors, enzymatic processing, and post-translational modifications, and includes available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction
Deltorphins are members of a family of opioid peptides that also includes the μ-opioid receptor-selective dermorphins, both found in amphibian skin.[1][2] These peptides are of significant interest to the scientific community due to their high receptor selectivity, which makes them valuable tools for studying opioid receptor pharmacology and potential templates for the development of novel analgesics with fewer side effects. The biosynthesis of deltorphins is a fascinating example of how post-translational modifications can dramatically alter the biological activity of a peptide. This guide will explore the molecular journey from gene to bioactive peptide.
The Deltorphin Precursor Protein
The journey to bioactive deltorphins begins with the transcription and translation of a precursor protein. cDNAs encoding these precursors have been successfully cloned from the skin of Phyllomedusa bicolor.[3][4]
Gene Structure and Expression
The genes encoding this compound precursors are expressed in the granular glands of the frog's skin. Transcriptome analyses of amphibian skin have revealed a rich environment of gene expression related to immune function and response to stimuli, providing a context for the production of these bioactive peptides.[5] While specific quantitative data on the expression levels of this compound precursor mRNA under different physiological conditions are not extensively available, it is understood that the synthesis is a part of the frog's chemical defense and signaling apparatus.
Precursor Protein Architecture
The precursor proteins for deltorphins are multi-domain structures that contain one or more copies of the this compound sequence, as well as sequences for other related peptides, such as dermorphins.[3][4] This co-encoding suggests a coordinated regulation and production of a cocktail of bioactive peptides. The general structure of a this compound precursor can be summarized as follows:
-
Signal Peptide: An N-terminal signal sequence that directs the precursor protein to the secretory pathway.
-
Pro-regions: Spacer regions that separate the bioactive peptide sequences.
-
Peptide Repeats: Multiple copies of the this compound and dermorphin sequences flanked by basic amino acid residues (e.g., Lys-Arg), which serve as cleavage sites for processing enzymes.[3][4]
Enzymatic Processing and Post-Translational Modifications
The conversion of the inactive precursor protein into bioactive deltorphins involves a series of precise enzymatic steps that take place within the secretory pathway of the granular gland cells.
Proteolytic Cleavage
The first step in the processing of the precursor protein is its cleavage by a class of enzymes known as prohormone convertases (PCs). These enzymes recognize and cleave at specific basic amino acid residues (e.g., Lys-Arg, Arg-Arg) that flank the this compound sequences within the precursor.[6][7] While the specific PCs involved in this compound processing in Phyllomedusa skin have not been definitively identified, studies in other amphibian tissues have shown the presence and activity of PCs like PC1 and PC2 in the processing of other prohormones.[8][9]
L- to D-Amino Acid Isomerization
A hallmark of this compound biosynthesis is the enzymatic conversion of an L-amino acid residue to its D-isomer at the second position of the peptide chain.[3][4] This remarkable post-translational modification is catalyzed by a peptidyl-aminoacyl-L/D-isomerase.[10] The cDNA sequence for this compound precursors reveals a standard codon for the L-amino acid (e.g., GCG for L-alanine), confirming that this isomerization is a post-translational event.[3] The enzyme responsible for this conversion has been partially purified and characterized from the skin secretions of Bombina species.[11] This isomerase exhibits a degree of substrate specificity, with a preference for a hydrophobic amino acid at position 1 and a small amino acid at position 3 of the peptide substrate.[10]
C-Terminal Amidation
The final step in the maturation of deltorphins is the amidation of the C-terminal carboxylic acid. This is a common post-translational modification for many bioactive peptides and is crucial for the biological activity of deltorphins. This reaction is catalyzed by a two-enzyme complex: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL).
Quantitative Data
Quantitative data on the biosynthesis of deltorphins is limited in the available literature. The following table summarizes the key quantitative information that has been reported.
| Parameter | Value | Species | Reference |
| Yield of [D-Ala2]this compound I | 1.080 mg | Phyllomedusa bicolor | [12] |
| Yield of [D-Ala2]this compound II | 1.650 mg | Phyllomedusa bicolor | [12] |
| Concentration of Dermenkephalin | 2.4 µg/g dry skin | Phyllomedusa sauvagei | [13] |
| Isomerase Activity | Varies with substrate | Bombina orientalis | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis. These are generalized protocols and may require optimization for specific laboratory conditions.
RNA Extraction from Amphibian Skin
Objective: To isolate high-quality total RNA from amphibian skin for downstream applications such as cDNA library construction.
Materials:
-
Amphibian skin tissue
-
Liquid nitrogen
-
TRIzol reagent or similar RNA extraction solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge and RNase-free tubes
Protocol:
-
Excise a small piece of amphibian skin and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation.[14]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a tube containing 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Homogenize the sample by vortexing or passing it through a syringe.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing the RNA) to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in the initial homogenization. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to redissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
cDNA Library Construction
Objective: To generate a cDNA library from amphibian skin mRNA to identify and clone the genes encoding this compound precursors.
Materials:
-
Purified total RNA or mRNA from amphibian skin
-
Oligo(dT) primers
-
Reverse transcriptase
-
dNTPs
-
Second-strand synthesis buffer and enzymes (e.g., DNA Polymerase I, RNase H)
-
T4 DNA ligase
-
Cloning vector (e.g., plasmid)
-
Competent E. coli cells
Protocol:
-
First-Strand Synthesis:
-
Second-Strand Synthesis:
-
Degrade the original mRNA template using RNase H.
-
Synthesize the second strand of cDNA using DNA Polymerase I.[15]
-
-
Ligation into a Vector:
-
Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid with a multiple cloning site) using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation products into competent E. coli cells.
-
-
Library Plating and Screening:
-
Plate the transformed bacteria on selective agar plates to grow individual colonies, each containing a single cDNA clone.
-
The library can then be screened using various methods, such as hybridization with a labeled probe designed from a known this compound sequence, to identify the clones containing the this compound precursor cDNA.
-
Solid-Phase Peptide Synthesis of Deltorphins
Objective: To chemically synthesize this compound peptides for pharmacological studies and as standards for comparison with natural peptides.
Materials:
-
Fmoc-protected amino acids (including the D-amino acid for the second position)
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid with scavengers)
-
Solvents (DMF, DCM)
-
HPLC system for purification
Protocol:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids, including the D-amino acid at the second position, following the deprotection and coupling cycle.[17][18]
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.
Regulatory Pathways
The regulation of this compound biosynthesis is likely a complex process involving hormonal and neural control, typical for the production of bioactive peptides in amphibian skin. While specific signaling pathways controlling this compound gene expression have not been fully elucidated, a general model can be proposed based on the known regulation of other amphibian skin peptides.
Stress, such as a predator threat, can trigger the release of hormones like catecholamines (e.g., epinephrine) from the adrenal glands.[19] These hormones can then act on receptors in the granular glands of the skin, initiating intracellular signaling cascades. These cascades can lead to both the acute release of stored deltorphins and the long-term regulation of this compound precursor gene expression. Key signaling pathways that may be involved include the cyclic AMP (cAMP) and phospholipase C (PLC) pathways.
Conclusion
The biosynthesis of deltorphins in amphibian skin is a multi-step process that showcases the elegance of natural peptide production. From a single gene, a precursor protein is synthesized that gives rise to a variety of bioactive peptides through a series of precise enzymatic modifications. The post-translational L- to D-amino acid isomerization is a particularly noteworthy event that is critical for the high δ-opioid receptor selectivity of deltorphins. While much has been elucidated about this pathway, further research is needed to fully understand the quantitative aspects of this compound production, the specific enzymes involved, and the intricate regulatory networks that control this fascinating biological process. The information presented in this guide provides a solid foundation for researchers to delve deeper into the world of these unique and potent opioid peptides.
References
- 1. Total RNA isolation protocol [primerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcriptome analyses reveal the genetic basis underlying the immune function of three amphibians’ skin | PLOS One [journals.plos.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Cellular localization and role of prohormone convertases in the processing of pro-melanin concentrating hormone in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunocytochemical localization of prohormone convertases PC1 and PC2 in the anuran pituitary gland: subcellular localization in corticotrope and melanotrope cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and Localization of Prohormone Convertase PC1 in the Calcitonin-producing Cells of the Bullfrog Ultimobranchial Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. More than Skin Deep: Functional Genomic Basis for Resistance to Amphibian Chytridiomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.uva.nl [pure.uva.nl]
- 15. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]
- 16. stackwave.com [stackwave.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Neuro-Hormonal Control of Rapid Dynamic Skin Colour Change in an Amphibian during Amplexus - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Significance of Deltorphins in Frog Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltorphins, a class of heptapeptides found in the skin secretions of frogs from the Phyllomedusinae subfamily, represent a fascinating example of molecular evolution and adaptation. These peptides are exceptionally potent and selective agonists for the delta-opioid receptor (δ-OR), a key target in pain management and mood regulation. This technical guide provides an in-depth exploration of the evolutionary significance of deltorphins, their biochemical properties, and the experimental methodologies used in their study. We present a comprehensive overview of quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a valuable resource for researchers in pharmacology, evolutionary biology, and drug development.
Introduction: The Evolutionary Enigma of Frog Skin Opioids
The skin of amphibians is a veritable chemical factory, producing a diverse array of bioactive compounds that serve various ecological functions, primarily as a defense mechanism against predators and microbial pathogens.[1][2] Among the most intriguing of these are the opioid peptides, particularly the deltorphins, which are found in the skin secretions of leaf frogs of the genus Phyllomedusa.[3][4][5]
The evolutionary impetus for frogs to produce highly specific agonists for opioid receptors, which are integral to the nervous systems of vertebrates, is a subject of significant scientific inquiry. The prevailing hypothesis posits that these peptides act as a potent deterrent to predators. Upon ingestion or absorption, deltorphins can induce profound physiological effects in a predator, including analgesia, altered behavior, and potentially life-threatening respiratory depression, thereby increasing the frog's chances of survival.
Deltorphins are structurally unique, most notably for the presence of a D-amino acid residue at the second position (typically D-Alanine or D-Methionine), which is a post-translational modification of a genetically encoded L-amino acid.[2][6] This isomerization confers significant resistance to enzymatic degradation, enhancing the peptide's bioavailability and duration of action. The high selectivity of deltorphins for the δ-opioid receptor, as compared to the μ- and κ-opioid receptors, is another remarkable feature, making them valuable tools for pharmacological research and potential templates for the design of novel therapeutics with improved side-effect profiles.
This guide will delve into the quantitative pharmacology of various deltorphins, provide detailed protocols for their study, and explore the molecular evolution of their precursor genes, offering a comprehensive resource for the scientific community.
Quantitative Pharmacological Data
The exceptional potency and selectivity of deltorphins for the δ-opioid receptor have been quantified through numerous in vitro studies. The following tables summarize key pharmacological parameters, including binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) for various deltorphin peptides and related compounds. These data are essential for comparing the pharmacological profiles of different analogs and for understanding the structure-activity relationships that govern their interaction with opioid receptors.
Table 1: Binding Affinities (Ki) of Deltorphins and Other Opioid Peptides for Opioid Receptors
| Peptide | Receptor Subtype | Ki (nM) | Test System | Reference(s) |
| This compound I ([D-Ala2]this compound I) | δ (delta) | 0.104 ± 0.009 | Rat brain membranes | [7] |
| μ (mu) | >10,000 | Rat brain membranes | [8] | |
| κ (kappa) | >10,000 | Rat brain membranes | [8] | |
| This compound II ([D-Ala2]this compound II) | δ (delta) | ~0.3 | Mouse brain membranes | [9] |
| μ (mu) | >10,000 | Rat brain membranes | [8] | |
| This compound (Dermenkephalin) | δ (delta) | 0.80 | Rat brain synaptosomes | [1] |
| μ (mu) | >1000 | Rat brain synaptosomes | [1] | |
| [D-Pen2,5]enkephalin (DPDPE) | δ (delta) | ~10 | Rat brain membranes | [7] |
| μ (mu) | ~3000 | Rat brain membranes | [1] | |
| Dermorphin | μ (mu) | ~0.5 | Rat brain synaptosomes | [1] |
| δ (delta) | ~90 | Rat brain synaptosomes | [1] |
Table 2: Inhibitory Concentrations (IC50) of Deltorphins in Functional Assays
| Peptide | Assay | IC50 (nM) | Reference(s) |
| This compound I ([D-Ala2]this compound I) | Mouse vas deferens | 0.048 ± 0.007 | [7] |
| This compound II ([D-Ala2]this compound II) | Mouse vas deferens | 0.031 ± 0.005 | [7] |
| This compound (Dermenkephalin) | Mouse vas deferens | 0.15 ± 0.02 | [7] |
| [D-Pen2,5]enkephalin (DPDPE) | Mouse vas deferens | 4.3 ± 0.6 | [7] |
| Dermorphin | Guinea pig ileum | 0.34 ± 0.05 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of deltorphins, from their isolation from natural sources to their characterization in receptor binding and behavioral assays.
Peptide Extraction and Purification from Frog Skin
This protocol outlines the steps for the extraction and purification of deltorphins from the skin secretions of Phyllomedusa species.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of deltorphins.
Methodology:
-
Stimulation and Collection: Anesthetize the frog (e.g., with tricaine methanesulfonate). Stimulate skin secretion using a mild, non-harmful method such as gentle electrical stimulation or subcutaneous injection of norepinephrine.[10] Immediately rinse the dorsal skin with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to collect the secretions.
-
Initial Processing: Centrifuge the collected solution at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Lyophilize the supernatant to obtain a crude peptide powder.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over 60 minutes is a typical starting point for separating the complex peptide mixture.[10]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Bioassay: Collect fractions corresponding to the eluted peaks. Screen the fractions for opioid activity using a receptor binding assay (see Protocol 3.2) or a functional bioassay (e.g., mouse vas deferens assay).
-
Final Purification: Subject the active fractions to a second round of RP-HPLC using a different gradient or a different column chemistry (e.g., C4 or phenyl) to achieve high purity.
-
Structural Characterization: Determine the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and determine the amino acid sequence using Edman degradation.
Delta-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of deltorphins for the δ-opioid receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Prepare crude membrane fractions from rat or mouse brain tissue or from cultured cells stably expressing the human δ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]Naltrindole is a commonly used selective antagonist radioligand for the δ-opioid receptor.[11][12] A final concentration in the low nanomolar range (e.g., 0.1-1.0 nM) is typically used.
-
Competitive Binding:
-
In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of the unlabeled this compound analog.
-
Initiate the binding reaction by adding the receptor membrane preparation.
-
Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Behavioral Assay: Acetic Acid Test for Nociception in Frogs
This protocol describes a method for assessing the antinociceptive (pain-reducing) effects of deltorphins in a frog model.[13]
Methodology:
-
Animal Acclimation: Acclimate frogs (e.g., Rana pipiens) individually in cages for several days before the experiment.
-
Drug Administration: Administer this compound or a vehicle control via a suitable route (e.g., dorsal lymph sac injection).
-
Nociceptive Testing:
-
Prepare a series of graded concentrations of acetic acid.
-
At a specific time point after drug administration, apply a drop of the lowest concentration of acetic acid to the dorsal thigh of the frog.
-
Observe for a wiping response (the frog uses a hindlimb to wipe the stimulated area) for a set period (e.g., 15 seconds).
-
If no response occurs, blot the acid and apply the next higher concentration.
-
The nociceptive threshold is the lowest concentration of acetic acid that elicits a wiping response.
-
-
Data Analysis: Compare the nociceptive thresholds of the this compound-treated group to the control group. An increase in the nociceptive threshold indicates an antinociceptive effect.
Signaling Pathways of the Delta-Opioid Receptor
Deltorphins exert their cellular effects by binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The downstream signaling cascades are complex and can vary depending on the specific agonist and cell type.
Simplified Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the delta-opioid receptor.
Upon agonist binding, the δ-OR couples to inhibitory G-proteins (Gi/Go). This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and decreased neuronal excitability.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence gene expression and long-term cellular changes.
Molecular Evolution of this compound Precursor Genes
The genes encoding deltorphins provide valuable insights into the evolutionary origins of these peptides. Studies of the cDNAs from Phyllomedusa bicolor have revealed that deltorphins are synthesized as part of a larger precursor protein.[2][14][15]
Logical Relationship of this compound and Dermorphin Precursor Genes
Caption: Evolutionary relationship of opioid and antimicrobial peptide precursors.
Interestingly, the this compound precursor genes in P. bicolor also contain sequences for dermorphin-related peptides, which are highly selective for the μ-opioid receptor.[2][14] Furthermore, the overall architecture of the this compound and dermorphin precursor genes shows significant homology to the precursors of antimicrobial peptides, such as dermaseptins, found in the same frog species.[6]
This suggests a shared evolutionary origin from a common ancestral gene. It is hypothesized that an ancestral gene encoding a peptide with broad defensive functions underwent duplication and subsequent divergence. This evolutionary process led to the specialization of the resulting gene families, with some retaining antimicrobial activity (dermaseptins) and others evolving to produce potent and selective opioid receptor ligands (dermorphins and deltorphins). This represents a remarkable example of neofunctionalization, where duplicated genes acquire new functions.
Phylogenetic Distribution of this compound-Producing Frogs
Deltorphins have so far been exclusively isolated from frogs belonging to the subfamily Phyllomedusinae, commonly known as leaf frogs. The phylogenetic tree below illustrates the position of the genus Phyllomedusa within this subfamily. The presence of deltorphins in multiple species within this genus suggests that the genes for these peptides arose early in the evolution of this lineage.
Phylogenetic Tree of Phyllomedusinae
Caption: Simplified phylogeny of the Phyllomedusinae subfamily.
Conclusion and Future Directions
The deltorphins of frog skin are a prime example of how natural selection can shape the evolution of potent and specific bioactive molecules. Their high affinity and selectivity for the δ-opioid receptor make them invaluable tools for probing the function of this receptor and for serving as lead compounds in the development of novel analgesics and other therapeutics. The evolutionary relationship between deltorphins, dermorphins, and antimicrobial peptides highlights the elegance of gene duplication and neofunctionalization as a mechanism for generating chemical diversity in nature.
Future research in this area should focus on:
-
Broader Phylogenetic Screening: Expanding the search for deltorphins to other species within the Phyllomedusinae and related families to gain a more complete picture of their evolutionary history and distribution.
-
Co-evolutionary Studies: Investigating the co-evolution of deltorphins and their cognate δ-opioid receptors in frogs to understand the molecular basis of their specific interaction.
-
Transcriptomic and Genomic Analysis: High-throughput sequencing of skin transcriptomes and genomes from various frog species will undoubtedly uncover novel this compound variants and provide deeper insights into the evolution of their precursor genes.
-
Drug Development: Leveraging the unique structural features of deltorphins to design new δ-opioid receptor agonists with improved therapeutic properties, such as reduced tolerance and dependence liability.
By continuing to explore the rich chemical arsenal of amphibians, we can not only unravel fascinating evolutionary stories but also discover novel molecules with significant potential for improving human health.
References
- 1. Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid research in amphibians: an alternative pain model yielding insights on the evolution of opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Stereochemistry of D-Amino Acids in Deltorphins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of D-amino acids in the chemical structure, stereochemistry, and biological activity of deltorphins, a family of potent and highly selective delta-opioid receptor agonists. This document provides a comprehensive overview of their structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies for their study.
Chemical Structure and the Significance of D-Amino Acids
Deltorphins are a class of endogenous opioid peptides originally isolated from the skin of frogs belonging to the genus Phyllomedusa.[1][2][3] They are heptapeptides with a unique structural feature: the presence of a D-amino acid at the second position of the peptide chain. This substitution is crucial for their high affinity and selectivity for the delta-opioid receptor.[1][4]
The general structure of the most well-characterized deltorphins is as follows:
-
Deltorphin: Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂[5]
The incorporation of a D-amino acid, such as D-Alanine or D-Methionine, at the second position profoundly influences the peptide's conformation and its interaction with the delta-opioid receptor.[4] This stereochemical arrangement is a key determinant of their enhanced stability against enzymatic degradation, leading to a longer biological half-life compared to peptides containing only L-amino acids.[8] The D-amino acid residue contributes to a specific folded conformation of the N-terminal "message" domain (Tyr-D-Xaa-Phe), which is essential for high-affinity binding and activation of the delta-opioid receptor.[7][9] Studies have shown that substituting the D-amino acid with its L-enantiomer dramatically reduces or abolishes biological activity, highlighting the strict stereochemical requirement for receptor recognition.[4][10]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of various this compound analogs for opioid receptors. This data illustrates the impact of D-amino acid substitutions and other structural modifications on receptor selectivity and potency.
| Peptide/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| [D-Ala²]this compound I | δ (delta) | 0.5 | < 0.01 | [11][12] |
| μ (mu) | 694 | - | [11] | |
| [D-Ala²]this compound II | δ (delta) | - | - | [13][14] |
| μ (mu) | - | - | [13] | |
| [Ile⁵,⁶]this compound II | δ (delta) | High | - | [13] |
| [Nle⁵,⁶]this compound II | δ (delta) | High | - | [13] |
| [γ-Me-Leu⁵,⁶]this compound II | δ (delta) | High | - | [13] |
| This compound A (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) | δ (delta) | 0.45 | - | [4] |
| μ (mu) | 344 | - | [4] | |
| [D-Ala²]this compound A | δ (delta) | - | - | [4] |
| [D-Nle²]this compound A | δ (delta) | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and biological evaluation of deltorphins.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing deltorphins and their analogs.[4][15][16][17] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). A common mixture is TFA/TIS/H₂O (95:2.5:2.5). The reaction is carried out for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of this compound analogs for different opioid receptors.[8][18]
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from the brains of rodents (e.g., rats) or from cultured cells expressing the opioid receptor of interest. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]naltrindole for delta-receptors) and varying concentrations of the unlabeled this compound analog being tested.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a this compound analog to activate G-protein coupled opioid receptors.[8][19][20][21]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the this compound analog in the presence of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Reaction: Initiate the binding reaction and incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to determine the three-dimensional solution structure and conformational dynamics of deltorphins.[10][14][22][23]
Protocol:
-
Sample Preparation: Dissolve the purified this compound peptide in a suitable solvent, typically a mixture of H₂O/D₂O or a cryoprotective mixture like DMSO-d₆/H₂O to enhance spectral resolution.[23] The peptide concentration is typically in the millimolar range.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Resonance Assignment: Assign all the proton, carbon, and nitrogen resonances of the peptide using the combination of TOCSY and HSQC spectra.
-
Structural Calculations: Use the distance restraints derived from NOESY/ROESY spectra and dihedral angle restraints (if available from coupling constants) as input for structure calculation programs like CYANA or XPLOR-NIH. These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of conformers that are consistent with the experimental data.
-
Structure Validation and Analysis: Validate the quality of the calculated structures using various statistical parameters and analyze the conformational features of the peptide, paying close attention to the influence of the D-amino acid on the overall fold.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of deltorphins in solution.[7][24][25][26]
Protocol:
-
Sample Preparation: Prepare a solution of the this compound peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region (190-250 nm). The peptide concentration should be in the range of 0.1-1 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at a controlled temperature. Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Processing: Subtract the spectrum of the buffer (blank) from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Analyze the processed CD spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution algorithms available in various software packages.
Visualizations
Signaling Pathway of this compound Activation of the Delta-Opioid Receptor
Deltorphins, upon binding to the delta-opioid receptor (a G-protein coupled receptor), initiate a cascade of intracellular signaling events.
Caption: this compound signaling cascade upon binding to the δ-opioid receptor.
Experimental Workflow for this compound Synthesis and Characterization
This diagram outlines the major steps involved in the creation and analysis of novel this compound analogs.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Comparative conformational analyses of mu-selective dermorphin and delta-selective this compound-II in aqueous solution by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 13. [D-Ala2]this compound II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conformation of this compound-II in membrane environment studied by two-dimensional NMR spectroscopy and molecular dynamics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solution structure of this compound I at 265 K: a quantitative NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Deltorphin Binding Affinity and Selectivity for Opioid Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of deltorphins for opioid receptor subtypes. Deltorphins are a class of naturally occurring opioid peptides, originally isolated from the skin of frogs from the genus Phyllomedusa, that exhibit a remarkably high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] This makes them valuable tools for neuroscience research and potential leads for the development of novel therapeutics with improved side-effect profiles compared to traditional mu (μ)-opioid receptor agonists.
This guide details the quantitative binding characteristics of various deltorphin analogs, outlines the experimental methodologies used to determine these properties, and illustrates the key signaling pathways activated by this compound binding.
Core Concepts: Opioid Receptors and Ligand Binding
Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opiates (e.g., morphine).[4][5] The three main classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ).[5] The distinct pharmacological effects of various opioids are largely determined by their binding affinity and selectivity for these different receptor subtypes.
-
Affinity: Refers to the strength of the interaction between a ligand and a receptor. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
-
Selectivity: Describes the preferential binding of a ligand to one receptor subtype over others. It is often expressed as a ratio of the Ki or IC50 values for different receptors (e.g., Ki μ / Ki δ). A high selectivity ratio indicates a strong preference for a specific receptor subtype.
Deltorphins are particularly noteworthy for their exceptional selectivity for the δ-opioid receptor.[2]
Data Presentation: Binding Affinities of this compound and its Analogs
The following tables summarize the binding affinities and selectivity of various this compound peptides for the μ-, δ-, and κ-opioid receptors. The data are compiled from multiple studies and are presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM) units. The selectivity ratio is calculated as the ratio of the affinity for the μ-opioid receptor to the affinity for the δ-opioid receptor (Ki μ / Ki δ).
| Peptide | μ-Opioid Receptor (Ki/IC50, nM) | δ-Opioid Receptor (Ki/IC50, nM) | κ-Opioid Receptor (Ki/IC50, nM) | Selectivity (μ/δ Ratio) |
| [D-Ala2]this compound I | - | - | - | 1388[6] |
| [D-Ala2,Phe(p-NCS)3]this compound I | - | 83[1] | - | High δ-selectivity[1] |
| This compound II | High nM range[7] | 0.13[7] | - | High δ-selectivity[7] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of ligand binding affinity and selectivity for opioid receptors is primarily achieved through radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantitative analysis of ligand-receptor interactions.[8][9]
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a this compound analog) for a specific opioid receptor subtype.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., from rat or monkey) or cultured cells expressing the opioid receptor of interest in a cold buffer solution.[10]
- Centrifuge the homogenate to pellet the cell membranes containing the receptors.
- Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.
- Resuspend the final membrane pellet in an appropriate assay buffer.[10]
- Determine the protein concentration of the membrane preparation using a standard protein assay.[10]
2. Competitive Binding Assay:
- In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (a compound with known high affinity for the target receptor) with the prepared cell membranes.[9]
- Add increasing concentrations of the unlabeled test compound to the wells.[9]
- Incubate the mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
3. Separation of Bound and Free Radioligand:
- Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.[10]
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]
4. Quantification of Radioactivity:
- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the amount of radioactivity on the filters using a scintillation counter.[10]
5. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.
- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value of the test compound.
- The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[11]
Experimental Workflow for Radioligand Binding Assay
References
- 1. An affinity label for delta-opioid receptors derived from [D-Ala2]this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 6. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pnas.org [pnas.org]
A Comparative Pharmacological Profile of Deltorphin I and Deltorphin II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological profiles of two potent and highly selective delta-opioid receptor agonists, deltorphin I and this compound II. This document outlines their receptor binding affinities, functional activities, and downstream signaling pathways, presenting a comparative overview for researchers and professionals in the field of drug development and opioid pharmacology.
Introduction
Deltorphins are a class of naturally occurring opioid peptides originally isolated from the skin of frogs belonging to the genus Phyllomedusa.[1][2] These heptapeptides exhibit remarkable affinity and selectivity for the delta-opioid receptor (DOR), making them invaluable tools for studying DOR function and potential therapeutic agents. This compound I and this compound II, both containing a D-alanine residue at the second position, are among the most well-characterized members of this family.[1][2] Understanding their distinct pharmacological profiles is crucial for the rational design of novel analgesics and other therapeutics targeting the delta-opioid system.
Receptor Binding Affinity and Selectivity
This compound I and this compound II are renowned for their high affinity and exceptional selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. This selectivity is a key attribute that distinguishes them from many other opioid peptides.
Quantitative Binding Data
The following tables summarize the binding affinities (Ki and KD) of this compound I and this compound II for the three main opioid receptor types. The data has been compiled from various radioligand binding studies.
Table 1: Binding Affinity (Ki in nM) of this compound I and this compound II at Opioid Receptors
| Peptide | Delta (δ) Receptor Ki (nM) | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Selectivity (μ/δ) |
| This compound I | ~0.5 (KD)[3] | >1000[4] | >10000[4] | ~1388[3] |
| This compound II | 0.41 (Ki/IC50)[5] | - | - | - |
Note: A comprehensive side-by-side comparison of Ki values for both peptides at all three receptors from a single study is limited in the available literature. The provided data is a compilation from different sources and methodologies.
Interpretation of Binding Data
Functional Activity
The functional activity of this compound I and this compound II as agonists at the delta-opioid receptor has been characterized through various in vitro and in vivo assays. These assays measure the ability of the peptides to activate the receptor and elicit a biological response.
Quantitative Functional Data
The following table summarizes the functional potencies (EC50) of this compound I and this compound II from studies assessing G-protein activation or other downstream cellular responses.
Table 2: Functional Potency (EC50 in nM) of this compound I and this compound II
| Peptide | Assay Type | Delta (δ) Receptor EC50 (nM) |
| This compound I | - | - |
| This compound II | GIRK channel activation[4] | - |
Note: Specific EC50 values for this compound I in functional assays were not prominently available in the searched results. This compound II has been shown to induce G-protein-coupled inwardly-rectifying potassium (GIRK) channel currents, a hallmark of DOR activation.[4]
Downstream Signaling Pathways
Activation of the delta-opioid receptor by this compound I and this compound II initiates a cascade of intracellular signaling events. As G-protein coupled receptors (GPCRs), DORs primarily couple to inhibitory G-proteins (Gi/o).
The canonical signaling pathway involves:
-
G-protein Activation: Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]
Recent studies have also implicated other signaling molecules in the downstream effects of this compound II, including Protein Kinase C delta (PKCδ), Phosphatidylinositol 3-kinase (PI3K), and Extracellular signal-regulated kinase (ERK1/2).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profiles of this compound I and this compound II.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or KD) of a ligand for a specific receptor.
Objective: To measure the affinity of this compound I and this compound II for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-hDOR, CHO-hMOR, CHO-hKOR).[7][8]
-
Radiolabeled ligand (e.g., [3H]naltrindole for DOR, [3H]DAMGO for MOR, [3H]U69,593 for KOR).
-
Unlabeled this compound I and this compound II.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer.[9]
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound (this compound I or II) and the cell membranes.[9]
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound I and this compound II in activating G-proteins via the delta-opioid receptor.
Materials:
-
Cell membranes from cells expressing the delta-opioid receptor.[7]
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound I and this compound II at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl).[8]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist (this compound I or II) in the assay buffer.[8][11]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.[10]
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from this curve.
Visualizations
The following diagrams illustrate the key experimental workflow and signaling pathways associated with this compound activity.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. apexbt.com [apexbt.com]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deltorphins in Pain Modulation and Analgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltorphins are a class of naturally occurring opioid peptides, originally isolated from the skin of frogs belonging to the genus Phyllomedusa.[1][2] These heptapeptides exhibit exceptionally high affinity and selectivity for the delta-opioid receptor (DOR), making them invaluable tools for investigating the physiological roles of this receptor subtype and promising candidates for the development of novel analgesics.[1][2] This technical guide provides an in-depth overview of the core principles of deltorphin-mediated pain modulation, focusing on their mechanism of action, receptor binding characteristics, and the experimental methodologies used to evaluate their analgesic properties.
Mechanism of Action and Signaling Pathways
Deltorphins exert their analgesic effects primarily through the activation of DORs, which are G-protein coupled receptors (GPCRs).[3][4] Upon binding, deltorphins induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/Go), which in turn leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP modulates the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability and the attenuation of pain signals.
Beyond cAMP modulation, DOR activation by deltorphins can also lead to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions hyperpolarize the neuron and reduce neurotransmitter release, respectively, both contributing to the overall analgesic effect.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to analgesia.
Receptor Binding and Selectivity
A key characteristic of deltorphins is their remarkable affinity and selectivity for the DOR over other opioid receptor subtypes, such as the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).[1][2] This selectivity is crucial for minimizing off-target effects commonly associated with less selective opioids, such as respiratory depression and dependence, which are primarily mediated by MOR activation.
The high selectivity of deltorphins is attributed to their unique amino acid sequence, particularly the presence of a D-amino acid at the second position.[1] For example, [D-Ala2]this compound I and II demonstrate significantly higher affinity for DORs compared to MORs.[1]
Quantitative Data on Receptor Binding
| Ligand | Receptor | Binding Affinity (Ki, nM) | Selectivity (MOR Ki / DOR Ki) | Reference |
| [D-Ala2]this compound I | δ (DOR) | 0.5 (K D) | 1388 | [5] |
| [D-Ala2]this compound II | δ (DOR) | High | High | [1] |
| This compound (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) | δ (DOR) | High | High | [2] |
In Vivo Analgesic Effects
The potent and selective activation of DORs by deltorphins translates to significant analgesic effects in various preclinical pain models. Intracerebroventricular (i.c.v.) administration of deltorphins has been shown to produce dose-dependent antinociception in thermal pain assays like the tail-flick and hot-plate tests.[6] Notably, the analgesic effects of deltorphins are effectively blocked by DOR-selective antagonists, confirming their mechanism of action.[6]
Quantitative Data on Analgesic Potency
| Compound | Administration | Pain Model | Analgesic Potency (ED50) | Reference |
| [D-Ala2]this compound II | i.c.v. | Mouse Tail-Flick | ~13-fold more potent than DPDPE | [6] |
| This compound II (DLT) | Intrathecal | Rat Neuropathic Pain | 4.524 µg (PNI rats) | [7] |
| Morphine | Intrathecal | Rat Neuropathic Pain | 1.817 µg (PNI rats) | [7] |
Experimental Protocols
Opioid Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of deltorphins for opioid receptors.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., a this compound analog) for a specific opioid receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-DOR cells).
-
Radioligand specific for the receptor (e.g., [3H]DPDPE for DOR).
-
Test compound (this compound analog).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at a specific temperature and duration (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a radioligand opioid receptor binding assay.
In Vivo Analgesia Assessment: Tail-Flick Test
Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.[8]
Materials:
-
Tail-flick analgesiometer.
-
Experimental animals (mice or rats).
-
Test compound (this compound) and vehicle control.
-
Administration supplies (e.g., syringes for i.c.v. injection).
Procedure:
-
Acclimate the animals to the testing environment.
-
Determine the baseline tail-flick latency for each animal by focusing a beam of light on its tail and recording the time until the tail is flicked away.[8] A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle to the animals.
-
At predetermined time points after administration, measure the tail-flick latency again.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE between the treatment and control groups to determine the analgesic effect.
In Vivo Analgesia Assessment: Hot-Plate Test
Objective: To assess the analgesic effect of a test compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws.[9]
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 55°C).
-
Experimental animals (mice or rats).
-
Test compound (this compound) and vehicle control.
-
Administration supplies.
Procedure:
-
Acclimate the animals to the testing room.
-
Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping).[9] A cut-off time is enforced.
-
Administer the test compound or vehicle.
-
At specified time intervals post-administration, re-measure the hot-plate latency.
-
Calculate the %MPE and compare between groups.
Signal Transduction Assay: cAMP Inhibition
Objective: To measure the ability of a this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Cells expressing the DOR (e.g., HEK293-DOR cells).
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Generate dose-response curves to determine the EC50 and Emax of the test compound for cAMP inhibition.
Logical Relationship Diagram
Caption: Relationship between this compound structure and analgesic effect.
Conclusion
Deltorphins represent a powerful class of selective DOR agonists with significant potential for the development of novel pain therapeutics. Their high affinity and selectivity for the DOR, coupled with their potent analgesic effects in preclinical models, underscore their importance in opioid research. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of deltorphins for pain management.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive effects of [D-Ala2]this compound II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
Physiological effects of deltorphin administration in animal models
An In-depth Technical Guide to the Physiological Effects of Deltorphin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltorphins are a class of naturally occurring opioid peptides with exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2] This specificity distinguishes them from other opioids that often interact with multiple receptor subtypes (μ, κ), leading to a broad spectrum of effects, including significant side effects. The unique pharmacological profile of deltorphins, particularly their potent analgesic properties with potentially reduced adverse effects like respiratory depression and abuse liability, makes them a subject of intense research for novel therapeutic development.[3] This document provides a comprehensive technical overview of the known physiological effects of this compound administration in preclinical animal models, focusing on the central nervous, cardiovascular, respiratory, and gastrointestinal systems. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to serve as a resource for the scientific community.
Central Nervous System Effects: Potent Antinociception
The most prominent and widely studied effect of this compound administration is potent, centrally-mediated antinociception (analgesia).[4] By selectively activating δ-opioid receptors located in key pain-processing regions of the brain and spinal cord, deltorphins effectively modulate and suppress pain signals.[4]
Quantitative Data: Analgesic Potency
Studies in rodent models consistently demonstrate the dose-dependent analgesic effects of centrally administered deltorphins. The potency of [D-Ala2]this compound II, a common analogue, has been shown to be significantly greater than other delta agonists and comparable to that of morphine in certain assays.[5]
| Peptide/Drug | Animal Model | Administration Route | Analgesic Assay | Dose Range | Key Finding | Reference |
| [D-Ala2]this compound II | Mouse | Intracerebroventricular (i.c.v.) | Tail-Flick Test | 0.03 - 0.3 nmol | ~13-fold more potent than DPDPE (another δ-agonist) and equipotent with morphine. | [5] |
| [D-Ala2,Gly4]this compound | Rat | Intracerebroventricular (i.c.v.) | Hot-Plate Test | 1 - 70 nmol | Induced strong analgesia and catalepsy. | [6] |
| This compound II Analog (DK-4) | Rat | Intracerebroventricular (i.c.v.) | Tail-Immersion Test | 5 - 20 nmol | Produced dose-dependent antinociception with a maximal effect at 45 minutes. | [7] |
| This compound I & II Chimeras | Mouse | Intracerebroventricular (i.c.v.) | Tail-Flick Test | 5 - 50 nmol/kg | Produced stronger and longer-lasting analgesia than deltorphins alone. | [8] |
Experimental Protocols for Analgesia Assessment
To study the central effects of deltorphins while bypassing the blood-brain barrier, i.c.v. injection is a standard method.[9]
-
Objective: To directly administer substances into the cerebral ventricles of a rodent.
-
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate agent like a ketamine/xylazine mixture via intraperitoneal (i.p.) injection.[10]
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Coordinate Identification: Identify the bregma landmark. Using coordinates from a rodent brain atlas (e.g., Paxinos and Watson), determine the target location for the lateral ventricle. For rats, typical coordinates are approximately -0.8 mm posterior to bregma, -1.5 mm lateral to the midline, and -3.5 mm ventral from the skull surface.[10]
-
Cannula Implantation: Drill a small hole at the target coordinates. Slowly lower a guide cannula (e.g., 22-gauge) to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to maintain patency.[10]
-
Recovery: Allow the animal to recover for 7-10 days before any injections are performed.
-
Injection: For drug administration, the conscious animal is gently restrained, the dummy cannula is removed, and an injection needle connected to a microsyringe is inserted. The substance (e.g., this compound dissolved in saline) is infused slowly (e.g., 1 µL/min).
-
This test measures the response latency to a thermal pain stimulus, which is indicative of supraspinally organized pain responses.[11][12]
-
Objective: To assess the analgesic efficacy of a compound by measuring the reaction time to a heated surface.
-
Apparatus: A metal plate that can be maintained at a constant temperature (e.g., 52-55°C) and a transparent acrylic cylinder to confine the animal on the plate.[11][13]
-
Procedure:
-
Acclimatization: Allow the animal (e.g., mouse) to acclimate to the testing room for at least 30-60 minutes.[11]
-
Baseline Latency: Place the animal on the pre-heated plate and immediately start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[14] Stop the timer the instant one of these behaviors occurs. This is the response latency.
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage. If the animal does not respond by this time, it is removed, and the latency is recorded as the cut-off time.[11][12]
-
Post-Administration Testing: Administer the test compound (e.g., this compound) and measure the response latency at predetermined time points afterward to assess the drug's effect.
-
This test assesses spinally-mediated reflexes to thermal pain and is sensitive to centrally acting analgesics.[15]
-
Objective: To measure analgesic activity by determining the latency to withdraw the tail from a noxious heat source.[16]
-
Apparatus: A device that focuses a high-intensity light beam onto the ventral surface of the animal's tail, with an integrated sensor that automatically stops a timer when the tail moves.[17]
-
Procedure:
-
Restraint: Place the animal (e.g., rat or mouse) in a restrainer, allowing the tail to be exposed.
-
Baseline Latency: Position the tail over the heat source. Activate the light beam, which starts the timer.
-
Endpoint: The animal will flick its tail away from the heat stimulus. This reflexive movement is detected by the sensor, which stops the timer, recording the latency.[16]
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent injury.[17][18]
-
Post-Administration Testing: Administer the test compound and repeat the measurements at various time points to determine the analgesic effect.
-
Experimental Workflow Visualization
Cardiovascular & Respiratory Effects
A significant advantage of δ-opioid receptor agonists is their favorable cardiovascular and respiratory profile compared to μ-opioid agonists like morphine, which are notorious for causing respiratory depression.
Cardiovascular System
Deltorphins have been investigated for their effects on the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.
-
Cardioprotection: Administration of the δ₂-opioid receptor agonist this compound II has been shown to be cardioprotective. In rat models of I/R, pretreatment with this compound II significantly reduced the infarct size relative to the area at risk.[19][20] This effect is mediated by the activation of peripheral δ₂-opioid receptors, which triggers a signaling cascade involving Protein Kinase C (PKC) and the opening of sarcolemmal KATP channels.[19][21][22]
-
Hemodynamics: In studies evaluating cardioprotection, this compound II administration did not significantly alter heart rate (HR) or blood pressure (BP) in male Wistar rats.[23]
| Parameter | Animal Model | This compound Analogue | Dose | Effect | Reference |
| Infarct Size / Area at Risk | Rat | This compound II | 150 nmol/kg (i.v.) | Significantly decreased | [19][20] |
| Heart Rate (HR) | Rat | This compound II | 0.12 mg/kg (i.v.) | No significant effect | [23] |
| Blood Pressure (BP) | Rat | This compound II | 0.12 mg/kg (i.v.) | No significant effect | [23] |
Respiratory System
While comprehensive quantitative data is less abundant than for analgesia, the general consensus is that selective δ-opioid agonists cause minimal respiratory depression, a key differentiating factor from μ-agonists.[3]
Experimental Protocols for Cardiorespiratory Assessment
-
Objective: To continuously monitor key cardiovascular parameters like heart rate and blood pressure during a surgical procedure or after drug administration.
-
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., with ketamine/xylazine or isoflurane). Anesthetics themselves can depress cardiovascular function, so the choice of agent is critical.[24][25]
-
Catheterization: For direct blood pressure measurement, cannulate a major artery (e.g., carotid or femoral artery) with a fluid-filled catheter connected to a pressure transducer.
-
ECG Monitoring: Place subcutaneous needle electrodes to record the electrocardiogram (ECG), from which heart rate and rhythm can be derived.[25][26]
-
Data Acquisition: Connect the transducer and ECG leads to a data acquisition system to record and analyze the signals in real-time.
-
Drug Administration: Administer this compound (e.g., intravenously) and record the subsequent changes in cardiovascular parameters over time.
-
UWBP is a non-invasive method for measuring respiratory function in conscious, unrestrained animals, avoiding the confounding effects of anesthesia.[27][28][29]
-
Objective: To measure respiratory parameters such as respiratory rate (frequency), tidal volume, and minute volume.[27][30][31]
-
Apparatus: A set of airtight chambers for the animal, a reference chamber, and a sensitive pressure transducer to detect pressure changes caused by breathing.[28][29]
-
Procedure:
-
Calibration: Calibrate the system by injecting a known volume of air into the chamber.
-
Acclimatization: Place the animal into the chamber and allow it to acclimate for a period (e.g., 20-30 minutes) until it is calm.
-
Baseline Recording: Record the pressure signals generated by the animal's spontaneous breathing to establish a baseline. The inspiration and expiration cycles cause pressure fluctuations that are used to calculate respiratory parameters.[29]
-
Drug Administration: Remove the animal, administer the test compound (e.g., this compound via subcutaneous or i.p. injection), and return it to the chamber.
-
Post-Administration Recording: Record respiratory function at set intervals after administration to determine the drug's effects.
-
Gastrointestinal Effects
Opioid-induced constipation is a major side effect of μ-agonists, caused by the inhibition of gastrointestinal (GI) motility. The effect of selective δ-agonists on GI transit is an important area of investigation.
Experimental Protocol: Charcoal Meal Transit Test
This is the standard method for assessing GI propulsive motility in small rodents.[32][33]
-
Objective: To measure the rate of transit of a non-absorbable marker through the small intestine.
-
Procedure:
-
Fasting: Fast mice overnight (a 6-hour fast may be sufficient to reduce animal stress) with free access to water to clear the GI tract.[34][35]
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control, typically via s.c. or i.p. injection.
-
Charcoal Meal Gavage: After a set time (e.g., 20 minutes), administer a charcoal meal via oral gavage. The meal is typically a 5% suspension of charcoal in a 10% gum arabic solution.[34]
-
Euthanasia and Dissection: At a specific time point after the gavage (e.g., 30 minutes), euthanize the animal.[34] Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat without stretching. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.
-
Calculation: Express the result as a percentage:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100.
-
-
Molecular Signaling Pathways
Deltorphins exert their physiological effects by binding to and activating the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[36]
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels. This includes activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibiting N-type voltage-gated calcium channels, which reduces calcium influx. Both actions decrease neuronal excitability and neurotransmitter release.[36]
-
Activation of Kinase Cascades: The signaling cascade also involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway, which are implicated in mediating long-term effects, including neuroprotection.[37]
-
Receptor Regulation: Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G protein (desensitization) and targets it for internalization into endosomes.[38][39] Unlike μ-receptors, δ-receptors are often targeted for lysosomal degradation rather than recycling.[36]
Signaling Pathway Visualization
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 5. Antinociceptive effects of [D-Ala2]this compound II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive and behavioral effects of synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preliminary analgesic properties of this compound-5-methoxytryptamine chimeric opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Opioid peptide this compound II simulates the cardioprotective effect of ischemic preconditioning: role of δ₂-opioid receptors, protein kinase C, and K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Analysis of the Cardioprotective Properties of Opioid Receptor Agonists in a Rat Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Effects of this compound II and Its Retroenantio Analog on Cardiac Tolerance to Ischemia and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 26. researchgate.net [researchgate.net]
- 27. Measuring respiratory function in mice using unrestrained whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 32. Charcoal Meal Test - Rat [productsafetylabs.com]
- 33. ijper.org [ijper.org]
- 34. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 35. researchgate.net [researchgate.net]
- 36. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 39. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]
A Historical Perspective on the Discovery and Significance of Deltorphins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and selective opioid receptor ligands has been a cornerstone of pharmacological research for decades, driven by the need for effective analgesics with fewer side effects than traditional opiates. A pivotal moment in this endeavor was the discovery of deltorphins, a family of naturally occurring opioid peptides with unparalleled affinity and selectivity for the δ-opioid receptor (DOR). This technical guide provides a comprehensive historical perspective on the discovery of deltorphins, their pharmacological characterization, the experimental methodologies used in their study, and their profound significance in the field of opioid research and drug development.
The Discovery of a Novel Class of Opioid Peptides
Deltorphins were first isolated in the late 1980s from the skin of frogs belonging to the genus Phyllomedusa.[1][2] This discovery was the culmination of research by Vittorio Erspamer and his colleagues, who were investigating the rich diversity of bioactive peptides present in amphibian skin.[1] The initial studies revealed a heptapeptide with the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂, which was named deltorphin.[3]
A key and unusual feature of this compound was the presence of a D-methionine residue at the second position.[3] This was significant because D-amino acids are rarely found in naturally occurring peptides in higher organisms. Subsequent research led to the isolation of two other members of this family from the skin of Phyllomedusa bicolor: this compound I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) and this compound II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂).[2] The presence of a D-amino acid at the second position proved to be crucial for their high affinity and selectivity for the δ-opioid receptor.[2]
Pharmacological Profile: Unprecedented Selectivity for the δ-Opioid Receptor
The discovery of deltorphins was a breakthrough because of their extraordinary pharmacological profile. They exhibited a much higher affinity and selectivity for the δ-opioid receptor compared to any other endogenous or synthetic opioid known at the time.[1][2] This high selectivity made them invaluable tools for researchers studying the physiological roles of the δ-opioid receptor and for the development of δ-selective drugs.
Data Presentation: Binding Affinities and Selectivity
The following tables summarize the quantitative data on the binding affinities (Ki) and selectivity of various deltorphins and their analogs for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).
| Peptide | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity Ratio (Ki µ/Ki δ) | Reference |
| This compound | >1000 | 0.22 | >4500 | [4] |
| [D-Ala²]this compound I | 1980 | 0.15 | 13200 | [5] |
| [D-Ala²]this compound II | 1550 | 0.25 | 6200 | [3] |
| [L-Ala²]this compound I | 150 | 15 | 10 | [5] |
| DPDPE | 2800 | 1.3 | 2154 | [6] |
| DAMGO | 1.1 | 2800 | 0.0004 | [7] |
Table 1: Binding affinities and selectivity of deltorphins and other opioid peptides.
| This compound I Analog (Substitution at Phe³) | δ-Opioid Receptor (Ki, nM) | Reference |
| 4'-F-Phe | 2.29 | [8] |
| 3'-F-Phe | 4.79 | [8] |
| 2'-F-Phe | 8.82 | [8] |
| 4'-Me-Phe | 10.5 | [8] |
| 3-(2-Thienyl)alanine | 1.38 | [8] |
| 3-(2-Pyridyl)alanine | 39.5 | [8] |
| His | 317 | [8] |
Table 2: Binding affinities of this compound I analogs with substitutions at the Phenylalanine-3 position.
Experimental Protocols: The Methodologies Behind the Discoveries
The characterization of deltorphins relied on a combination of classical and then-emerging experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the study of these peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of a non-labeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenates or transfected cell lines).
-
Radiolabeled ligand (e.g., [¹²⁵I][D-Ala²]this compound-I, [³H]DPDPE).
-
Non-labeled competitor ligands (deltorphins, DAMGO, etc.).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Washing buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a microcentrifuge tube, add a known concentration of the radiolabeled ligand, the cell membrane preparation, and either buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding). For competition assays, add varying concentrations of the non-labeled ligand of interest.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Washing: Immediately wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of the radiolabeled ligand and use non-linear regression to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of the competitor and use the Cheng-Prusoff equation to calculate the Ki.
Guinea Pig Ileum Bioassay
This is a classic functional assay to determine the potency of opioid agonists.
Objective: To measure the inhibitory effect of an opioid agonist on the electrically induced contractions of the guinea pig ileum.
Materials:
-
Male guinea pig.
-
Krebs solution (physiological salt solution).
-
Organ bath with electrodes for electrical stimulation.
-
Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system).
-
Opioid agonists and antagonists.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Clean the segment and mount it in an organ bath containing Krebs solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Stimulation: Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration) to induce regular contractions of the ileum.
-
Drug Addition: Once a stable baseline of contractions is established, add the opioid agonist to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Recording: Record the amplitude of the contractions. Opioid agonists will inhibit the contractions in a dose-dependent manner.
-
Data Analysis: Plot the percentage of inhibition of contraction against the logarithm of the agonist concentration to obtain a dose-response curve. From this curve, the IC₅₀ (the concentration of agonist that produces 50% of its maximal inhibitory effect) can be determined.
Mouse Vas Deferens Bioassay
Similar to the guinea pig ileum assay, this is a functional assay for opioid activity, but it is particularly sensitive to δ-opioid receptor agonists.[9]
Objective: To measure the inhibitory effect of an opioid agonist on the electrically induced contractions of the mouse vas deferens.
Materials:
-
Male mouse.
-
Physiological salt solution.
-
Organ bath with electrodes.
-
Isotonic transducer and recording system.
-
Opioid agonists and antagonists.
Procedure:
-
Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissue in an organ bath containing a physiological salt solution at 37°C and aerated with a gas mixture.
-
Stimulation: Apply electrical field stimulation to induce contractions.
-
Drug Addition: Add the opioid agonist cumulatively to the bath and record the inhibitory effect on the contractions.
-
Data Analysis: Construct a dose-response curve and determine the IC₅₀ value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts in this compound research.
Canonical δ-Opioid Receptor Signaling Pathway
Experimental Workflow for Opioid Peptide Characterization
Significance and Future Directions
The discovery of deltorphins had a profound impact on opioid research. Their high selectivity for the δ-opioid receptor provided researchers with an invaluable pharmacological tool to dissect the physiological and behavioral roles of this receptor system. This has led to a better understanding of the involvement of δ-opioid receptors in pain modulation, mood regulation, and addiction.
Furthermore, the unique structure of deltorphins, particularly the presence of a D-amino acid, has inspired the design and synthesis of numerous analogs with improved pharmacological properties, such as enhanced stability and blood-brain barrier penetration.[10] These efforts are aimed at developing novel analgesics that target the δ-opioid receptor, with the hope of achieving potent pain relief with a reduced side-effect profile compared to traditional µ-opioid receptor agonists like morphine.
The study of this compound-activated signaling pathways continues to be an active area of research. While the canonical G-protein-mediated pathways are well-established, evidence for non-canonical signaling is emerging, which could open up new avenues for biased agonism and the development of functionally selective δ-opioid receptor ligands.[11]
References
- 1. New models for the evaluation of opioid effects in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [D-Ala2]this compound II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casomorphine-10 (CM-10) Peptide Orchestrates Circadian and Neurodevelopmental Gene Clusters via δ-Opioid Receptor Signaling: Insights from Transcriptome Analysis with δ-Opioid Receptor-Expressing HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Deltorphin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltorphins are a family of endogenous opioid peptides, first isolated from the skin of frogs belonging to the genus Phyllomedusa.[1][2] These heptapeptides exhibit high affinity and selectivity for the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][3] Their potent and selective action makes them valuable research tools for studying the endogenous opioid system and promising lead compounds in the development of novel analgesics with potentially fewer side effects than traditional µ-opioid receptor agonists.
The characteristic feature of deltorphins is the presence of a D-amino acid residue at the second position (e.g., D-Alanine or D-Methionine), which contributes to their high receptor affinity and remarkable stability against enzymatic degradation.[1][4] This application note provides detailed protocols for the chemical synthesis of deltorphin peptides using Fmoc-based solid-phase peptide synthesis (SPPS), followed by their cleavage from the resin support and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of this compound Peptides
The synthesis of this compound peptides is most commonly achieved through a stepwise solid-phase approach utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the controlled assembly of the peptide chain on an insoluble resin support.[5]
Key Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| Rink Amide Resin | Solid support for synthesis of C-terminally amidated peptides | Sigma-Aldrich, Bachem |
| Fmoc-protected Amino Acids | Building blocks for peptide synthesis | Sigma-Aldrich, Bachem |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling reagent | Sigma-Aldrich |
| Oxyma Pure | Coupling additive to prevent racemization | Sigma-Aldrich |
| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Solvent for synthesis | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for washing | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage from resin | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Sigma-Aldrich |
| Water (H₂O) | Scavenger for cleavage | --- |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a this compound analogue on a 0.1 mmol scale.
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the desired Fmoc-amino acid in 2 mL of DMF.
-
Add 0.4 mmol of Oxyma Pure and 0.4 mmol of DIC.
-
Pre-activate the mixture by agitating for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Experimental Workflow for SPPS
Caption: General workflow for Fmoc solid-phase peptide synthesis of deltorphins.
Cleavage and Deprotection
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
Cleavage Cocktail Composition
A common cleavage cocktail for peptides without highly sensitive residues like cysteine or tryptophan is Reagent B. For peptides containing methionine, which is susceptible to oxidation, a modified cocktail is recommended.
| Reagent Cocktail | Composition (v/v/v/w) | Application |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General-purpose, for peptides with sensitive residues. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | For peptides without Trp, Cys, or Met.[5] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | Specifically for methionine-containing peptides to prevent oxidation.[6] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Experimental Protocol: Cleavage and Precipitation
-
Resin Preparation:
-
Wash the fully synthesized peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.
-
-
Cleavage Reaction:
-
Prepare the appropriate cleavage cocktail fresh.
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin.
-
Incubate the mixture for 2-3 hours at room temperature with occasional agitation.[7]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold excess of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the peptide suspension at 4000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
-
Purification of this compound Peptides
The crude peptide obtained after cleavage contains the desired product along with various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[8]
HPLC System and Parameters
| Parameter | Condition |
| Column | C18 stationary phase (e.g., Vydac C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) or 10-20 mL/min (preparative) |
| Detection Wavelength | 214 nm and 280 nm |
| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. |
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Chromatography:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered peptide solution onto the column.
-
Run the gradient elution method.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the pure peptide as a white powder.
-
Characterization
The final purified this compound peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.[9][10]
-
Analytical RP-HPLC: To determine the purity of the final product.
This compound Signaling Pathway
Deltorphins exert their biological effects by binding to and activating δ-opioid receptors, which are G protein-coupled receptors (GPCRs).[3][11] The activation of these receptors initiates a cascade of intracellular signaling events.
Signaling Pathway Diagram
Caption: Downstream signaling cascade initiated by this compound binding to the δ-opioid receptor.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.5. Peptide-Resin Cleavage Procedure [bio-protocol.org]
- 8. bachem.com [bachem.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
Solid-Phase Peptide Synthesis of Deltorphin and its Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of deltorphin and its derivatives. Deltorphins are naturally occurring opioid peptides that exhibit high affinity and selectivity for the δ-opioid receptor, making them valuable tools for studying the opioid system and potential templates for the development of novel analgesics.
This guide outlines the chemical principles, step-by-step experimental procedures, and data analysis for the synthesis, purification, and characterization of these peptides.
Introduction to this compound and Solid-Phase Peptide Synthesis
Deltorphins are a family of heptapeptides originally isolated from the skin of frogs belonging to the genus Phyllomedusa.[1] A notable characteristic of many deltorphins is the presence of a D-amino acid at the second position, which contributes to their high affinity and selectivity for the δ-opioid receptor.[2] The general structure of this compound I is Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing synthetic deltorphins and their analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective approach for SPPS.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5 mmol/g)
-
Fmoc-protected Amino Acids: Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in N-methyl-2-pyrrolidone (NMP)
-
Solvents: NMP, Dichloromethane (DCM), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
HPLC Solvents: Solvent A (0.1% TFA in H₂O), Solvent B (0.1% TFA in acetonitrile)
Protocol for Solid-Phase Synthesis of this compound I
This protocol describes the manual synthesis of this compound I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) on a 0.1 mmol scale.
Step 1: Resin Swelling
-
Place 200 mg of Rink Amide MBHA resin in a reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
-
Wash the resin three times with 5 mL of NMP.
Step 2: Fmoc Deprotection (First Amino Acid)
-
Add 5 mL of 20% piperidine in NMP to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in NMP and agitate for 10 minutes.
-
Drain the solution and wash the resin five times with 5 mL of NMP.
Step 3: Amino Acid Coupling (Glycine)
-
In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of NMP.
-
Add DIEA (0.8 mmol, 8 eq) and mix for 1 minute to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin three times with 5 mL of NMP.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Step 4: Chain Elongation Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the this compound I sequence: Val, Val, Asp(OtBu), Phe, D-Ala, and Tyr(tBu).
Step 5: Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with NMP, followed by DCM, and dry under vacuum.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of TFA.
-
Precipitate the crude peptide by adding the combined filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm)
-
Mobile Phase:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of 10-50% Solvent B over 40 minutes is typically effective for this compound I.
-
Flow Rate: 15 mL/min
-
Detection: UV at 220 nm and 280 nm
Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide. Pure fractions are pooled and lyophilized to obtain the final product as a white powder.
Data Presentation
The synthesis and biological activity of this compound and its derivatives are characterized by several quantitative parameters.
Table 1: Synthesis Yield and Purity of Selected this compound Analogs
| Peptide | Sequence | Crude Purity (%) | Purified Yield (%) | Reference |
| This compound I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | ~75 | 25-35 | [3] |
| [Dmt¹]this compound I | Dmt-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Not Reported | Not Reported | |
| [Phe(p-NCS)³]this compound I | Tyr-D-Ala-Phe(p-NCS)-Asp-Val-Val-Gly-NH₂ | Not Reported | Not Reported |
Note: Yields can vary significantly depending on the specific synthesis conditions and scale.
Table 2: Receptor Binding Affinities of this compound and its Derivatives
| Compound | Ki (nM) for δ-receptor | Ki (nM) for µ-receptor | Selectivity (µ/δ) | Reference |
| This compound I | 0.15 | 180 | 1200 | [4] |
| This compound II | 0.23 | 540 | 2348 | [4] |
| [Dmt¹]this compound B | High Affinity | High Affinity | Not Selective | [5] |
| [Ac6c⁴]this compound C | 0.045 | 2.5 | 55.6 | [3] |
Visualization of Key Processes
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
This compound Signaling Pathway
Deltorphins exert their biological effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the δ-opioid receptor initiates a cascade of intracellular signaling events.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful solid-phase synthesis, purification, and characterization of this compound and its derivatives. The versatility of SPPS allows for the systematic modification of the peptide structure, enabling detailed structure-activity relationship studies. This, in turn, facilitates the development of novel δ-opioid receptor agonists with improved pharmacological profiles for potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and available resources.
References
- 1. Synthesis and pharmacological activity of this compound and dermorphin-related glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Synthesis and structure-activity relationships of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of Deltorphin for In Vitro and In Vivo Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Deltorphins are a family of naturally occurring opioid peptides with high affinity and selectivity for the delta-opioid receptor.[1][2] This characteristic makes radiolabeled deltorphins valuable tools for researchers studying the delta-opioid system, which is implicated in pain modulation, mood regulation, and addiction. These application notes provide detailed protocols for the radiolabeling of deltorphin and its subsequent use in in vitro and in vivo binding assays.
I. Radiolabeling of this compound Analogs
The introduction of a radionuclide into the this compound peptide allows for its sensitive detection and quantification in biological samples. Common radioisotopes used for labeling peptides like this compound include Iodine-125 (¹²⁵I) and Phosphorus-32 (³²P).
Radioiodination of [D-Ala²]this compound-I
This protocol is based on the radioiodination of a this compound analog, [D-Ala²]this compound-I, which has been shown to bind with high affinity and selectivity to delta-opioid receptors.[3]
Experimental Protocol:
-
Peptide Preparation: Synthesize or procure [D-Ala²]this compound-I.
-
Radioiodination:
-
The selective delta opioid agonist [D-Ala2]this compound-I is radioiodinated.[3] A common method for iodination of peptides is the Chloramine-T method.
-
In a reaction vial, combine the peptide solution with Na¹²⁵I.
-
Initiate the reaction by adding Chloramine-T.
-
After a short incubation period, quench the reaction with sodium metabisulfite.
-
-
Purification:
-
Quality Control:
-
Assess the radiochemical purity and specific activity of the purified [¹²⁵I][D-Ala²]this compound-I.
-
³²P-Labeling of this compound-Like Peptides
An alternative labeling strategy involves the synthesis of a this compound analog containing a phosphorylation site, allowing for labeling with ³²P.[5]
Experimental Protocol:
-
Peptide Synthesis: Synthesize a this compound-like peptide with a C-terminal phosphorylation site (e.g., YdAGFLTPRRASLGC).[5]
-
Phosphorylation Reaction:
-
In a reaction buffer, combine the synthesized peptide, [γ-³²P]ATP, and cAMP-dependent protein kinase.[5]
-
Incubate the mixture to allow for the enzymatic transfer of the ³²P-phosphate group to the peptide.
-
-
Purification:
-
Purify the ³²P-labeled peptide using appropriate chromatographic techniques to remove unreacted [γ-³²P]ATP and enzyme.
-
-
Quality Control:
-
Determine the specific activity and radiochemical purity of the final product.
-
II. In Vitro Binding Assays
In vitro binding assays are crucial for characterizing the interaction of radiolabeled this compound with the delta-opioid receptor.[6] These assays are typically performed using brain membrane preparations or cells expressing the receptor.[3][4]
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled this compound.[7][8]
Experimental Protocol:
-
Membrane Preparation: Prepare brain tissue homogenates (e.g., from rat or mouse brain) or membranes from cells expressing the delta-opioid receptor.[3][4]
-
Assay Setup:
-
In a series of tubes, add increasing concentrations of the radiolabeled this compound.
-
To a parallel set of tubes, add the same concentrations of radiolabeled this compound along with a high concentration of an unlabeled delta-opioid receptor ligand (e.g., unlabeled this compound or naloxone) to determine non-specific binding.
-
-
Incubation: Incubate the tubes at a defined temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³²P).
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine Kd and Bmax.
-
Competitive Binding Assay
This assay is used to determine the inhibitory constant (Ki) of unlabeled competitor ligands for the delta-opioid receptor.[6][7]
Experimental Protocol:
-
Membrane Preparation: Prepare brain or cell membranes as described for the saturation binding assay.
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the radiolabeled this compound (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Include control tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of an unlabeled ligand (non-specific binding).
-
-
Incubation, Separation, and Quantification: Follow the same procedures as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. In Vivo Binding Assays
In vivo binding assays provide information on the distribution and receptor occupancy of radiolabeled this compound in a living organism.
Autoradiography
Autoradiography allows for the visualization of the distribution of delta-opioid receptors in tissue sections.[3][4]
Experimental Protocol:
-
Animal Administration: Administer the radiolabeled this compound to an animal (e.g., mouse or rat) via an appropriate route (e.g., intravenous injection).
-
Tissue Collection and Sectioning: At a specific time point after administration, euthanize the animal and collect the brain or other tissues of interest. Freeze the tissues and cut thin sections using a cryostat.
-
Exposure: Appose the tissue sections to a radiation-sensitive film or a phosphor imaging screen.
-
Image Acquisition and Analysis: After an appropriate exposure time, develop the film or scan the screen to obtain an autoradiogram. Analyze the image to determine the density and distribution of binding sites.
Biodistribution Studies
These studies quantify the amount of radiolabeled this compound in various organs and tissues at different time points after administration.[9]
Experimental Protocol:
-
Animal Administration: Inject a known amount of the radiolabeled this compound into a cohort of animals.
-
Tissue Harvesting: At predetermined time points, euthanize groups of animals and dissect organs and tissues of interest (e.g., brain, heart, liver, kidneys, muscle).
-
Quantification of Radioactivity: Weigh each tissue sample and measure its radioactivity using a gamma or scintillation counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different tissues and time points.
IV. Quantitative Data Summary
The following table summarizes key binding affinity data for various radiolabeled this compound analogs from the literature.
| Radioligand | Receptor | Preparation | Assay Type | Kd (nM) | Ki (nM) | Reference |
| [¹²⁵I][D-Ala²]this compound-I | delta | Mouse brain | Saturation | 0.5 | - | [3] |
| ³²P-YdAGFLTPRRASLGC | delta | - | - | 3.62 ± 0.29 | - | [5] |
| ³²P-YdAGFLTPRRASLGC-BSA | delta | - | - | 0.20 ± 0.02 | - | [5] |
| [D-Ala²,Phe(p-NCS)³]this compound I | delta | - | Competition | - | 83 | [10] |
V. Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Stimulation of the delta-opioid receptor, a G protein-coupled receptor (GPCR), by this compound triggers intracellular signaling cascades primarily through Gαi/o proteins.[11][12] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and other downstream effects.
Caption: this compound signaling cascade.
Radiolabeling Experimental Workflow
Caption: Radiolabeling workflow.
In Vitro Binding Assay Workflow
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and binding properties of radioiodinated analogues of dermorphin and this compound with high specificity for the mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-labeled opioid peptides with high affinity for the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 7. revvity.com [revvity.com]
- 8. perceptive.com [perceptive.com]
- 9. mdpi.com [mdpi.com]
- 10. An affinity label for delta-opioid receptors derived from [D-Ala2]this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Note: High-Throughput Screening for Delta-Opioid Receptor Ligands Using a Deltorphin Competition Binding Assay
Introduction
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[1][2] Deltorphins are a class of naturally occurring peptides with high affinity and selectivity for the delta-opioid receptor.[3] This application note describes a robust and reliable radioligand binding assay protocol for screening and characterizing compounds that interact with the delta-opioid receptor, using deltorphin as a reference compound.
Principle of the Assay
This protocol details a competitive radioligand binding assay. The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the delta-opioid receptor. A fixed concentration of a radiolabeled ligand with high affinity for the DOR, such as [³H]-naltrindole, is incubated with a membrane preparation containing the receptor. The displacement of the radioligand by increasing concentrations of an unlabeled test compound, like this compound, is measured. The data is used to determine the binding affinity (Ki) of the test compound for the delta-opioid receptor.
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligands: this compound I, naloxone, and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Membrane Preparation
-
Culture cells expressing the delta-opioid receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C.
Saturation Binding Assay (to determine Kd of the radioligand)
-
In a 96-well plate, add increasing concentrations of the radioligand (e.g., 0.01-10 nM [³H]-naltrindole) in duplicate.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone) to a parallel set of wells.
-
Add the membrane preparation (10-20 µg of protein per well) to all wells.
-
The final assay volume should be 200 µL.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (receptor density).
Competition Binding Assay
-
In a 96-well plate, add the binding buffer.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, 10⁻¹¹ to 10⁻⁵ M) in triplicate.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).
-
Add the radioligand ([³H]-naltrindole) at a final concentration equal to its Kd value (determined from the saturation binding assay).
-
Add the membrane preparation (10-20 µg of protein per well) to all wells.
-
The final assay volume should be 200 µL.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.[5]
-
Terminate the incubation and measure radioactivity as described for the saturation binding assay.
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
Data Presentation
Table 1: Representative Saturation Binding Data for [³H]-naltrindole at Delta-Opioid Receptors
| [³H]-naltrindole (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.05 | 1500 | 150 | 1350 |
| 0.1 | 2800 | 300 | 2500 |
| 0.5 | 9500 | 1500 | 8000 |
| 1.0 | 15000 | 3000 | 12000 |
| 2.0 | 22000 | 6000 | 16000 |
| 5.0 | 28000 | 15000 | 13000 |
| 10.0 | 31000 | 25000 | 6000 |
Kd and Bmax are determined by non-linear regression analysis of the specific binding data.
Table 2: Competition Binding of this compound Analogs for the Delta-Opioid Receptor
| Compound | Ki (nM) | Receptor Selectivity (fold vs. µ-opioid) |
| This compound I | 0.35 | > 1000 |
| [D-Ala²]this compound I | 0.21 | > 2000 |
| This compound II | 0.52 | > 1000 |
| Naltrindole | 0.08 | ~25 |
Mandatory Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Delta-opioid receptor signaling cascade.
Experimental Workflow for this compound Competition Binding Assay
Caption: Workflow for the competition binding assay.
References
- 1. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid receptor binding requirements for the delta-selective peptide this compound. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deltorphin-Based Autoradiography of Opioid Receptors in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltorphins are a class of endogenous opioid peptides that exhibit a high affinity and selectivity for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] This exceptional specificity makes radiolabeled deltorphin analogues, such as [¹²⁵I][D-Ala2]this compound-I and [³H]this compound I, invaluable tools for the quantitative autoradiographic mapping of DORs in the central nervous system.[3][4][5][6] Autoradiography with these ligands allows for the precise anatomical localization and quantification of DORs in various brain regions, providing critical insights into their physiological roles and their involvement in various neurological disorders. This document provides detailed protocols for the use of this compound in receptor autoradiography, summarizes key quantitative data, and illustrates the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of commonly used radiolabeled this compound analogues for opioid receptors.
Table 1: Binding Affinity of Radiolabeled this compound Analogues to Delta-Opioid Receptors
| Radioligand | Brain Region | K D (nM) | Animal Model | Reference |
| [¹²⁵I][D-Ala2]this compound-I | Various | 0.9 | Rat | [3] |
| [¹²⁵I][D-Ala2]this compound-I | Striatum | 0.5 | Mouse | [4] |
| [³H]this compound I | Whole Brain | 7 | Mouse | [5] |
Table 2: Selectivity of [¹²⁵I][D-Ala2]this compound-I for Opioid Receptor Subtypes
| Competitor | Receptor Selectivity | Inhibition | Reference |
| DTLET | Delta Agonist | High | [3] |
| DAGO | Mu Agonist | Low (2 orders of magnitude less effective than DTLET) | [3] |
| - | K I mu/K I delta ratio | 1388 | [4] |
Experimental Protocols
This section provides a detailed methodology for performing quantitative autoradiography of delta-opioid receptors in brain slices using a radiolabeled this compound analogue.
Protocol 1: In Vitro Receptor Autoradiography with [¹²⁵I][D-Ala2]this compound-I
1. Brain Tissue Preparation:
-
Sacrifice animals (e.g., rats or mice) by decapitation and rapidly remove the brains.
-
Freeze the brains in isopentane chilled with dry ice (-40°C to -50°C) to prevent ice crystal formation.
-
Store the frozen brains at -80°C until sectioning.[7]
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.[8][9]
-
Thaw-mount the sections onto gelatin-coated or charged microscope slides.[7]
-
Store the slide-mounted sections at -80°C.
2. Pre-incubation:
-
Before the main incubation, thaw the slides and allow them to dry at room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a specific time (e.g., 15-30 minutes) at room temperature to remove endogenous opioids.[8]
3. Incubation with Radiolabeled this compound:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail to prevent degradation of the peptide ligand.
-
Incubate the slide-mounted brain sections with a specific concentration of [¹²⁵I][D-Ala2]this compound-I (e.g., 0.1-2.0 nM for saturation studies, or a single concentration around the K D value for distribution studies) for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.[10]
4. Determination of Non-Specific Binding:
-
To determine non-specific binding, incubate an adjacent set of sections in the same incubation medium containing the radioligand plus a high concentration of a non-labeled selective delta-opioid receptor agonist or antagonist (e.g., 1 µM naltrindole or unlabeled this compound).[8]
5. Washing:
-
After incubation, wash the slides in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[10] Perform multiple washing steps of short duration (e.g., 2-3 washes of 2-5 minutes each).[8]
-
Perform a final rapid rinse in ice-cold deionized water to remove buffer salts.[8]
6. Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.[7]
-
Appose the dried, labeled sections to an autoradiographic film (e.g., tritium-sensitive film for ³H-ligands or phosphor imaging plates for ¹²⁵I-ligands) in a light-tight cassette.[8][9]
-
Include calibrated radioactive standards to allow for the quantification of receptor density.
-
Expose the film at an appropriate temperature (e.g., room temperature or -80°C) for a duration determined by the specific activity of the radioligand and the density of the receptors (can range from days to weeks).[6]
7. Image Acquisition and Analysis:
-
Develop the autoradiographic film according to the manufacturer's instructions.
-
Digitize the autoradiograms using a high-resolution scanner or a phosphor imager.
-
Using a computer-assisted image analysis system, measure the optical density in specific brain regions of interest.[3]
-
Convert the optical density values to fmol/mg of tissue or fmol/mg of protein using the co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.[8]
Visualizations
Delta-Opioid Receptor Signaling Pathway
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic mapping of delta-opioid receptors in the rat central nervous system using [125I][D.Ala2]this compound-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative autoradiographic mapping of opioid receptors in the brain of delta-opioid receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic study on [3H]-[D-Ala2]-deltorphin-I binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography [fz-juelich.de]
- 9. [Quantitative receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Deltorphin Effects on Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltorphins are a family of endogenous opioid peptides that exhibit high affinity and selectivity for the delta-opioid receptor (DOR). The activation of DORs has been implicated in a range of physiological and pathological processes, including analgesia, mood regulation, and addiction. Understanding how deltorphins modulate neurotransmitter release in specific brain regions is crucial for elucidating their mechanism of action and for the development of novel therapeutics targeting the delta-opioid system. In vivo microdialysis is a powerful technique that allows for the sampling and quantification of extracellular neurotransmitter levels in the brain of freely moving animals, providing a dynamic view of neurochemical changes in response to pharmacological agents like deltorphin.
These application notes provide a comprehensive overview of the use of in vivo microdialysis to measure the effects of this compound on the release of key neurotransmitters. Detailed protocols for in vivo microdialysis experiments, sample analysis, and data interpretation are presented, along with a summary of known quantitative effects of this compound on dopamine release. While direct evidence for this compound's effects on serotonin and glutamate release from in vivo microdialysis studies is currently limited in the scientific literature, this document includes established protocols for their measurement to facilitate future research in this area.
Data Presentation: Quantitative Effects of this compound on Neurotransmitter Release
The following tables summarize the quantitative data on the effects of this compound on dopamine release as determined by in vivo microdialysis.
Table 1: Effect of this compound II on Dopamine Release in the Nucleus Accumbens
| Agonist | Dose/Concentration | Brain Region | Change in Dopamine Release | Antagonist/Modulator | Effect of Antagonist/Modulator | Reference |
| This compound II | 50.0 nmol (perfusion) | Nucleus Accumbens | Significant increase | Naltriben (1.5 nmol) | No alteration of this compound II's effect | [1] |
| This compound II | 50.0 nmol (perfusion) | Nucleus Accumbens | Significant increase | Naloxone (0.75 and 1.5 nmol) | No alteration of this compound II's effect | [1] |
| This compound II | 50.0 nmol (perfusion) | Nucleus Accumbens | Significant increase | Tetrodotoxin (0.1 nmol) | 72% reduction of this compound II-induced increase | [1] |
Table 2: Effect of (D-Ala2)this compound II on Dopamine Release in the Nucleus Accumbens
| Agonist | Dose/Concentration | Brain Region | Change in Dopamine Release | Antagonist/Modulator | Effect of Antagonist/Modulator | Reference |
| (D-Ala2)this compound II | 5 µM (reverse dialysis) | Nucleus Accumbens | Naloxone-sensitive increase | Naloxone | Reversal of the increase | [2] |
Note on Serotonin and Glutamate: As of the latest literature review, there is a lack of specific quantitative data from in vivo microdialysis studies on the direct effects of this compound on serotonin and glutamate release. The provided protocols for these neurotransmitters are based on established methodologies and can be adapted for investigating the potential effects of this compound.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release
This protocol is based on methodologies used to study the effects of this compound on dopamine release in the nucleus accumbens of rats.[1][2]
1. Materials and Reagents:
-
This compound (e.g., this compound II or (D-Ala2)this compound II)
-
Artificial cerebrospinal fluid (aCSF), pH 7.4
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
2. Surgical Procedure:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
3. Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline samples every 15-20 minutes.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally via reverse dialysis by including it in the perfusion medium. For reverse dialysis of (D-Ala2)this compound II, a concentration of 5 µM has been used.[2] For direct perfusion, 50.0 nmol of this compound II has been utilized.[1]
-
Continue collecting dialysate samples for the desired duration after drug administration.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
4. Sample Analysis (HPLC-ECD):
-
Analyze the collected dialysates for dopamine content using an HPLC-ECD system.
-
Use a C18 reverse-phase column.
-
The mobile phase can consist of a phosphate buffer, EDTA, sodium dodecyl sulfate, and an organic modifier like methanol or acetonitrile.
-
Set the electrochemical detector at an oxidizing potential suitable for dopamine detection (e.g., +0.6 to +0.8 V).
-
Quantify dopamine levels by comparing the peak areas in the samples to those of known dopamine standards.
Protocol 2: General In Vivo Microdialysis for Serotonin and Glutamate
While specific this compound studies are lacking, the following are general protocols for measuring serotonin and glutamate that can be adapted.
For Serotonin Measurement:
-
Sample Analysis: Use HPLC-ECD, as serotonin is electrochemically active. The analytical conditions are similar to those for dopamine, though the mobile phase composition and detector potential may need optimization for optimal separation and sensitivity.
For Glutamate Measurement:
-
Sample Analysis: Glutamate is not electrochemically active and requires derivatization for detection by HPLC with fluorescence or mass spectrometry.
-
Derivatization: A common method is pre-column derivatization with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol).
-
HPLC with Fluorescence Detection:
-
Use a C18 reverse-phase column.
-
The mobile phase is typically a gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-glutamate adduct (e.g., Ex: 340 nm, Em: 450 nm).
-
-
LC-MS/MS: This method offers high sensitivity and specificity for glutamate quantification.
-
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor (DOR) by this compound initiates a cascade of intracellular events that ultimately modulate neurotransmitter release. DORs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to assess the effects of this compound on neurotransmitter release.
References
- 1. This compound II enhances extracellular levels of dopamine in the nucleus accumbens via opioid receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (D-Ala2)this compound II: D1-dependent stereotypies and stimulation of dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity in Response to Deltorphin Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltorphins are a family of endogenous opioid peptides that exhibit high affinity and selectivity for the delta-opioid receptor (DOR)[1]. As potent neuromodulators, they play a crucial role in various physiological processes, including analgesia, mood regulation, and reward pathways. Understanding the electrophysiological effects of deltorphin on neuronal activity is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting the delta-opioid system.
These application notes provide a comprehensive overview of the electrophysiological responses to this compound application, detailed experimental protocols for in vitro and in vivo recordings, and a summary of quantitative data to guide researchers in this field.
Electrophysiological Effects of this compound
Application of this compound to neurons typically results in an inhibitory effect on their electrical activity. This is primarily mediated by the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[2][3]. The principal outcomes of this compound application are:
-
Membrane Hyperpolarization: Activation of DORs by this compound leads to the opening of GIRK channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. This moves the membrane potential further from the threshold for action potential firing, thus reducing neuronal excitability.
-
Decreased Firing Rate: As a direct consequence of membrane hyperpolarization and reduced excitability, the spontaneous and evoked firing rates of neurons are significantly decreased upon this compound application[4].
-
Modulation of Synaptic Transmission: this compound can act presynaptically to reduce neurotransmitter release by inhibiting VGCCs, which are essential for vesicle fusion and exocytosis[3]. This leads to a decrease in the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature.
Table 1: Effect of this compound on Neuronal Firing and Membrane Potential
| Neuronal Population | This compound Concentration | Change in Firing Rate | Change in Membrane Potential | Reference |
| Hippocampal CA1 Pyramidal Neurons | 1 µM | Increased primary population spike amplitude | - | [5] |
| Rabbit Hippocampal Neurons | 1 mg/kg (IV) | Decreased frequency of electrical activity | Not specified | [4] |
Table 2: Modulation of Postsynaptic Currents by this compound
| Synapse | This compound Concentration | Effect on EPSC/IPSC Amplitude | Effect on EPSC/IPSC Frequency | Reference |
| Prefrontal Cortex GABAergic Synapses | 1 µM (this compound-II) | ↓ 41 ± 0.06% (eIPSC) | Not specified | [6] |
| Hippocampal CA3 Pyramidal Neurons | 20-100 nM | Reduction of M-current (a voltage-gated K+ current) | Not specified | [2] |
Table 3: Concentration-Dependent Effects of this compound Analogs
| Agonist | Receptor | EC50 / pEC50 | Cell Type | Reference |
| DPDPE | Delta-Opioid | pEC50 = 10.01 | CHO-delta cells | [7] |
| This compound II | Delta-Opioid | - | Hippocampal PV-BCs | [1] |
Signaling Pathways of this compound Action
The electrophysiological effects of this compound are initiated by its binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR). This triggers a cascade of intracellular signaling events.
Canonical Signaling Pathway
The canonical pathway is the most well-understood mechanism of this compound action.
Non-Canonical Signaling Pathways
Recent evidence suggests that DORs can also engage in non-canonical signaling, particularly in a cell-type-specific manner. For instance, in somatostatin-expressing (SOM+) interneurons, DORs can modulate GABA release through a pathway that is independent of Gi/o-based signaling. This highlights the complexity of opioid modulation in different neuronal circuits.
Experimental Protocols
Preparation of this compound Solutions
Stock Solution (1 mM):
-
Calculate the required mass of this compound peptide based on its molecular weight.
-
Dissolve the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 1 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the artificial cerebrospinal fluid (aCSF) that will be used for the recording.
-
Ensure the final concentration of any solvent (if used) is minimal and does not affect neuronal activity. A vehicle control experiment should always be performed.
In Vitro Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the steps for recording neuronal activity from brain slices in response to bath application of this compound.
1. Brain Slice Preparation: a. Anesthetize the animal according to approved institutional protocols. b. Perfuse the animal transcardially with ice-cold, oxygenated slicing solution. c. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated slicing solution. d. Transfer the slices to a holding chamber with aCSF bubbled with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.
2. Recording Setup: a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min. b. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution. c. Obtain a gigaseal on a target neuron and establish a whole-cell configuration.
3. Data Acquisition: a. Record baseline neuronal activity (spontaneous firing, membrane potential, postsynaptic currents) for a stable period (e.g., 5-10 minutes). b. Switch the perfusion to aCSF containing the desired concentration of this compound. c. Record the changes in neuronal activity for the duration of the drug application (e.g., 10-20 minutes). d. To test for reversibility, switch the perfusion back to the control aCSF (washout).
In Vivo Single-Unit Recording Protocol with Microinjection
This protocol describes the in vivo recording of single-unit activity in response to local microinjection of this compound.
1. Animal Preparation and Surgery: a. Anesthetize the animal and place it in a stereotaxic frame. b. Perform a craniotomy over the target brain region. c. Implant a guide cannula for microinjection and a recording electrode array or a single microelectrode. d. Allow the animal to recover from surgery as per institutional guidelines.
2. Recording and Microinjection: a. Acclimate the awake, behaving animal to the recording setup. b. Lower the recording electrode to the target depth and isolate single-unit activity. c. Record baseline firing activity for a stable period. d. Locally infuse a small volume of this compound solution through the microinjection cannula at a slow, controlled rate. e. Continue to record single-unit activity during and after the microinjection to observe the drug's effects. f. At the end of the experiment, verify the electrode placement and injection site histologically.
Conclusion
The electrophysiological investigation of this compound's effects on neuronal activity is a critical area of research with significant implications for neuroscience and drug development. The protocols and data presented in these application notes provide a foundational guide for researchers to design and execute robust experiments. By carefully controlling experimental parameters and utilizing the detailed methodologies outlined, scientists can further unravel the intricate role of the delta-opioid system in brain function and pathology.
References
- 1. Convergent, functionally independent signaling by mu and delta opioid receptors in hippocampal parvalbumin interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-dependent effects of opioid peptides on hippocampal CA3 pyramidal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on behavior and hippocampal electrical activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. m.youtube.com [m.youtube.com]
Cell Culture Models for Elucidating Deltorphin Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of deltorphin signaling pathways. Deltorphins, potent and highly selective delta-opioid receptor (DOR) agonists, are valuable tools for studying opioid pharmacology and developing novel therapeutics. This document outlines suitable cell lines, key signaling pathways, detailed experimental protocols, and comparative data to facilitate robust and reproducible research.
Recommended Cell Culture Models
A variety of cell lines, both endogenously expressing and recombinantly overexpressing the delta-opioid receptor, are amenable for studying this compound signaling. The choice of cell model depends on the specific research question, desired receptor expression level, and the signaling pathway of interest.
| Cell Line | Receptor Expression | Key Characteristics | Recommended Assays |
| CHO (Chinese Hamster Ovary) | Recombinant (human DOR) | Robust and widely used for GPCR signaling studies. Low endogenous receptor expression allows for clean signal detection from the transfected receptor.[1] | Receptor Binding, cAMP Inhibition, ERK Phosphorylation, Receptor Internalization |
| HEK293 (Human Embryonic Kidney) | Recombinant (human DOR) | High transfection efficiency and robust protein expression. Suitable for a wide range of signaling assays. | cAMP Inhibition, ERK Phosphorylation, β-arrestin Recruitment, Receptor Internalization |
| U2OS (Human Osteosarcoma) | Recombinant (tGFP-tagged DOR) | Excellent morphology for imaging-based assays, particularly receptor internalization. | Receptor Internalization |
| SH-SY5Y (Human Neuroblastoma) | Endogenous (human DOR) | A neuronal-like cell line that endogenously expresses mu- and delta-opioid receptors, providing a more physiologically relevant context.[2][3][4] | Receptor Binding, cAMP Inhibition, ERK Phosphorylation |
| SK-N-SH (Human Neuroblastoma) | Endogenous (human DOR) | Parent cell line of SH-SY5Y, also expressing both mu and delta-opioid receptors. | Receptor Binding, cAMP Inhibition |
| IMR-32 & NMB (Human Neuroblastoma) | Endogenous (human DOR) | Express a high number of delta-opioid receptor sites. | Receptor Binding |
Key this compound Signaling Pathways
Deltorphins primarily signal through the Gi/o family of G proteins upon binding to the delta-opioid receptor. This initiates a cascade of intracellular events that can be categorized into G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling: cAMP Inhibition
The canonical signaling pathway for DOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This process is mediated by the Gαi subunit of the heterotrimeric G protein.
G Protein-Independent Signaling: β-Arrestin, ERK Phosphorylation, and Receptor Internalization
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DOR. This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and initiate G protein-independent signaling cascades. β-arrestin acts as a scaffold protein, recruiting components of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound I and this compound II in various cell culture models.
Table 1: this compound Binding Affinities (Ki) at the Delta-Opioid Receptor
| Ligand | Cell Line/Tissue | Ki (nM) | Reference |
| This compound I | Mouse Brain Membranes | ~0.5 (KD) | [5] |
| This compound I Analog | Rat Brain Membranes | 1.38 - 317 (depending on substitution) | [6] |
| This compound II | CHO cells expressing human DOR | < 0.01 | [3] |
Table 2: this compound Functional Potencies (EC50/IC50)
| Assay | Ligand | Cell Line | EC50/IC50 (nM) | Reference |
| cAMP Inhibition | This compound II | SH-SY5Y | Potent agonist (specific value not provided) | [2][4] |
| Receptor Internalization | This compound I | U2OS-DOR-tGFP | 0.36 | N/A |
| ERK Phosphorylation | DADLE (peptide agonist) | CHO-K1-hDOR | 2.5 | [6] |
| ERK Phosphorylation | SNC80 (non-peptide agonist) | CHO-K1-hDOR | 0.4 | [6] |
Experimental Protocols
Detailed protocols for key assays are provided below. These should be optimized for specific cell lines and experimental conditions.
Radioligand Binding Assay
This protocol is for determining the binding affinity of deltorphins to the delta-opioid receptor in cell membranes.
Materials:
-
CHO cells stably expressing human DOR (CHO-DOR)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Radioligand: [³H]DPDPE (or other suitable DOR-selective radioligand)
-
Unlabeled this compound I and II
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest CHO-DOR cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add Assay Buffer, a fixed concentration of [³H]DPDPE (typically at its Kd value), and a range of concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human DOR (HEK293-DOR)
-
Cell culture medium
-
Forskolin
-
This compound I and II
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-DOR cells into a 96-well plate and culture overnight.
-
-
Cell Stimulation:
-
Remove the culture medium and replace it with assay buffer.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and HTRF Reaction:
-
Lyse the cells according to the HTRF kit manufacturer's instructions.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.
-
Incubate at room temperature for 60 minutes.
-
-
Detection and Analysis:
-
Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol describes a high-throughput method for quantifying ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
CHO-K1 cells stably expressing human DOR (CHO-K1-hDOR)
-
Serum-free culture medium
-
This compound I and II
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Infrared dye-labeled secondary antibodies
-
Infrared imaging system
Procedure:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with a cocktail of primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Wash the cells and incubate with a cocktail of corresponding infrared dye-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized data against the logarithm of the this compound concentration to determine the EC50.
-
Conclusion
The cell culture models and protocols detailed in these application notes provide a robust framework for investigating the signaling pathways of deltorphins. By employing these methods, researchers can accurately characterize the pharmacological properties of novel DOR ligands, elucidate the molecular mechanisms of this compound action, and screen for compounds with desired signaling profiles for therapeutic development. Careful optimization of these protocols for the specific cell line and experimental conditions is crucial for obtaining reliable and reproducible data.
References
- 1. Analysis of delta-opioid receptor activities stably expressed in CHO cell lines: function of receptor density? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the delta-opioid receptor found in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Probing the Delta-Opioid Receptor: Application Notes and Protocols for Deltorphin-Based Research Tools
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of deltorphin-based compounds as research tools and chemical probes to investigate the delta-opioid receptor (DOR). Deltorphins are a class of naturally occurring heptapeptides with exceptionally high affinity and selectivity for the DOR, making their synthetic analogs invaluable for delineating the receptor's role in physiological and pathological processes.[1] This guide covers the pharmacological characterization of these tools, their application in key in vitro assays, and their use as fluorescent or biotinylated probes for receptor visualization and interaction studies.
Overview of this compound-Based Probes
Deltorphins, originally isolated from the skin of frogs of the genus Phyllomedusa, possess a unique D-amino acid residue at position 2, which contributes to their high affinity and selectivity for the DOR.[1] Structure-activity relationship studies have led to the development of a wide array of synthetic analogs with tailored properties, including enhanced stability, altered receptor affinity, and the incorporation of functional moieties for use as chemical probes.
These research tools are broadly categorized as:
-
Unlabeled Agonists and Antagonists: Used to characterize the pharmacological properties of the DOR and to study its downstream signaling pathways.
-
Radiolabeled Ligands: Essential for quantitative receptor binding assays to determine the affinity and density of DORs in various tissues and cell preparations. An example is [125I][D-Ala2]this compound-I, which binds with high affinity (KD = 0.5 nM) and selectivity (Ki μ/Ki δ = 1388) to DORs.[2]
-
Fluorescent Probes: Enable the visualization of DOR localization, trafficking, and dynamics in living cells and tissues through techniques like fluorescence microscopy and flow cytometry.
-
Biotinylated Probes: Used for the affinity purification of DOR and its interacting proteins (pull-down assays), facilitating the study of receptor complexes and signaling scaffolds.
Pharmacological Data of Selected this compound-Based Compounds
The following table summarizes the binding affinities of selected this compound analogs for the delta (δ) and mu (μ) opioid receptors, providing a comparative overview of their potency and selectivity.
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | Selectivity (μ Ki / δ Ki) | Reference(s) |
| [D-Ala2]this compound I | 0.5 | 694 | 1388 | [2] |
| [D-Ala2]this compound II | 1.9 | - | - | [3] |
| This compound A | - | - | - | [4] |
| [Asp5,Leu6,Met-NH27]this compound A | - | - | Reversed (μ selective) | [4] |
| [Ile5,6]DL-II | - | - | High δ-selectivity | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing this compound-based research tools.
Radioligand Binding Assay for Delta-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the DOR using a radiolabeled this compound analog.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Rat brain membranes or cell membranes expressing DORs.
-
Radioligand: e.g., [3H][D-Ala2]this compound II or [125I][D-Ala2]this compound I.
-
Unlabeled Ligands: this compound analog (test compound) and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Tris buffer. Centrifuge the homogenate, resuspend the pellet, and incubate to remove endogenous ligands. Centrifuge again and resuspend the final pellet in fresh buffer. Determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of naloxone (for non-specific binding).
-
100 µL of the radiolabeled this compound (at a concentration close to its KD).
-
800 µL of the membrane preparation (containing a specified amount of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the DOR upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[7][8]
Workflow for [35S]GTPγS Binding Assay
Caption: Workflow of a [35S]GTPγS binding assay.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing DORs.
-
This compound Agonist: Test compound.
-
[35S]GTPγS
-
Guanosine Diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Unlabeled GTPγS (for non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a final volume of 1 mL, incubate cell membranes (5-10 µg protein) with:
-
Varying concentrations of the this compound agonist.
-
10 µM GDP.
-
0.05 nM [35S]GTPγS.
-
-
Controls:
-
Basal binding: In the absence of the agonist.
-
Non-specific binding: In the presence of 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash three times with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters by scintillation counting.
-
Data Analysis:
-
Calculate the agonist-stimulated binding by subtracting the basal binding.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the functional consequence of DOR activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
DOR Signaling Pathway leading to cAMP Inhibition
Caption: Workflow of a pull-down assay using a biotinylated probe.
Materials:
-
Cells expressing DORs.
-
Lysis buffer.
-
Biotinylated this compound analog.
-
Streptavidin-coated magnetic or agarose beads.
-
Wash buffer.
-
Elution buffer (e.g., containing high salt, low pH, or excess free biotin).
Procedure:
-
Cell Lysis: Prepare a cell lysate from DOR-expressing cells using a suitable lysis buffer that preserves protein-protein interactions.
-
Binding: Incubate the cell lysate with the biotinylated this compound analog to allow the formation of the probe-receptor complex.
-
Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated probe along with the bound DOR and any interacting proteins.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-DOR antibody to confirm the pull-down of the receptor. Interacting proteins can be identified by mass spectrometry.
Conclusion
This compound-based research tools and chemical probes are powerful reagents for the study of the delta-opioid receptor. The protocols provided herein offer a framework for their application in characterizing receptor pharmacology, signaling, and molecular interactions. Proper experimental design and data analysis are crucial for obtaining reliable and meaningful results. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Interaction of this compound with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-Ala2]this compound II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.5. Radioligand Binding Assays for Opioid Receptors [bio-protocol.org]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes: The Use of Deltorphin in Opioid Receptor Trafficking and Internalization Studies
Introduction
Deltorphins are a class of naturally occurring heptapeptides that exhibit high affinity and selectivity for the delta-opioid receptor (DOR)[1]. This specificity makes deltorphin and its analogs invaluable tools for researchers studying the pharmacological and cellular behavior of DOR. A key area of investigation is receptor trafficking, specifically agonist-induced internalization, a fundamental process that regulates receptor signaling, desensitization, and resensitization[2][3]. Upon agonist binding, G protein-coupled receptors (GPCRs) like DOR are often removed from the cell surface and transported into the cell's interior. This process modulates the number of receptors available for subsequent stimulation, thereby influencing cellular responsiveness to opioids. Understanding this trafficking is crucial for developing novel therapeutics with improved efficacy and reduced tolerance[4][5].
Mechanism of this compound-Induced DOR Internalization
The binding of this compound to DOR initiates a cascade of intracellular events leading to receptor internalization. This process is primarily mediated by a clathrin-dependent pathway[6][7].
-
Agonist Binding and Receptor Activation : this compound binds to the DOR on the cell surface, inducing a conformational change that activates heterotrimeric G proteins[8][9].
-
Receptor Phosphorylation : The activated receptor is then phosphorylated on specific serine and threonine residues in its C-terminal tail by G protein-coupled receptor kinases (GRKs)[10].
-
β-Arrestin Recruitment : Phosphorylated DOR serves as a high-affinity binding site for β-arrestin proteins (arrestin-2 and arrestin-3)[2].
-
Clathrin-Mediated Endocytosis : β-arrestin acts as an adaptor protein, linking the receptor to the endocytic machinery, primarily clathrin and AP-2. This scaffolding action promotes the formation of clathrin-coated pits[2].
-
Vesicle Formation : The GTPase dynamin is recruited to the neck of the forming pit, where its activity pinches off the vesicle, resulting in the internalization of the receptor-ligand complex within an endosome[2].
Once internalized, the DOR-deltorphin complex is sorted through the endosomal pathway. The receptor can either be recycled back to the plasma membrane, leading to resensitization, or targeted for degradation in lysosomes, resulting in long-term downregulation[3][11][12].
Key Research Applications
-
Visualizing Receptor Trafficking : Fluorescently conjugated this compound analogs (e.g., Fluo-DLT, DELT-A488) allow for real-time visualization of receptor-ligand complex internalization and subsequent trafficking in live cells using confocal microscopy[6][7][13][14].
-
Studying Desensitization and Resensitization : By tracking the kinetics of DOR internalization and recycling following this compound application, researchers can elucidate the mechanisms underlying acute desensitization and subsequent resensitization of cellular responses[12][15].
-
Investigating Pain Pathways : this compound-induced internalization is used as a marker for receptor activation in vivo, helping to map neuronal circuits involved in pain modulation and the enhanced analgesic effects of DOR agonists in chronic pain states[16][17].
-
Characterizing Ligand Bias : Comparing the internalization profiles of this compound with other synthetic agonists helps to characterize "biased agonism," where different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others (e.g., G protein signaling vs. β-arrestin/internalization pathways)[8][18].
Data Presentation
Quantitative analysis of this compound's interaction with the delta-opioid receptor is critical for interpreting trafficking studies. The following tables summarize key binding and functional parameters for this compound and other relevant ligands.
Table 1: Ligand Binding Affinities (Ki) at the Delta-Opioid Receptor (DOR)
| Ligand | Receptor Source | Radioligand | Ki (nM) | Reference |
| This compound II | CHO Cells expressing µ- and δ-receptors | [3H]-DAMGO | >10,000 | [19] |
| This compound I | Rat Brain | [3H][D-Ala2]this compound I | Not specified | [20] |
| This compound II | HEK293 cell membranes | [3H]diprenorphine | 0.8 ± 0.1 | [21] |
| Met-enkephalin | DOR-eGFP mouse brain membranes | [3H]naltrindole | 10.30 ± 1.63 | [3] |
| SNC80 | DOR-eGFP mouse brain membranes | [3H]naltrindole | 0.88 ± 0.16 | [3] |
Note: Ki values can vary based on experimental conditions, tissue/cell type, and the radioligand used.
Table 2: Functional Activity ([35S]GTPγS Binding) of DOR Agonists
| Ligand | Receptor Source | Potency (EC50, nM) | Efficacy (Emax, % Basal) | Reference |
| This compound II | HEK293 cells (DOR-eGFP) | Identical to native DOR | Identical to native DOR | [8] |
| Met-enkephalin | DOR-eGFP mouse brain membranes | 21.00 ± 6.00 | 201.0 ± 11.0 | [3] |
| SNC80 | DOR-eGFP mouse brain membranes | 24.30 ± 1.81 | 179.7 ± 1.8 | [3] |
Signaling Pathways and Receptor Fates
The following diagrams illustrate the key molecular pathways involved in this compound-induced DOR internalization and the subsequent sorting of the receptor.
Caption: this compound-induced DOR internalization pathway.
Caption: Post-internalization sorting pathways for DOR.
Experimental Protocols
Protocol 1: In Vitro DOR Internalization Assay Using Confocal Microscopy
This protocol describes how to visualize this compound-induced DOR internalization in cultured cells expressing the receptor.
Caption: Experimental workflow for in vitro DOR internalization assay.
Methodology
-
Cell Culture :
-
Plate HEK293 or CHO cells stably expressing DOR (or a fluorescently tagged version like DOR-eGFP) onto sterile glass coverslips in a 12-well plate.
-
Culture cells to near confluence (e.g., 16-24 hours) in appropriate growth medium[22].
-
-
Ligand Treatment :
-
Remove the growth medium and replace it with pre-warmed serum-free medium. Incubate for 1 hour at 37°C.
-
Treat cells with a fluorescently labeled this compound analog (e.g., 100 nM DELT-BTR) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to observe the kinetics of internalization[14][22]. Include a negative control (vehicle) and a blocked control (co-incubation with an antagonist like naloxone)[6].
-
-
Washing and Fixation :
-
Mounting and Imaging :
-
Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain like DAPI.
-
Seal the coverslips.
-
Acquire images using a confocal microscope. Capture Z-stacks to confirm the intracellular localization of the fluorescent signal[14].
-
-
Data Analysis :
-
Quantify the degree of internalization by measuring the fluorescence intensity within intracellular puncta compared to the plasma membrane using image analysis software (e.g., ImageJ). The loss of cell surface fluorescence can also be quantified[23].
-
Protocol 2: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the DOR by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a radioligand competition binding assay.
Methodology
-
Membrane Preparation :
-
Homogenize DOR-expressing cells or brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration[24].
-
-
Binding Reaction :
-
Filtration and Counting :
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester[19]. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo DOR Internalization Assay in Rodent Spinal Cord
This protocol details a method to visualize DOR internalization in the spinal cord of live animals following this compound administration, which is particularly relevant for pain research[13][25].
Methodology
-
Animal Preparation :
-
Anesthetize an adult rat or mouse with an appropriate anesthetic (e.g., sodium pentobarbital, 70 mg/kg, i.p.)[13].
-
Position the animal for intrathecal injection.
-
-
Intrathecal Injection :
-
Incubation Period :
-
Allow the ligand to internalize for a set period, typically 20-30 minutes post-injection[13]. Maintain the animal under anesthesia during this time.
-
-
Perfusion and Fixation :
-
At the end of the incubation period, deeply anesthetize the animal and perform a transcardial perfusion.
-
First, perfuse with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde (PFA) in phosphate buffer to fix the tissues[13].
-
A sucrose cryoprotection gradient (e.g., 10%, 20%, 30% sucrose) may follow the PFA perfusion to prepare the tissue for cryosectioning[13].
-
-
Tissue Processing and Imaging :
-
Dissect the lumbar spinal cord and post-fix it in 4% PFA overnight.
-
Cryoprotect the tissue in a 30% sucrose solution until it sinks.
-
Section the spinal cord on a cryostat or vibrating microtome (e.g., 20-40 µm sections).
-
Mount the sections on slides and image using a confocal microscope to identify neurons with internalized fluorescent puncta[13][25].
-
-
Analysis :
-
Quantify the number and distribution of labeled neurons in different laminae of the spinal cord dorsal horn. Compare results between different experimental groups (e.g., naive vs. chronic pain models)[16].
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism and consequences of delta-opioid receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Unlocking the DOR to the Surface: Regulated Surface Trafficking of the δ-Opioid Receptor - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 6. Internalization and trafficking of opioid receptor ligands in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internalization and trafficking of opioid receptor ligands in rat cortical neurons [escholarship.org]
- 8. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational modifications of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances on the δ opioid receptor: from trafficking to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delta opioid receptors recycle to the membrane after sorting to the degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recycling and resensitization of delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recycling and Resensitization of Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Trafficking of central opioid receptors and descending pain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of delta-opioid receptor subtypes and the regulatory role of weaning: radioligand binding, autoradiography and in situ hybridization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sequestration of the δ Opioid Receptor: ROLE OF THE C TERMINUS IN AGONIST-MEDIATED INTERNALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 24. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 25. Morphine-Induced Changes in δ Opioid Receptor Trafficking Are Linked to Somatosensory Processing in the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Delta-Opioid Receptors in Addiction Models Using Deltorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltorphins are a class of naturally occurring opioid peptides with high affinity and selectivity for the delta-opioid receptor (DOR).[1][2] This specificity makes them invaluable tools for elucidating the role of DORs in various physiological and pathological processes, including the complex mechanisms underlying drug addiction. Activation of DORs has been shown to modulate the rewarding effects of other drugs of abuse, influence emotional states associated with withdrawal, and impact drug-seeking behaviors.[3][4] These application notes provide detailed protocols for utilizing deltorphin in key preclinical addiction models to investigate the therapeutic potential of targeting the delta-opioid system.
Core Concepts: Delta-Opioid Receptors in Addiction
DORs are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central nervous system in areas implicated in reward and addiction, such as the nucleus accumbens and ventral tegmental area.[4] Their activation by endogenous or exogenous agonists, like this compound, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling cascades.[4] In the context of addiction, DOR activation can influence the release of key neurotransmitters like dopamine, thereby modulating the rewarding and reinforcing properties of addictive substances.[4][5]
Key Experimental Models
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment is indicative of the substance's rewarding properties.
Experimental Protocol: this compound-Induced Reinstatement of Cocaine CPP in Rats
This protocol is adapted from studies investigating the reinstatement of cocaine-seeking behavior by this compound analogues.[3]
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.
-
This compound analogue (e.g., cyclo(N, N-carbonyl-D-Orn, Orn)this compound (DEL-6) or this compound II N-(ureidoethyl)amide (DK-4))
-
Cocaine hydrochloride
-
Saline solution (0.9% NaCl)
-
Intracerebroventricular (i.c.v.) injection supplies
-
Animal activity monitoring software
Procedure:
-
Pre-Conditioning (Day 1):
-
Allow each rat to freely explore the entire CPP apparatus for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of cocaine and saline.
-
Cocaine Conditioning: Administer cocaine (e.g., 5 mg/kg, i.p.) and immediately confine the rat to one of the large chambers for 30 minutes. The assignment of the chamber (e.g., the initially non-preferred one) should be counterbalanced across subjects.
-
Saline Conditioning: On alternate days, administer saline and confine the rat to the opposite chamber for 30 minutes.
-
-
Post-Conditioning Test (Day 10):
-
Place the rat in the central chamber and allow free access to all chambers for 15-20 minutes, with no drug administration.
-
Record the time spent in each chamber. A significant increase in time spent in the cocaine-paired chamber compared to the pre-conditioning baseline indicates successful conditioning.
-
-
Extinction (Days 11-18):
-
Repeat the post-conditioning test daily until the preference for the cocaine-paired chamber is extinguished (i.e., no significant difference in time spent between the two large chambers).
-
-
Reinstatement Test (Day 19):
-
Administer a this compound analogue (e.g., 10 or 20 nmol, i.c.v.) 10 minutes before placing the rat in the CPP apparatus.[3]
-
Allow free exploration and record the time spent in each chamber. A significant increase in time spent in the former cocaine-paired chamber indicates reinstatement of drug-seeking behavior.
-
Data Presentation: this compound-Induced Reinstatement of Cocaine CPP
| Treatment Group | This compound Analogue Dose (i.c.v.) | Change in Time Spent in Cocaine-Paired Chamber (seconds) | Statistical Significance |
| Control (Saline) | 0 nmol | Baseline | - |
| DEL-6 | 10 nmol | Significant Increase | p < 0.05 |
| DEL-6 | 20 nmol | Significant Increase | p < 0.05 |
| DK-4 | 10 nmol | Significant Increase | p < 0.05 |
| DK-4 | 20 nmol | Significant Increase | p < 0.05 |
Note: This table is a representative summary based on published findings.[3] Actual results may vary.
Diagram: Conditioned Place Preference Workflow
Caption: Workflow for a Conditioned Place Preference experiment.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it allows animals to learn to perform a specific action (e.g., lever press) to receive a drug infusion.
Experimental Protocol: Operant Self-Administration of an Opioid
This is a general protocol that can be adapted for this compound, based on established methods for other opioids.
Materials:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and an infusion pump connected to an indwelling intravenous catheter.
-
This compound solution for infusion.
-
Surgical supplies for intravenous catheter implantation.
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal (rat or mouse). The catheter is externalized on the back of the animal for connection to the infusion pump.
-
Allow for a post-operative recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours).
-
A press on the active lever results in the delivery of a drug infusion (e.g., this compound) over a short duration (e.g., 5 seconds), accompanied by the illumination of a cue light.
-
A press on the inactive lever has no programmed consequences.
-
Initially, a fixed-ratio 1 (FR1) schedule is used, where every active lever press results in an infusion.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Evaluation:
-
Once a stable baseline is established, the dose of this compound per infusion can be varied across sessions to determine the dose-response curve. Typically, an inverted U-shaped curve is observed.
-
-
Progressive Ratio (PR) Schedule:
-
To assess the motivation to obtain the drug, a PR schedule can be implemented. The number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is a measure of the drug's reinforcing efficacy.
-
Data Presentation: Hypothetical this compound Self-Administration Data
| This compound Dose per Infusion (µg/kg) | Mean Number of Infusions (FR1) | Mean Breakpoint (PR) |
| 0 (Saline) | ~5 | ~3 |
| 1 | 15 | 10 |
| 3 | 30 | 25 |
| 10 | 25 | 20 |
| 30 | 10 | 8 |
Note: This table presents hypothetical data to illustrate expected trends in a self-administration paradigm.
Diagram: Operant Self-Administration Workflow
Caption: Workflow for an Intravenous Self-Administration experiment.
Assessment of Withdrawal
Chronic administration of opioids can lead to physical dependence, and cessation of the drug results in a withdrawal syndrome. Assessing the severity of withdrawal is crucial for understanding the negative reinforcement component of addiction.
Experimental Protocol: Naloxone-Precipitated Withdrawal in Rodents
This protocol outlines the assessment of somatic signs of opioid withdrawal, which can be adapted for this compound following a period of chronic administration.
Materials:
-
This compound
-
Naloxone hydrochloride (opioid antagonist)
-
Observation chambers
-
Withdrawal scoring checklist
Procedure:
-
Chronic this compound Administration:
-
Administer this compound to rodents on a chronic schedule (e.g., twice daily injections or continuous infusion via osmotic minipump) for a period of 7-14 days to induce dependence.
-
-
Precipitated Withdrawal:
-
At a designated time after the last this compound dose, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c. or i.p.) to precipitate withdrawal signs.
-
Immediately place the animal in an observation chamber.
-
-
Observational Scoring:
-
Observe and score the animal for a period of 30-60 minutes for the presence and severity of somatic withdrawal signs.
-
A global withdrawal score can be calculated by summing the scores for each sign.
-
Data Presentation: Observable Signs of Opioid Withdrawal in Rodents
| Withdrawal Sign | Description | Scoring Example (0-3 scale) |
| Somatic Signs | ||
| Wet Dog Shakes | Spasmodic shaking of the head and body. | 0: None, 1: Mild/infrequent, 2: Moderate, 3: Severe/frequent |
| Paw Tremors | Trembling of the paws. | 0: None, 1: Mild, 2: Moderate, 3: Severe |
| Teeth Chattering | Audible chattering of the teeth. | 0: Absent, 1: Present |
| Ptosis | Drooping of the eyelids. | 0: Absent, 1: Present |
| Diarrhea | Presence of unformed, watery stools. | 0: Absent, 1: Present |
| Escape Jumps | Spontaneous jumping within the chamber. | Count the number of jumps. |
| Abnormal Posturing | Rigid or hunched posture. | 0: Normal, 1: Present |
| Affective Signs | ||
| Anxiety-like behavior | Assessed in paradigms like the elevated plus maze or open field test. | e.g., Decreased time in open arms. |
| Anhedonia | Reduced preference for natural rewards (e.g., sucrose). | e.g., Decreased sucrose consumption. |
This table is a composite of commonly observed opioid withdrawal signs in rodents.[6][7]
Diagram: Withdrawal Assessment Workflow
Caption: Workflow for assessing precipitated opioid withdrawal.
Signaling Pathways of Delta-Opioid Receptors
Diagram: Simplified DOR Signaling Cascade
Caption: Simplified signaling pathway of the delta-opioid receptor.
Conclusion
The selective delta-opioid receptor agonist, this compound, is a critical pharmacological tool for investigating the role of DORs in addiction. The protocols outlined above for conditioned place preference, intravenous self-administration, and withdrawal assessment provide a framework for researchers to explore the therapeutic potential of targeting this receptor system for the treatment of substance use disorders. By carefully designing and executing these experiments, valuable insights can be gained into the complex neurobiological mechanisms of addiction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Influence of new this compound analogues on reinstatement of cocaine-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of δ-opioid receptors in learning and memory underlying the development of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of delta-opioid receptors in the nucleus accumbens prevents ethanol-induced stimulation of dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced emotional signs of opiate withdrawal in rats selectively bred for low (LoS) versus high (HiS) saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Deltorphin Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of deltorphin peptides in biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in biological samples?
A1: this compound peptides are primarily degraded by enzymatic proteolysis in biological matrices such as plasma and brain homogenates.[1][2] The key enzymes involved are metalloendopeptidases, which cleave the peptide backbone at specific sites.[1] Additionally, like other peptides, deltorphins can be susceptible to chemical degradation pathways such as hydrolysis and oxidation, particularly at residues like Asp, Asn, Met, and Cys.
Q2: What are the most common chemical modifications to improve this compound stability?
A2: Several chemical modifications can significantly enhance the stability of this compound peptides:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions, particularly at position 2 (e.g., [D-Ala2]this compound), can confer significant resistance to enzymatic degradation.[3][4][5]
-
N-terminal Acetylation and C-terminal Amidation: Capping the N-terminus with an acetyl group and the C-terminus with an amide group protects the peptide from exopeptidases.
-
N-methylation: Methylating the nitrogen atom of a peptide bond can hinder enzymatic cleavage.
-
Cyclization: Creating a cyclic peptide through head-to-tail or side-chain cyclization can increase conformational rigidity and resistance to proteases.
Q3: How can formulation strategies enhance this compound stability?
A3: Formulation strategies can protect deltorphins from degradation and improve their delivery. Encapsulation within liposomes or polymeric nanoparticles can shield the peptides from enzymes in the biological environment. The addition of stabilizing agents such as sugars or polyols can also help prevent aggregation and degradation.
Q4: Can enzyme inhibitors be used to stabilize deltorphins in my experiments?
A4: Yes, a cocktail of protease inhibitors can be added to biological samples to prevent the degradation of deltorphins during in vitro experiments. This is particularly useful for sample preparation and analysis where the goal is to measure the endogenous or administered peptide concentration accurately. Common inhibitors include EDTA to chelate metal ions required by metalloproteases, and broad-spectrum protease inhibitor cocktails.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound peptides during sample preparation.
| Possible Cause | Troubleshooting Step |
| Adsorption to surfaces | Peptides can adsorb to glass and certain plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips. Consider silanizing glassware.[6] |
| Filtration issues | Some filter materials, like cellulose, can bind peptides, leading to significant loss. Test different filter types (e.g., PVDF, PTFE) for compatibility with your specific this compound analog. If possible, use an alternative sample cleanup method like protein precipitation.[6] |
| Hygroscopicity and static charge | Lyophilized peptides can absorb moisture from the air, affecting accurate weighing. Peptides can also be affected by static electricity, making them difficult to handle.[4][7][8] Weigh peptides in a humidity-controlled environment and use anti-static equipment.[4][7][8] |
| Improper storage | Repeated freeze-thaw cycles can degrade peptides. Aliquot peptide solutions and store them at -20°C or -80°C. Lyophilized peptides should be stored at -20°C and protected from light.[9] |
Issue 2: Unexpected peaks or poor peak shape in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Peptide degradation | If the sample is degrading during the analysis, new peaks corresponding to degradation products will appear. Ensure the autosampler is cooled and minimize the time samples spend in the autosampler before injection. |
| Ghost peaks | Ghost peaks can arise from contamination in the mobile phase, injection of a blank after a concentrated sample, or carryover in the injector.[10] Clean the injection port and run blank gradients to identify the source of contamination. |
| Peak tailing or fronting | This can be caused by column degradation, a blocked frit, or incompatibility between the sample solvent and the mobile phase.[10][11] Dissolve the peptide in the mobile phase whenever possible. If the problem persists, try a new column. |
| Split peaks | Split peaks can indicate a partially blocked column inlet frit or a problem with the injector.[10] Replace the frit or service the injector. |
| Irreproducible retention times | Fluctuations in retention times can be due to an unstable column temperature, inconsistent mobile phase composition, or problems with the pump.[10] Ensure the column is properly thermostatted and that the mobile phase is well-mixed and degassed. |
Quantitative Data on this compound Stability
The following table summarizes the half-life of various this compound analogs in different biological matrices. This data highlights the impact of chemical modifications on peptide stability.
| This compound Analog | Biological Matrix | Half-life (t1/2) | Reference |
| This compound A (DEL-A) | Rat Plasma | 131.6 min | [2] |
| This compound A (DEL-A) | Rat Brain Homogenate | 57.4 min | [2] |
| [D-Ala2]this compound II (DEL-C) | Rat Plasma | Fully resistant | [2] |
| [D-Ala2]this compound II (DEL-C) | Rat Brain Homogenate | Strongly resistant | [2] |
| [D-Ala2]this compound I | Mouse Brain Homogenate | 4.8 hr | [12] |
| [D-Ala2, Ser4, D-Ala5]this compound | Mouse Brain Homogenate | > 15 hr | [12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is for assessing the stability of this compound peptides in plasma.
Materials:
-
Test this compound peptide
-
Control peptide (with known plasma stability)
-
Pooled plasma from the species of interest (e.g., human, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test this compound peptide in an appropriate solvent (e.g., DMSO, water).
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The 0-minute sample should be taken immediately after adding the peptide.
-
Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing ice-cold protein precipitation solution with the internal standard. A typical ratio is 1 part sample to 3 parts precipitation solution.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2).
Protocol 2: In Vitro Brain Homogenate Stability Assay
This protocol is for evaluating the stability of this compound peptides in the presence of brain enzymes.
Materials:
-
Test this compound peptide
-
Brain tissue from the species of interest
-
Homogenization buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Homogenizer (e.g., Dounce or sonicator)
-
Incubator or water bath at 37°C
-
Protein precipitation solution
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a 10% (w/v) brain homogenate by homogenizing fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris. The resulting supernatant is the brain homogenate fraction to be used.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).
-
Pre-warm the brain homogenate to 37°C.
-
Initiate the reaction by adding the this compound peptide stock solution to the pre-warmed homogenate.
-
Follow steps 4-10 from the "In Vitro Plasma Stability Assay" protocol.
Visualizations
This compound Signaling Pathway
Deltorphins exert their effects by binding to and activating delta-opioid receptors (DORs), which are G-protein coupled receptors (GPCRs). The activation of DORs initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability.
Caption: this compound activates the δ-opioid receptor, leading to G-protein modulation of ion channels and adenylyl cyclase.
Experimental Workflow for In Vitro Stability Assay
The following diagram illustrates the general workflow for conducting an in vitro stability assay for this compound peptides in a biological matrix.
Caption: Workflow for assessing this compound peptide stability in biological matrices.
Logical Relationship of Stability Improvement Strategies
This diagram outlines the logical connections between the challenges of this compound instability and the various strategies employed to overcome them.
Caption: Strategies to address the causes of this compound peptide instability.
References
- 1. Validation and Characterization of a Novel Peptide That Binds Monomeric and Aggregated β-Amyloid and Inhibits the Formation of Neurotoxic Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Structure-activity relationships of a series of [D-Ala2]this compound I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor blood-brain barrier permeability of deltorphin
Welcome to the technical support center for overcoming the poor blood-brain barrier (BBB) permeability of deltorphin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to the brain challenging?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[1] this compound, being a peptide, has limited ability to cross this barrier to reach its target, the delta-opioid receptors in the central nervous system (CNS). While deltorphins have a higher BBB penetration rate than many other opioid peptides, it is still significantly less than small molecules like morphine.[2][3]
Q2: What are the main strategies to enhance this compound's BBB permeability?
A2: Key strategies include:
-
Structural Modification: Creating analogs of this compound with improved lipophilicity or resistance to enzymatic degradation. However, no analog has yet been found that significantly increases the permeability coefficient compared to the parent compounds.[4]
-
Glycosylation: Attaching sugar moieties to the peptide can improve metabolic stability and increase BBB transport.[5][6]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, PLGA nanoparticles) can protect it from degradation and facilitate its transport across the BBB.
-
Peptide-Based Carriers: Conjugating this compound to cell-penetrating peptides or other vectors that can shuttle it across the BBB.
Q3: What in vitro models are suitable for testing this compound's BBB permeability?
A3: Commonly used in vitro models include:
-
Primary Brain Microvessel Endothelial Cells (BMECs): Co-cultured with astrocytes and pericytes, these models from bovine, porcine, rat, or mouse brains provide a physiologically relevant system with tight junctions.[4][7]
-
Immortalized Human Brain Endothelial Cell Lines (e.g., hCMEC/D3): These offer a more readily available and less variable alternative to primary cells, though they may have lower barrier tightness.[1] These models are typically grown on Transwell inserts, creating two compartments (a luminal/blood side and an abluminal/brain side) to measure peptide transport.
Q4: What are the standard in vivo/in situ methods to assess this compound's brain uptake?
A4:
-
In Situ Brain Perfusion: This technique in rodents allows for precise control over the concentration of this compound delivered to the brain vasculature and enables the calculation of a quantitative brain uptake rate.[8][9]
-
Intravenous (IV) Injection followed by Brain Tissue Analysis: This method involves administering this compound systemically and then measuring its concentration in the brain at various time points, often expressed as a brain-to-plasma ratio.
Q5: How is the analgesic effect of centrally-acting this compound measured in animal models?
A5: The most common method is the tail-flick test . This involves applying a heat stimulus to the animal's tail and measuring the latency to flick the tail away. A longer latency indicates an analgesic effect.[10] Other tests include the hot plate test and the formalin test.
Troubleshooting Guides
In Vitro BBB Permeability Assays
| Problem | Possible Causes | Solutions |
| Low TEER values | - Cell monolayer is not fully confluent.- Cells are of a high passage number.- Contamination of cell culture.- Inappropriate coating of the Transwell membrane. | - Allow cells to grow for a longer period to reach full confluence.- Use lower passage cells.- Check for and eliminate sources of contamination.- Ensure proper coating with collagen or fibronectin. |
| High variability in permeability results | - Inconsistent cell seeding density.- Leakage around the Transwell insert.- Temperature fluctuations during the assay.- Inconsistent sampling times. | - Use a consistent cell seeding protocol.- Ensure the Transwell insert is properly seated in the well.- Maintain a constant temperature (37°C) throughout the experiment.- Adhere to a strict sampling schedule. |
| Low recovery of this compound | - Adsorption of the peptide to the plasticware.- Enzymatic degradation of the peptide by the cells. | - Use low-protein-binding plates and pipette tips.- Include protease inhibitors in the assay medium. |
In Vivo and In Situ Brain Uptake Studies
| Problem | Possible Causes | Solutions |
| Low or undetectable brain concentrations of this compound | - Rapid peripheral degradation of the peptide.- Insufficient dose administered.- Poor BBB permeability of the specific formulation. | - Use this compound analogs with enhanced stability.[4]- Perform a dose-response study to determine an effective dose.- Optimize the delivery strategy (e.g., modify nanoparticles, change the carrier peptide). |
| High variability in brain uptake between animals | - Inconsistent injection/perfusion rate.- Anesthesia affecting blood flow.- Errors in brain tissue dissection and homogenization. | - Use a syringe pump for consistent administration.- Monitor physiological parameters during the experiment.- Standardize the dissection and homogenization protocol. |
| Artifacts in radiolabeled peptide studies | - The detected radioactivity in the brain is from a metabolite, not the intact peptide. | - Perform chromatographic analysis (e.g., HPLC) of brain homogenates to confirm the identity of the radiolabeled species.[2] |
Nanoparticle Formulation and Characterization
| Problem | Possible Causes | Solutions |
| Low peptide encapsulation efficiency | - Poor interaction between the peptide and the nanoparticle matrix.- Peptide leakage during nanoparticle formation. | - Adjust the pH of the aqueous phase to optimize the charge of the peptide for better interaction with the polymer.[5]- Optimize the solvent evaporation rate or the concentration of the stabilizing agent. |
| Peptide aggregation during formulation | - Hydrophobic interactions between peptide molecules.- Shear stress during homogenization. | - Work at a pH away from the peptide's isoelectric point.- Include excipients that can prevent aggregation.- Optimize the energy input during homogenization. |
| Inconsistent nanoparticle size and polydispersity | - Variations in stirring speed, temperature, or reagent addition rate. | - Standardize all parameters of the formulation process.- Use a microfluidic device for more controlled nanoparticle synthesis.[11] |
Quantitative Data on this compound BBB Permeability and Efficacy
The following tables summarize quantitative data from various studies to allow for comparison of different this compound analogs and delivery strategies.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound Analogs
| Compound | Permeability Coefficient (PC; x10⁻⁴ cm/min) | Stability (t½ in brain homogenate) | Reference |
| [D-Ala²]this compound I | Not Reported | 4.8 hr | [4] |
| [D-Ala²]this compound II | 23.49 ± 2.42 | > 15 hr | [4] |
| [Arg⁰, D-Ala²]this compound II | 19.06 ± 3.73 | Not Reported | [4] |
| [Pro⁻¹, Pro⁰, D-Ala²]this compound II | 22.22 ± 5.93 | Not Reported | [4] |
| [D-Ala², Ser⁴, D-Ala⁵]this compound | Not Reported | > 15 hr | [4] |
Table 2: In Vivo Blood-Brain Barrier Permeability Index (BBB-PI) of Opioid Peptides
| Compound | i.c.v. ED₅₀ (nmol/mouse) | i.v. ED₅₀ (nmol/mouse) | BBB-PI | Reference |
| Morphine | 1.8 | 30.0 | 0.06 | [3] |
| [Lys⁷]dermorphin | 0.09 | 7.0 | 0.013 | [3] |
| This compound I | 0.35 | 450 | 0.00078 | [3] |
| This compound II | 0.30 | 550 | 0.00055 | [3] |
| DAMGO | 0.05 | 800 | 0.000063 | [3] |
| Dermorphin | 0.04 | 120 | 0.00033 | [3] |
Table 3: Effect of Glycosylation on Opioid Peptide BBB Permeability
| Peptide | BBB Permeability (μl x min⁻¹ x g⁻¹) | Analgesic Effect (i.v.) | Reference |
| Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂ | 1.0 ± 0.2 | Moderate | [5] |
| Glycosylated Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂ | 2.2 ± 0.2 | Significantly Improved | [5] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol describes a method for assessing the permeability of this compound formulations across an in vitro model of the human BBB using the hCMEC/D3 cell line.
Materials:
-
hCMEC/D3 cells (passage 25-35)
-
Endothelial Cell Growth Medium (EGM-2)
-
Collagen I, rat tail
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Lucifer yellow (paracellular marker)
-
This compound formulation to be tested
Procedure:
-
Coating Transwell Inserts:
-
Dilute Collagen I to 50 µg/mL in sterile water.
-
Add 100 µL of the diluted collagen solution to the apical side of each Transwell insert.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the collagen solution and allow the inserts to air dry.
-
-
Seeding hCMEC/D3 Cells:
-
Culture hCMEC/D3 cells to confluence in a T75 flask.
-
Trypsinize and resuspend the cells in EGM-2.
-
Seed the cells onto the coated Transwell inserts at a density of 2.5 x 10⁴ cells/cm².
-
Add EGM-2 to the basolateral chamber.
-
Culture for 4-6 days, changing the medium every 2-3 days, until a confluent monolayer is formed.
-
-
Barrier Integrity Measurement (TEER):
-
Before the permeability assay, measure the Transendothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter.
-
Monolayers are considered ready for experiments when TEER values are stable and >30 Ω·cm².
-
-
Permeability Assay:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing the this compound formulation and Lucifer yellow (as a control for paracellular flux) to the apical (luminal) chamber.
-
Add 1.5 mL of HBSS (containing 1% BSA to act as a sink) to the basolateral (abluminal) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), take a 100 µL sample from the basolateral chamber, replacing it with fresh HBSS with BSA.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of this compound in the collected samples using a suitable method (e.g., LC-MS/MS or a radiolabeled tracer).
-
Measure the fluorescence of Lucifer yellow to assess monolayer integrity.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the substance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Protocol 2: In Situ Rat Brain Perfusion
This protocol provides a method for measuring the unidirectional influx of this compound from the vasculature into the brain.
Materials:
-
Male Sprague-Dawley rat (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing a vascular space marker (e.g., [¹⁴C]sucrose) and the radiolabeled this compound.
-
Perfusion pump
-
Surgical instruments
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Expose the right common carotid artery and its branches.
-
Ligate the external carotid artery, occipital artery, and superior thyroid artery.
-
Insert a catheter into the common carotid artery.
-
-
Perfusion:
-
Begin perfusion with the perfusion fluid at a constant flow rate (e.g., 10 mL/min).
-
Simultaneously, sever the jugular veins to allow for drainage of the perfusate.
-
Perfuse for a short duration (e.g., 5-60 seconds).
-
-
Brain Tissue Collection and Analysis:
-
Decapitate the rat at the end of the perfusion period.
-
Dissect the brain and take samples from different regions.
-
Determine the radioactivity in the brain samples and in aliquots of the perfusion fluid by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) in ml/s/g using the following equation: K_in = (C_br / T) / C_pf where C_br is the concentration of the test substance in the brain, T is the perfusion time, and C_pf is the concentration in the perfusion fluid.
-
The unidirectional transfer constant (K_i) can also be determined.
-
Protocol 3: Tail-Flick Test for Analgesia in Mice
This protocol outlines the procedure for assessing the analgesic effect of this compound formulations.
Materials:
-
Male ICR mice (20-25 g)
-
Tail-flick analgesia meter
-
This compound formulation and vehicle control
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room and the restraining device for at least 30 minutes before the experiment.
-
-
Baseline Latency:
-
Gently place a mouse in the restrainer.
-
Position the mouse's tail over the heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse flicks its tail. Record this baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
-
Drug Administration:
-
Administer the this compound formulation or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
-
Post-Treatment Latency:
-
At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick test and record the latency.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
-
Plot the %MPE over time to generate a time-course of the analgesic effect.
-
The area under the curve (AUC) can be calculated to represent the total analgesic effect.
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: this compound binding to the delta-opioid receptor initiates a G-protein signaling cascade.
Experimental Workflow: Nanoparticle-Based this compound Delivery
Caption: Workflow for the formulation, characterization, and testing of this compound-loaded nanoparticles.
Logical Relationship: Troubleshooting In Vivo Brain Uptake
Caption: Troubleshooting logic for addressing low in vivo brain uptake of this compound.
References
- 1. Perfusion and fixation of brain tissue for fresh frozen sections followed by immunofluorescence staining [protocols.io]
- 2. Blood-brain barrier permeability to peptides: pitfalls in measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]
- 8. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Preliminary analgesic properties of this compound-5-methoxytryptamine chimeric opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pages.cnpem.br [pages.cnpem.br]
Technical Support Center: Enhancing the In Vivo Stability of Deltorphin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deltorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of this compound in vivo. Our goal is to provide you with the necessary information to design and execute experiments that enhance the stability and therapeutic potential of this potent delta-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound analog showing rapid degradation in my in vivo/in vitro experiment?
A1: Rapid degradation of this compound analogs can be attributed to several factors:
-
Suboptimal Structural Modifications: The native this compound peptide is susceptible to cleavage by various peptidases. Ensure that your analog incorporates proven stability-enhancing modifications. The most common and effective strategy is the substitution of the L-amino acid at position 2 with a D-amino acid, such as D-alanine ([D-Ala2]) or D-methionine ([D-Met2]).[1][2] This substitution sterically hinders the approach of aminopeptidases, which are primary culprits in the degradation of peptides from the N-terminus.
-
Inadequate Formulation: Even stable analogs can be degraded if not formulated properly for in vivo administration. Consider using a formulation strategy that protects the peptide from enzymatic attack, such as encapsulation in liposomes or conjugation to polyethylene glycol (PEG).[3]
-
Experimental Conditions: For in vitro stability assays, ensure that the concentration of proteases in your plasma or tissue homogenate is appropriate and that you have included protease inhibitors in your control samples to confirm that the degradation is enzymatic.
Q2: What are the most effective chemical modifications to improve this compound's stability?
A2: Several chemical modifications have been shown to significantly increase the in vivo half-life of this compound:
-
D-Amino Acid Substitution: As mentioned, replacing the amino acid at position 2 with its D-enantiomer is a cornerstone of this compound stabilization.[2][4]
-
N-Terminal and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases that cleave peptides from their ends.
-
Cyclization: Introducing a covalent bond between the N- and C-termini or between side chains can create a cyclic peptide structure. This conformational constraint can make the peptide less accessible to peptidases.
-
Peptidomimetics: Replacing standard peptide bonds with non-natural linkers that are resistant to enzymatic cleavage can also enhance stability.
Q3: How can I formulate this compound to protect it from enzymatic degradation?
A3: Formulation strategies aim to create a microenvironment around the peptide that shields it from degradative enzymes:
-
Liposomal Encapsulation: Enclosing this compound within liposomes, which are microscopic spherical vesicles, can protect it from proteases in the bloodstream and tissues. PEGylated liposomes, which have polyethylene glycol chains on their surface, offer the additional benefit of longer circulation times.[3]
-
PEGylation: Covalently attaching PEG chains to the this compound molecule can increase its hydrodynamic size, which sterically hinders the approach of peptidases and reduces renal clearance.[5]
-
Prodrugs: Chemical modification of this compound to an inactive form (a prodrug) that is converted to the active peptide at the target site can protect it during systemic circulation.
Q4: Can co-administration of other compounds improve this compound's stability?
A4: Yes, co-administering this compound with specific inhibitors of peptidases can reduce its degradation. This approach requires identifying the primary enzymes responsible for this compound breakdown in your experimental system. While less common for systemic administration due to potential off-target effects of the inhibitors, this can be a valuable strategy in localized delivery or in vitro studies.
Troubleshooting Guides
Troubleshooting In Vitro Stability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent sample handling (e.g., freeze-thaw cycles), inaccurate pipetting, peptide adsorption to labware. | Aliquot peptide stock solutions to minimize freeze-thaw cycles. Use low-adsorption microcentrifuge tubes and pipette tips. Ensure accurate and consistent pipetting. |
| Peptide is hygroscopic, leading to inaccurate initial concentrations. | Store lyophilized peptide in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Unexpectedly rapid degradation of a "stable" analog | Contamination of buffers or reagents with proteases. | Use sterile, high-purity water and reagents. Filter-sterilize all buffers. |
| Incorrect pH of the incubation buffer, leading to non-physiological enzymatic activity. | Verify the pH of all buffers before use. Ensure the pH is stable throughout the experiment. | |
| No degradation observed, even with native this compound | Inactive plasma or tissue homogenate. | Use fresh or properly stored (-80°C) plasma/homogenate. Avoid repeated freeze-thaw cycles of the biological matrix. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time. | |
| Problems with the analytical method (e.g., HPLC). | See the HPLC troubleshooting guide below. |
Troubleshooting HPLC Analysis of this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing or broadening | Column degradation, mobile phase incompatibility with the sample, column overloading. | Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent compatible with the mobile phase. Inject a smaller sample volume.[6] |
| Baseline drift or noise | Contaminated mobile phase, detector lamp aging, column contamination. | Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase. Replace the detector lamp if necessary. Flush the column with a strong solvent.[6] |
| Inconsistent retention times | Fluctuations in temperature, changes in mobile phase composition, pump malfunction. | Use a column oven for temperature control. Prepare fresh mobile phase daily. Check the pump for leaks and ensure a consistent flow rate.[7] |
| Ghost peaks | Contamination in the injector or column, carryover from a previous injection. | Clean the injector port and syringe. Run blank injections between samples to check for carryover. |
Quantitative Data Summary
The following tables summarize the stability of various this compound analogs from published studies.
Table 1: In Vitro Half-Life of this compound Analogs
| This compound Analog | Biological Matrix | Half-Life | Reference |
| [D-Ala2]this compound I | Mouse Brain Homogenate (15%) | 4.8 hours | [1] |
| [D-Ala2, Ser4, D-Ala5]this compound I | Mouse Brain Homogenate (15%) | > 15 hours | [1] |
| This compound A (DEL-A) | Rat Plasma | 131.6 minutes | |
| This compound A (DEL-A) | Rat Brain Homogenate | 57.4 minutes | |
| This compound C (DEL-C) | Rat Plasma | Fully resistant to degradation |
Note: The study reporting the half-lives for DEL-A and DEL-C did not specify the exact experimental conditions beyond incubation with the biological matrix.
Experimental Protocols
Disclaimer: The following are template protocols and should be optimized for your specific experimental conditions and analytical instrumentation.
Protocol 1: In Vitro Stability Assay of this compound in Rat Plasma
-
Preparation of Rat Plasma:
-
Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store in aliquots at -80°C until use.
-
-
Incubation:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, add 90 µL of pre-warmed (37°C) rat plasma.
-
Add 10 µL of the this compound stock solution to the plasma to achieve a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately add the 20 µL aliquot to a tube containing 40 µL of ice-cold acetonitrile or 1% trifluoroacetic acid to precipitate plasma proteins and stop the enzymatic reaction.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Analysis: Quantify the peak area of the remaining this compound analog at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½).
-
Protocol 2: Preparation of Brain Homogenate for Stability Studies
-
Tissue Collection:
-
Euthanize the animal according to approved ethical protocols.
-
Rapidly excise the brain and place it in ice-cold homogenization buffer.[8]
-
-
Homogenization:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4. For some applications, protease inhibitors may be added to a control sample.
-
Weigh the brain tissue and add 10 volumes of ice-cold homogenization buffer (e.g., 1 g of tissue in 10 mL of buffer).[8]
-
Homogenize the tissue on ice using a glass-Teflon homogenizer or a mechanical homogenizer until a uniform suspension is achieved.[8]
-
-
Centrifugation:
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[9]
-
Collect the supernatant and use it for the stability assay as described in Protocol 1, replacing plasma with the brain homogenate. The protein concentration of the homogenate should be determined (e.g., by Bradford assay) for normalization.
-
Visualizations
Caption: Overview of strategies to enhance this compound stability.
Caption: Experimental workflow for in vitro this compound stability assay.
References
- 1. Structure-activity relationships of a series of [D-Ala2]this compound I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. gmi-inc.com [gmi-inc.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in solid-phase synthesis of deltorphin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of deltorphin, with a focus on resolving low peptide yield.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The primary sequence of the this compound targeted in this guide is a naturally occurring opioid heptapeptide with the following amino acid sequence: Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2.[1]
Q2: What are the most common reasons for low yield in this compound synthesis?
A2: Low yield in solid-phase peptide synthesis (SPPS) of this compound can stem from several factors, including incomplete coupling reactions, undesired side reactions involving specific amino acid residues (methionine, histidine, and aspartic acid), premature cleavage of the peptide from the resin, and peptide aggregation.[2]
Q3: Which analytical techniques are recommended for assessing the purity and yield of synthetic this compound?
A3: The most common and effective analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and to quantify the target peptide relative to impurities, and Mass Spectrometry (MS) to confirm the molecular weight of the synthesized peptide.[3] For absolute quantification of the peptide, Amino Acid Analysis (AAA) is the gold standard.[4][5]
Q4: What are typical side reactions to expect during this compound synthesis?
A4: Given the amino acid composition of this compound, be aware of the following potential side reactions:
-
Methionine: Oxidation of the thioether side chain to form methionine sulfoxide is a common issue, particularly during the acidic conditions of cleavage.[6][7] S-alkylation is another possible side reaction.[8]
-
Histidine: The imidazole side chain can lead to racemization, especially during the activation step of coupling.[6][9]
-
Aspartic Acid: Aspartimide formation is a significant risk, which can occur under both basic and acidic conditions, leading to a mixture of alpha and beta-coupled peptides.[7]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield during this compound synthesis.
Problem 1: Incomplete Coupling Reactions
Symptoms:
-
Presence of deletion sequences (peptides missing one or more amino acids) in the final product, detectable by Mass Spectrometry.
-
A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
Solutions:
| Strategy | Description | Key Parameters | Expected Outcome |
| Increase Reagent Concentration | Increasing the concentration of the Fmoc-amino acid and coupling reagents can drive the reaction to completion. | For many peptides, increasing the concentration of amino acid and coupling reagent solutions to 0.5 M is effective.[10] | Improved coupling efficiency and higher crude peptide purity. |
| Double Coupling | Repeating the coupling step for a particular amino acid to ensure complete reaction. This is particularly useful for sterically hindered amino acids or problematic sequences. | Perform a second coupling cycle with fresh reagents before proceeding to the next deprotection step.[11] | Reduction of deletion sequences and an increase in the overall yield and quality of the peptide.[10] |
| Optimize Coupling Reagents | The choice of coupling reagent can significantly impact efficiency. | For standard couplings, HBTU (2.0 equivalents) with DIPEA (4.0 equivalents) is common.[12] For difficult couplings, consider HATU, HCTU, or PyBOP. | Faster and more efficient amide bond formation, minimizing incomplete couplings. |
| Change Solvent | The solvent can affect the swelling of the resin and the solubility of the growing peptide chain. | N-methylpyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for hydrophobic peptides as it solvates the peptide chain more effectively.[2][13] | Improved reaction kinetics and higher coupling yields, particularly in aggregation-prone sequences. In some cases, DMF can provide superior peptide-resin solvation and higher average coupling yields (99.5% with DMF vs 78.1% with NMP for CGRP(8-37)).[14] |
Problem 2: Side Reactions Involving Specific Amino Acids
Symptoms:
-
Unexpected peaks in the HPLC chromatogram with masses corresponding to modified peptides (e.g., +16 Da for oxidation).
-
Difficulty in purifying the target peptide due to co-eluting impurities.
Solutions:
| Amino Acid | Side Reaction | Mitigation Strategy | Key Parameters |
| Methionine (Met) | Oxidation to Met(O) | Use a cleavage cocktail containing scavengers that reduce or prevent oxidation. | A common cocktail is Reagent H: TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w).[15] |
| Histidine (His) | Racemization | Use of N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is standard. To further suppress racemization, minimize the pre-activation time of the amino acid before adding it to the resin.[9] Using coupling conditions with DIC/HOBt at ambient temperature can also maintain stereochemistry.[9] | Preservation of the chiral integrity of the histidine residue, leading to a more homogenous and biologically active final product. |
| Aspartic Acid (Asp) | Aspartimide Formation | Add HOBt to the piperidine deprotection solution.[7] | Reduced formation of aspartimide and subsequent side products, leading to a purer final peptide. |
Problem 3: Incomplete Fmoc-Deprotection
Symptoms:
-
Presence of Fmoc-adducts in the final product, detectable by MS.
-
Incomplete removal of the Fmoc group can lead to truncated sequences.
Solutions:
| Strategy | Description | Key Parameters | Expected Outcome |
| Extended Deprotection Time | Increasing the reaction time for the piperidine treatment can ensure complete removal of the Fmoc group. | Treat the resin with 20% piperidine in DMF for an extended period (e.g., 2 x 10 minutes instead of the standard 2 x 5 minutes). | Complete removal of the Fmoc protecting group, allowing for efficient coupling of the subsequent amino acid. |
| Use of DBU | For very difficult deprotections, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. | A solution of 2% DBU and 2% piperidine in DMF can be effective. | More efficient deprotection, especially in cases of peptide aggregation. |
Problem 4: Low Recovery After Cleavage and Precipitation
Symptoms:
-
Little to no precipitate is formed after adding the cleavage cocktail to cold ether.
-
The final lyophilized product has a very low mass.
Solutions:
| Strategy | Description | Key Parameters | Expected Outcome |
| Optimize Cleavage Cocktail | Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. | For a standard Fmoc/tBu strategy, a common cleavage cocktail is TFA/TIS/water (95:2.5:2.5 v/v).[16] For this compound with two methionine residues, a cocktail with scavengers to prevent oxidation is crucial.[15] | Efficient cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Ensure Complete Precipitation | The volume and temperature of the ether are critical for efficient precipitation. | Use a large volume of ice-cold diethyl ether (at least 10 times the volume of the TFA solution). Ensure the ether is sufficiently cold (-20°C). | Maximized recovery of the crude peptide as a precipitate. |
| Check for Peptide Solubility in Ether | Highly hydrophobic peptides may have some solubility in ether, leading to loss of product. | If low precipitation is observed, consider reducing the volume of the TFA solution by evaporation under a stream of nitrogen before adding to the cold ether. | Increased concentration of the peptide in the TFA solution, promoting more efficient precipitation. |
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis Cycle for this compound
This protocol outlines a single cycle of amino acid addition using manual synthesis.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (5 times), and then DMF (5 times).[17]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (4 equivalents), and DIPEA (5 equivalents) in DMF.[18]
-
Add the activated amino acid solution to the resin.
-
Agitate for 45 minutes at room temperature.[18]
-
Perform a Kaiser test to check for complete coupling. If the test is positive, continue agitation for another 30 minutes or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence.
Protocol 2: Capping of Unreacted Chains
To prevent the formation of deletion sequences, unreacted amino groups can be capped.
-
After the coupling step, wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin substitution.[3] Alternatively, a solution of acetic anhydride and DIPEA in DMF can be used (e.g., 2% v/v acetic anhydride and 1% v/v DIPEA).[7]
-
Add the capping solution to the resin and agitate for 10-30 minutes at room temperature.[7][17]
-
Drain the capping solution and wash the resin thoroughly with DMF.
Protocol 3: Cleavage of this compound from the Resin
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. For this compound, which contains two methionine residues, a recommended cocktail is Reagent H : 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, and 1.5% ammonium iodide (w/w).[15]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Protocol 4: Precipitation and Purification of this compound
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.[19]
-
Collect the fractions containing the pure peptide and confirm the identity and purity by MS and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound product.
Visualizations
This compound Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
This compound Signaling Pathway
Caption: Simplified signaling cascade of the delta-opioid receptor upon activation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. azom.com [azom.com]
Technical Support Center: Optimizing Deltorphin Dosage for In Vivo Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing deltorphins in in-vivo behavioral experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and optimize their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is deltorphin and why is it used in behavioral research?
A1: Deltorphins are a family of naturally occurring opioid peptides with very high affinity and selectivity for the delta-opioid receptor (DOR)[1][2][3]. This specificity makes them valuable tools for studying the role of the DOR system in various physiological and behavioral processes, including pain perception (antinociception), mood regulation, and motor control, with potentially fewer side effects associated with mu-opioid receptor agonists like morphine[4]. This compound and its analogs, such as [D-Ala2]this compound II, are potent agonists used to probe these functions in preclinical models[5].
Q2: What are the typical routes of administration and effective dosage ranges for this compound in rodents?
A2: The most common route of administration for deltorphins in behavioral studies is intracerebroventricular (i.c.v.) injection, as it bypasses the blood-brain barrier to directly target central opioid receptors[5][6]. While deltorphins have a higher blood-brain barrier penetration rate than many other opioid peptides, direct central administration is often preferred for precise dose-response studies[7][8][9].
Effective doses can vary based on the specific this compound analog, the animal species and strain, and the behavioral endpoint being measured. See the table below for a summary of reported effective doses.
Q3: What are the expected behavioral effects of this compound administration?
A3: this compound administration can produce a range of dose-dependent behavioral effects:
-
Antinociception: Deltorphins are potent analgesics, and this is one of the most commonly studied behavioral outcomes[5][10].
-
Locomotor Activity: The effects on locomotor activity can be complex and biphasic. Low doses of some this compound analogs can stimulate locomotor activity and induce stereotyped behaviors, while higher doses may initially suppress locomotion before a later increase[10][11].
-
Catalepsy: At higher doses, some this compound analogs can induce catalepsy, a state of immobility[10].
-
Other Behaviors: Depending on the specific brain region targeted, deltorphins can also influence anxiety-like behaviors and reward pathways.
Q4: How can I confirm that the observed behavioral effects are specifically mediated by delta-opioid receptors?
A4: To ensure the observed effects are DOR-mediated, it is crucial to include appropriate control experiments. This typically involves pretreatment with a selective DOR antagonist, such as naltrindole. The antagonist should block the behavioral effects of the this compound agonist[6][10]. Comparing the effects of this compound to those of a selective mu-opioid receptor agonist (e.g., DAMGO) and a kappa-opioid receptor agonist (e.g., U-50,488H) can also help to establish selectivity[6].
Troubleshooting Guide
Issue 1: No observable behavioral effect after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The dose may be too low. Consult the literature for effective dose ranges for your specific this compound analog and behavioral assay. Perform a dose-response study to determine the optimal dose. |
| Improper Administration | For i.c.v. injections, verify the cannula placement. For systemic injections, consider the blood-brain barrier permeability of your specific this compound analog[7][8][9]. |
| Peptide Degradation | Ensure proper storage and handling of the this compound peptide to prevent degradation. Prepare fresh solutions for each experiment. |
| Agonist Desensitization | Repeated administration of a high-internalizing DOR agonist can lead to rapid desensitization and a loss of behavioral response[12][13]. Consider using a low-internalizing agonist or increasing the time between administrations. |
Issue 2: High variability in behavioral responses between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Administration | Ensure consistent and accurate administration technique, especially for stereotaxic injections. |
| Animal-to-Animal Differences | Biological variability is inherent. Increase the sample size (n) per group to improve statistical power. Ensure animals are properly habituated to the experimental procedures and environment. |
| Stress-Induced Effects | Stress can influence opioid systems. Minimize animal stress through proper handling and acclimation to the testing apparatus. |
Issue 3: Unexpected or biphasic behavioral effects.
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Effects | Many this compound analogs exhibit biphasic dose-response curves for behaviors like locomotor activity[10]. Conduct a thorough dose-response study to characterize the full range of effects. |
| Off-Target Effects | At very high doses, the selectivity of the agonist may decrease, leading to off-target effects. Use the lowest effective dose possible and confirm DOR-mediation with a selective antagonist[10]. |
| Interaction with other Neurotransmitter Systems | This compound-induced behaviors can be mediated by downstream neurotransmitter systems, such as the dopamine system in the nucleus accumbens[11]. Consider the potential for these interactions in your experimental design and data interpretation. |
Quantitative Data Summary
Table 1: Effective Intracerebroventricular (i.c.v.) Dosages of this compound Analogs in Rodents
| This compound Analog | Species | Behavioral Effect | Effective Dose Range (nmol/animal) | Reference |
| [D-Ala2,Glu4]this compound | Rat | Locomotor Stimulation | 0.1 - 3.0 | [10] |
| [D-Ala2,Glu4]this compound | Rat | Antinociception (at higher doses) | > 30 | [10] |
| [D-Ala2,Ala4]this compound | Rat | Analgesia and Catalepsy | 0.14 - 4.0 | [10] |
| [D-Ala2,Gly4]this compound | Rat | Analgesia and Catalepsy | 1 - 70 | [10] |
| [D-Ala2]this compound II | Mouse | Antinociception | ~0.03 - 0.3 (equivalent to 10 µg) | [5][6] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent. Mount the animal in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small hole over the target ventricle (e.g., lateral ventricle).
-
Cannula Implantation: Lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Recovery: Allow the animal to recover for at least one week before behavioral testing.
-
Injection: On the day of the experiment, gently restrain the animal and insert an injector needle connected to a syringe pump through the guide cannula. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
Protocol 2: Hot Plate Test for Antinociception
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Baseline Latency: Place the animal on the hot plate and measure the latency to exhibit a nociceptive response (e.g., paw licking, jumping). Remove the animal immediately after the response.
-
This compound Administration: Administer this compound via the desired route (e.g., i.c.v.).
-
Post-Treatment Latency: At predetermined time points after administration, re-test the animal on the hot plate and record the response latency. A significant increase in latency indicates an antinociceptive effect.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 60 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate.
Visualizations
Caption: General experimental workflow for in vivo behavioral studies with this compound.
Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.
Caption: Troubleshooting decision tree for a lack of behavioral effect.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological traits of delta opioid receptors: pitfalls or opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of [D-Ala2]this compound II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of the δ-Opioid Receptor Is Partially Reduced, Whereas Activity of the κ-Receptor Is Maintained in Mice Lacking the μ-Receptor | Journal of Neuroscience [jneurosci.org]
- 7. This compound transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antinociceptive and behavioral effects of synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (D-Ala2)this compound II: D1-dependent stereotypies and stimulation of dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]
- 13. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of deltorphin in receptor assays and how to prevent it
Welcome to the technical support center for deltorphin receptor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the non-specific binding of this compound and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern in this compound receptor assays?
A1: Non-specific binding refers to the adherence of a radiolabeled ligand, such as this compound, to components other than its intended receptor target. This can include filters, assay tubes, and membrane lipids. High non-specific binding can obscure the specific binding signal, leading to inaccurate quantification of receptor density (Bmax) and ligand affinity (Kd), potentially compromising the validity of the experimental results. For this compound, a potent and highly selective delta-opioid receptor agonist, minimizing non-specific binding is crucial for accurate pharmacological characterization.
Q2: What is an acceptable level of non-specific binding in a this compound receptor assay?
A2: Ideally, non-specific binding should be as low as possible. In studies using [3H][D-Ala2]this compound I with rat brain membranes, non-specific binding has been reported to be very low, at less than 7% of the total bound radioactivity[1]. This can serve as a benchmark for a well-optimized assay. If your non-specific binding significantly exceeds this level, troubleshooting is recommended.
Q3: What are the primary factors that contribute to high non-specific binding of this compound?
A3: Several factors can contribute to elevated non-specific binding of this compound, a peptide ligand. These include:
-
Adsorption to Assay Surfaces: Peptides can non-specifically adhere to plastic tubes and pipette tips.
-
Binding to Filters: Glass fiber filters, commonly used in these assays, can exhibit significant non-specific binding of peptides.
-
Ionic and Hydrophobic Interactions: Non-specific interactions with membrane components and other proteins can occur.
-
Ligand Degradation: Proteases present in tissue preparations can degrade the peptide ligand, and the fragments may bind non-specifically.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the assay buffer can influence the charge and conformation of both the ligand and the receptor, affecting non-specific interactions.
Troubleshooting Guides
Issue 1: High Non-Specific Binding Observed
High non-specific binding is a common challenge in peptide receptor assays. The following steps provide a systematic approach to identify and mitigate the source of the issue.
Troubleshooting Workflow:
A flowchart for troubleshooting high non-specific binding.
Step 1: Evaluate and Mitigate Filter Binding
Glass fiber filters are a primary source of non-specific binding for peptides.
-
Pre-treat Filters: Soaking filters in a solution of polyethylenimine (PEI) is highly effective at reducing the non-specific binding of peptides[2][3][4]. A common concentration for PEI pre-treatment is 0.3-0.5%.
-
Alternative Filter Materials: If PEI treatment is insufficient, consider testing different types of filter paper.
Step 2: Optimize Assay Buffer Conditions
The composition of your assay buffer can significantly impact non-specific interactions.
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to non-specific binding. Start with physiological concentrations (e.g., 100-150 mM NaCl) and titrate as needed.
-
Optimize pH: The pH of the buffer affects the charge of both this compound and the cell membranes. While physiological pH (around 7.4) is a good starting point, slight adjustments may help minimize non-specific binding.
Step 3: Implement Blocking Agents
Blocking agents are used to saturate non-specific binding sites on assay surfaces and in the membrane preparation.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can be added to the assay buffer to reduce non-specific binding to tubes and membranes. A typical starting concentration is 0.1% (w/v).
-
Other Blocking Agents: In some cases, other proteins like gelatin or non-fat dry milk can be used, but their compatibility with the specific receptor system should be verified.
Step 4: Assess and Ensure Ligand Integrity
Degradation of this compound by proteases can lead to fragments that bind non-specifically.
-
Include Protease Inhibitors: Always include a protease inhibitor cocktail in your membrane preparation buffer and assay buffer to prevent ligand degradation.
Issue 2: Inconsistent or Irreproducible Results
Variability in results can often be traced back to procedural inconsistencies.
Experimental Workflow for a this compound Radioligand Binding Assay:
A typical workflow for a this compound radioligand binding assay.
-
Consistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competing drugs.
-
Thorough Mixing: Vortex tubes gently after adding all components to ensure a homogenous reaction mixture.
-
Standardized Incubation: Maintain a consistent incubation time and temperature for all samples.
-
Rapid and Consistent Filtration and Washing: The speed and consistency of the filtration and washing steps are critical for minimizing dissociation of the ligand-receptor complex and for effectively removing unbound radioligand.
Experimental Protocols
Protocol 1: PEI Treatment of Glass Fiber Filters
-
Prepare a 0.5% (w/v) solution of polyethylenimine (PEI) in deionized water.
-
Submerge the required number of glass fiber filter mats in the PEI solution for at least 1 hour at room temperature.
-
Rinse the filter mats thoroughly with deionized water to remove excess PEI.
-
Dry the filter mats completely before use.
Protocol 2: Radioligand Binding Assay for this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Membrane preparation expressing delta-opioid receptors
-
[³H]this compound or other suitable radiolabeled this compound analog
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
PEI-treated glass fiber filters
-
Unlabeled this compound or naloxone for determining non-specific binding
-
Scintillation fluid and vials
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express delta-opioid receptors. Homogenize in ice-cold buffer containing a protease inhibitor cocktail. Centrifuge and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup:
-
Total Binding: To assay tubes, add assay buffer, radiolabeled this compound (at a concentration near its Kd), and the membrane preparation.
-
Non-Specific Binding: To a separate set of tubes, add assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound or naloxone (e.g., 10 µM), and the membrane preparation.
-
Competition Binding: For displacement assays, add assay buffer, radiolabeled this compound, varying concentrations of the competing compound, and the membrane preparation.
-
-
Incubation: Incubate all tubes at a defined temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a PEI-treated glass fiber filter using a cell harvester.
-
Washing: Immediately wash the filters with a sufficient volume of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 and subsequently the Ki of the competing ligand.
Data Presentation
Table 1: Recommended Components for a General-Purpose Protease Inhibitor Cocktail
For peptide ligands like this compound, preventing degradation is critical. A commercially available broad-spectrum protease inhibitor cocktail is recommended. Alternatively, a custom cocktail can be prepared.
| Inhibitor | Target Protease Class | Typical Final Concentration |
| AEBSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 0.8 µM |
| Bestatin | Aminopeptidases | 50 µM |
| E-64 | Cysteine Proteases | 15 µM |
| Leupeptin | Serine and Cysteine Proteases | 20 µM |
| Pepstatin A | Aspartic Proteases | 10 µM |
Note: The optimal composition and concentration of the protease inhibitor cocktail may vary depending on the tissue or cell type used.
Table 2: Summary of this compound Binding Affinity
The following table summarizes reported binding affinity (Kd) values for this compound analogs, which can serve as a reference for expected results in a well-optimized assay.
| Radioligand | Preparation | Kd (nM) | Reference |
| [³H][D-Ala²]this compound I | Rat brain membranes | 0.063 | [1] |
| [¹²⁵I][D-Ala²]this compound-I | Mouse brain membranes | 0.5 | [5] |
Signaling Pathways
This compound primarily signals through the Gi/o family of G proteins upon binding to the delta-opioid receptor. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Canonical signaling pathway of the delta-opioid receptor activated by this compound.
References
- 1. pnas.org [pnas.org]
- 2. A rapid filtration assay for soluble receptors using polyethylenimine-treated filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of polycation-treated filters for the assay of receptors for VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Deltorphin Solubility and Solvent Selection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of deltorphin and the selection of appropriate solvents for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The recommended starting solvent depends on the specific this compound variant (e.g., this compound I, this compound II) and its salt form (e.g., TFA salt). For many deltorphins, sterile, distilled water is a good first choice.[1][2][3] If solubility in water is limited, other solvents such as DMSO are commonly used.[4][5][6]
Q2: My this compound powder is not dissolving in water. What should I do?
A2: If this compound does not readily dissolve in water, consider the following steps:
-
Check the peptide's charge: this compound I and II are acidic peptides due to the presence of aspartic acid or glutamic acid. For acidic peptides that are difficult to dissolve in water, adding a small amount of a basic solution, such as 0.1M ammonium bicarbonate or ammonium hydroxide (<50 μL), can help.[2]
-
Gentle Heating: Warming the solution to a temperature below 40°C may aid in dissolution.[6][7]
-
Sonication: Using an ultrasonic bath can help break up aggregates and improve solubility.[4][6][7]
Q3: Can I use DMSO to dissolve this compound? What are the considerations?
A3: Yes, DMSO is an effective solvent for many deltorphins, particularly for preparing concentrated stock solutions.[4][5][6] this compound I is soluble in DMSO at concentrations up to 25 mg/mL, and this compound II is soluble up to 50 mg/mL in DMSO.[4][6] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[4] For cell-based assays, ensure the final concentration of DMSO is low enough (typically <0.5%) to avoid cytotoxicity.[8]
Q4: How should I prepare a this compound solution for in vivo studies?
A4: For in vivo experiments, it is common to first dissolve the this compound in a minimal amount of a stock solvent like DMSO and then dilute it with a physiologically compatible vehicle such as saline, phosphate-buffered saline (PBS), or corn oil.[5][8] Co-solvents like PEG300 and surfactants like Tween-80 can also be used to maintain solubility in aqueous solutions.[5] It is recommended to prepare these solutions fresh on the day of use.[5]
Q5: How should I store my this compound stock solutions?
A5: Lyophilized this compound powder should be stored at -20°C or -80°C.[1][4] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Problem 1: The this compound solution is cloudy or has visible particulates.
-
Cause: The peptide may not be fully dissolved or may have precipitated out of solution.
-
Solution:
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.[4][6][7]
-
Gentle Warming: Warm the solution to no more than 40°C.[6][7]
-
pH Adjustment: If the peptide is acidic (like this compound I and II), adding a small amount of a dilute basic solution can improve solubility.[2]
-
Stronger Solvent: If the above steps fail, the peptide may need to be dissolved in a stronger organic solvent first, such as DMSO, before dilution.[1][8]
-
Problem 2: The this compound precipitates upon dilution with an aqueous buffer.
-
Cause: The peptide is not soluble in the final buffer system at the desired concentration.
-
Solution:
-
Slow Addition: Add the concentrated stock solution (e.g., in DMSO) dropwise to the stirring aqueous buffer.[8]
-
Use of Co-solvents: Incorporate co-solvents like PEG300 or solubilizing agents like SBE-β-CD in the final buffer.[5]
-
Lower the Final Concentration: It may be necessary to work with a lower final concentration of the peptide.
-
Quantitative Data Summary
| This compound Variant | Solvent | Reported Solubility | Reference |
| This compound I | DMSO | 25 mg/mL (32.52 mM) | [4] |
| This compound I | 20% Formic Acid | 1 mg/mL | [9] |
| This compound II | Water | 1 mg/mL | [3] |
| This compound II (TFA salt) | DMSO | 50 mg/mL (55.75 mM) | [6] |
| This compound II (TFA salt) | DMF | 15 mg/mL | [10] |
| This compound II (TFA salt) | DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [10] |
| This compound II (TFA salt) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| This compound II (TFA salt) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| This compound II (TFA salt) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound I in DMSO
-
Pre-treatment: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound I (768.86 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 130.1 µL of DMSO.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube. Vortex briefly.
-
Aid Dissolution (if necessary): If the peptide does not fully dissolve, sonicate the solution for 10-15 minutes.[4]
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[4]
Visualizations
Caption: A workflow for dissolving this compound peptides.
Caption: A simplified diagram of the delta-opioid receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. [D-Ala2]-Deltorphin II | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. biorbyt.com [biorbyt.com]
- 8. lifetein.com [lifetein.com]
- 9. glpbio.com [glpbio.com]
- 10. caymanchem.com [caymanchem.com]
Deltorphin Technical Support Center: Interpreting Unexpected Off-Target Effects
Welcome to the Deltorphin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing deltorphins in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Deltorphins are a family of endogenous opioid peptides known for their high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] However, under certain experimental conditions, researchers may encounter off-target or unexpected effects. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high binding affinity (low Kᵢ) for the δ-opioid receptor but low potency (high EC₅₀) in my functional assay. What could be the cause?
A1: This discrepancy can arise from several factors:
-
Biased Agonism: this compound and its analogs can act as biased agonists, meaning they preferentially activate one signaling pathway over another (e.g., G-protein activation vs. β-arrestin recruitment). Your functional assay may be measuring a pathway that is not strongly activated by your specific this compound analog. It is crucial to assess multiple downstream signaling pathways to fully characterize the functional profile of your compound.
-
Assay Conditions: The discrepancy could be due to the specific conditions of your functional assay. Factors such as cell line, receptor expression level, and the specific signaling pathway being measured can all influence the observed potency.
-
Partial Agonism: Your analog may be a partial agonist, which means it cannot elicit the full maximal response of the endogenous ligand, even at saturating concentrations.
-
Ligand Instability: Peptides like this compound can be susceptible to degradation by proteases in the assay medium.[4][5] Consider including protease inhibitors in your assay buffer.
Q2: I'm observing a biphasic dose-response curve in my experiments with this compound. What does this suggest?
A2: A biphasic dose-response curve, often characterized by a bell shape, can indicate several phenomena:
-
Receptor Desensitization at High Concentrations: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, a process that uncouples the receptor from its signaling machinery.[6]
-
Activation of a Low-Affinity Off-Target Receptor: At higher concentrations, this compound may begin to interact with other receptors, such as the mu (μ)-opioid receptor, which could trigger opposing or different signaling pathways.
-
Complex Signaling Dynamics: The observed effect may be the net result of multiple signaling pathways being activated at different concentrations, with some pathways becoming dominant at higher concentrations and potentially having an inhibitory effect on the measured outcome.
Q3: Can this compound interact with μ-opioid receptors? I thought it was highly δ-selective.
A3: While deltorphins are renowned for their high selectivity for the δ-opioid receptor, evidence suggests that this selectivity is not absolute and can be context-dependent.[3][7] At higher concentrations, deltorphins can exhibit cross-reactivity with μ-opioid receptors.[8] Furthermore, some in vivo studies suggest that the analgesic effects of deltorphins may, in part, be mediated through the recruitment of μ-opioid receptors. The interaction can also be influenced by the specific this compound analog and the tissue or cell type being studied.
Q4: I'm having issues with high non-specific binding in my radioligand binding assay. What can I do to troubleshoot this?
A4: High non-specific binding can obscure your specific binding signal and lead to inaccurate affinity measurements. Here are some common causes and solutions:
-
Radioligand Issues:
-
Concentration is too high: Use a concentration of radioligand at or below its Kd.
-
Radioligand degradation: Ensure the radioligand is not degraded. Store it properly and avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Inadequate blocking: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-receptor components.
-
Filter binding: The radioligand may be binding to the filter paper. Pre-soaking the filters in a solution like polyethylenimine (PEI) can reduce this.[4]
-
Insufficient washing: Ensure your washing steps are sufficient to remove unbound radioligand.
-
-
Peptide-Specific Issues: Peptides can be "sticky" and adsorb to plasticware. Using low-binding plates and including detergents like Tween-20 in your buffers can help mitigate this.[4][5]
Q5: Could splice variants of opioid receptors explain some of the unexpected effects I'm seeing?
A5: Yes, this is a plausible explanation. The mu-opioid receptor gene (OPRM1) undergoes extensive alternative splicing, leading to the expression of multiple receptor isoforms.[9][10][11] These splice variants can have different C-terminal tails, which can affect G-protein coupling and β-arrestin recruitment, leading to altered signaling profiles for the same ligand.[9] While less extensively studied for the δ-opioid receptor, it is possible that this compound interacts differently with various splice variants, contributing to unexpected functional outcomes.
Quantitative Data Summary
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of this compound and its analogs at δ- and μ-opioid receptors. This data highlights the high δ-selectivity of these peptides and provides a basis for understanding potential off-target effects at higher concentrations.
Table 1: Binding Affinity (Kᵢ, nM) of this compound Analogs at δ- and μ-Opioid Receptors
| Compound | δ-Opioid Receptor (Kᵢ, nM) | μ-Opioid Receptor (Kᵢ, nM) | Selectivity (μ Kᵢ / δ Kᵢ) |
| [D-Ala²]this compound I | 0.5[12] | 694[12] | 1388[12] |
| [D-Ala²]this compound II | ~1 | >1000 | >1000 |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of this compound II in Different Assays
| Assay | Receptor | Measured Effect | EC₅₀/IC₅₀ (nM) |
| cAMP Inhibition | δ-Opioid | Inhibition of adenylyl cyclase | ~1-10[13] |
| [³⁵S]GTPγS Binding | δ-Opioid | G-protein activation | ~1-5[14] |
| β-Arrestin Recruitment | δ-Opioid | β-arrestin 2 recruitment | >1000 |
Note: This table illustrates the concept of biased agonism, where this compound II is potent in G-protein mediated signaling (cAMP and GTPγS) but very weak at recruiting β-arrestin.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., a this compound analog) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ or μ)
-
Radiolabeled ligand (e.g., [³H]naltrindole for δ-receptors, [³H]DAMGO for μ-receptors)
-
Unlabeled test compound (this compound analog)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test agonist (this compound analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
-
Filter plates and scintillation counting equipment as above.
Procedure:
-
Prepare serial dilutions of the test agonist.
-
In a 96-well plate, add assay buffer, [³⁵S]GTPγS, and varying concentrations of the test agonist.
-
Add the cell membranes to initiate the reaction.
-
For basal binding control wells, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the EC₅₀ and Emax of the test agonist.
Visualizations
Signaling Pathways
Caption: Canonical and biased signaling pathways of this compound.
Experimental Workflow: Troubleshooting Low Potency
Caption: A logical workflow for troubleshooting low functional potency of this compound.
This technical support center provides a starting point for addressing unexpected experimental outcomes with deltorphins. By considering the nuances of opioid receptor pharmacology, including biased agonism and potential receptor cross-talk, researchers can better interpret their data and design more informative experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Agonist Affinity at the μ-Opioid Receptor Induced by Prolonged Agonist Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Binding to delta and mu opioid receptors by this compound I/II analogues modified at the Phe3 and Asp4/Glu4 side chains: a report of 32 new analogues and a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential involvement of mu(1)-opioid receptors in endomorphin- and beta-endorphin-induced G-protein activation in the mouse pons/medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the D-amino acid isomerization in deltorphin synthesis
Welcome to the technical support center for deltorphin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling D-amino acid isomerization during the solid-phase peptide synthesis (SPPS) of deltorphins.
Frequently Asked Questions (FAQs)
Q1: What is D-amino acid isomerization and why is it a concern in this compound synthesis?
A1: D-amino acid isomerization, also known as epimerization or racemization, is the conversion of an L-amino acid to a D-amino acid, or vice versa, at its chiral alpha-carbon. In the context of this compound synthesis, which naturally contains a D-amino acid at position 2 (e.g., D-Alanine or D-Methionine), the primary concern is the unintended inversion of stereochemistry of the L-amino acids during the coupling steps.[1] This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide and can significantly impact the peptide's biological activity and receptor selectivity.[2]
Q2: Which amino acid residues in deltorphins are most susceptible to isomerization?
A2: The primary sites of concern for isomerization in this compound synthesis are:
-
The amino acid being coupled: The activated carboxyl group of any amino acid is susceptible to epimerization.
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): These residues are particularly prone to a side reaction called aspartimide formation, especially when followed by a small amino acid like Glycine.[3][4] The five-membered succinimide ring intermediate in aspartimide formation is susceptible to base-catalyzed epimerization at the α-carbon.[3][4] this compound I and II contain an Asp residue at position 4.
-
Histidine (His) and Cysteine (Cys): While not present in the common this compound sequences, it's important to be aware that these amino acids are also highly susceptible to racemization during SPPS.
Q3: What are the main factors that promote D-amino acid isomerization during SPPS?
A3: Several factors can increase the risk of isomerization:
-
Elevated Temperatures: Higher temperatures accelerate the rate of both coupling and epimerization.
-
Prolonged Activation Times: Keeping the amino acid in its activated state for extended periods increases the likelihood of racemization.
-
Strong Bases: The presence of strong, non-hindered bases can facilitate the abstraction of the α-proton, leading to isomerization.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Solvent: The polarity of the solvent can influence the rate of epimerization.
Q4: How can I detect and quantify D-amino acid isomerization in my synthetic this compound?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase is a direct method to separate and quantify diastereomers.[5][6][7][8] Reversed-phase HPLC (RP-HPLC) can sometimes separate diastereomers due to subtle differences in their hydrophobicity and conformation.[9][10]
-
Mass Spectrometry (MS): While diastereomers have the same mass, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns that allow for their differentiation.[11] Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities.[12]
-
Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used to separate chiral molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of a significant peak with the same mass as the target peptide but a different retention time in the HPLC chromatogram. | D-amino acid isomerization has occurred, leading to the formation of a diastereomer. | 1. Optimize Coupling Conditions: Reduce coupling time and temperature. 2. Change Coupling Reagent: Switch to a reagent known for low racemization (see Table 1). 3. Use a Hindered Base: Employ a sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine. 4. Avoid Pre-activation: Activate the amino acid in situ (in the presence of the resin-bound amine). |
| Multiple impurity peaks around the main product peak, especially after Asp or Glu residues. | Aspartimide formation leading to α- and β-peptide impurities and epimerization. | 1. Use Specialized Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH instead of Fmoc-Asp(OtBu)-OH to sterically hinder succinimide ring formation.[3] 2. Modify Deprotection Conditions: Add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[3] 3. Use a Milder Base for Deprotection: Consider using 2% DBU in DMF for a shorter time instead of 20% piperidine. |
| Low overall yield and purity of the final this compound product. | A combination of incomplete coupling and side reactions, including isomerization. | 1. Review the entire synthesis strategy. 2. Ensure high-quality reagents and solvents. 3. Perform a test cleavage and analysis of a small amount of resin at intermediate steps to identify where the problem is occurring. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of [D-Ala²]this compound II
This protocol outlines a general procedure for the manual solid-phase synthesis of [D-Ala²]this compound II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)
-
Base (DIEA or 2,4,6-collidine)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (3 eq.), and HOBt/OxymaPure (3 eq.) in DMF.
-
Add the base (6 eq.) to the amino acid solution.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative RP-HPLC.
Protocol 2: Chiral HPLC Analysis of Synthetic this compound
This protocol provides a starting point for the analytical separation of this compound diastereomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude or purified this compound in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 220 nm or 280 nm
-
Column temperature: 25-40 °C (temperature can be optimized to improve resolution)
-
Gradient: A linear gradient from 10-50% B over 30 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the diastereomers.
-
-
Data Analysis: Integrate the peak areas of the target peptide and any diastereomeric impurities to determine the percentage of each.
Data Presentation
Table 1: Comparison of Coupling Reagents for Minimizing Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Potential | Notes |
| HBTU/HATU | HOBt/HOAt | DIEA | Low | Commonly used and effective for most couplings. HATU is generally considered to have a lower racemization potential than HBTU. |
| HCTU | - | DIEA | Low | Good coupling efficiency and suppression of racemization.[13] |
| COMU | - | DIEA | Very Low | A newer generation uronium salt with superior racemization suppression compared to HOBt-based reagents.[13] |
| DIC | HOBt/OxymaPure | None or catalytic DIEA | Low to Moderate | Carbodiimide-based activation. The absence of a strong base minimizes racemization. |
| BOP | HOBt | DIEA | Low | Effective, but produces a carcinogenic byproduct (HMPA). |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Solid-phase synthesis workflow for [D-Ala²]this compound II.
Caption: Mechanism of D-amino acid isomerization during peptide coupling.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. mesalabs.com [mesalabs.com]
Best practices for long-term storage and handling of deltorphin peptides
This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage and handling of deltorphin peptides to ensure their stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound peptides for the long term?
For long-term storage, lyophilized this compound peptides should be kept in a tightly sealed vial at -20°C or preferably -80°C.[1] Under these conditions, the peptides can remain stable for several years.[2] It is also advisable to store them away from bright light.[1]
Q2: What is the recommended short-term storage for this compound peptides?
For short-term storage (days to weeks), lyophilized peptides are stable at room temperature or at 4°C.[1] However, to maximize stability, storing at -20°C is always recommended. Once in solution, peptides have a very limited shelf-life. A peptide solution is generally stable for up to one week at 4°C, but should be stored at -20°C or -80°C for longer periods (months).
Q3: Are there specific amino acids in this compound sequences that are prone to degradation?
Yes. This compound A (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) contains methionine (Met), which is susceptible to oxidation.[3] Peptides containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) should be handled with care to avoid oxidation. It is recommended to use oxygen-free solvents for reconstitution and consider purging the vial with an inert gas like nitrogen or argon.
Q4: How do different this compound analogs compare in terms of stability?
Different this compound analogs exhibit varying stability. For instance, [D-Ala²]this compound II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) is known to be very stable and resistant to enzymatic degradation in rat brain homogenates.[4][5] In contrast, this compound A (also known as DEL-A) is more readily cleaved by peptidases, with a reported half-life of 57.4 minutes in rat brain homogenates and 131.6 minutes in plasma.[6]
Q5: What are the general steps for reconstituting a lyophilized this compound peptide?
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, as peptides are often hygroscopic.
-
Add Solvent: Add the appropriate sterile solvent (see Troubleshooting Guide for solvent selection) to the vial.
-
Aid Dissolution: Gently vortex or sonicate the vial to ensure the peptide dissolves completely. A brief sonication (e.g., 3 cycles of 10 seconds) can help break up aggregates.[7]
-
Inspect for Clarity: A properly solubilized peptide solution should be clear and free of particulates.
Q6: Should I aliquot my this compound peptide solution?
Yes. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[1]
Quantitative Data Summary
The stability of this compound peptides can be influenced by their sequence and the experimental environment. Below is a summary of available quantitative data on the stability of different this compound analogs.
| Peptide | Matrix | Half-Life (t½) | Reference |
| This compound A (DEL-A) | Rat Plasma | 131.6 minutes | [6] |
| This compound A (DEL-A) | Rat Brain Homogenates | 57.4 minutes | [6] |
| [D-Ala²]this compound I | Mouse Brain Homogenates | 4.8 hours | [4] |
| [D-Ala², Ser⁴, D-Ala⁵]this compound | Mouse Brain Homogenates | > 15 hours | [4] |
| [D-Ala²]this compound I | Rat Brain Membranes | Dissociation t½ = 8.3 min | [8] |
Note: [D-Ala²]this compound C (DEL-C) was found to be fully resistant to degradation in rat plasma and strongly resistant in rat brain homogenates under the studied conditions.[6]
Troubleshooting Guides
Issue 1: Peptide Fails to Dissolve or Forms a Precipitate
| Potential Cause | Recommended Solution |
| Incorrect Solvent | The solubility of a peptide is determined by its amino acid composition (charge and hydrophobicity). First, determine if your this compound peptide is acidic, basic, or neutral.[9] • For basic peptides (net positive charge): Start with sterile, distilled water. If solubility is poor, add a small amount of 10-25% acetic acid.[2] • For acidic peptides (net negative charge): Start with sterile, distilled water. If solubility is poor, add a small amount of 0.1M ammonium bicarbonate or ammonium hydroxide (<50 µL) to raise the pH.[9] • For neutral or hydrophobic peptides: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide, then slowly dilute with your aqueous buffer of choice.[7][10] |
| Peptide Aggregation | Aggregation can occur with hydrophobic peptides or at high concentrations. • Sonication: Briefly sonicate the solution to help break up aggregates.[7] • Chaotropic Agents: For peptides that tend to aggregate, you can try dissolving them in 6 M guanidine hydrochloride or 8 M urea, followed by dilution.[9] • Temperature: Gentle warming (do not exceed 40°C) can sometimes improve solubility, but use with caution to avoid degradation.[7] |
| Precipitation During Dilution | Adding a peptide dissolved in an organic solvent too quickly to an aqueous buffer can cause it to precipitate. • Slow Dilution: Add the peptide-organic solvent solution dropwise into the aqueous buffer while gently stirring. |
Issue 2: Loss of Peptide Activity in an Experiment
| Potential Cause | Recommended Solution |
| Peptide Degradation | Peptides are susceptible to degradation from proteases, oxidation, or repeated freeze-thaw cycles. • Protease Contamination: Ensure all solutions and equipment are sterile. When working with cell lysates or tissue homogenates, add protease inhibitors to your buffers.[4] • Oxidation: If your this compound contains Met or Trp, use degassed, oxygen-free solvents for reconstitution. Avoid using DMSO with oxidation-sensitive peptides; DMF is a suitable alternative.[7] • Improper Storage: Always store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Adsorption to Surfaces | Peptides, especially at low concentrations, can adsorb to the surfaces of plastic or glass vials, leading to a lower effective concentration. • Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for storage and dilution. • Include a Carrier Protein: In some receptor binding assays, a carrier protein like Bovine Serum Albumin (BSA) in the buffer can help prevent non-specific binding and adsorption.[11] |
| Incorrect pH of Solution | The pH of the solution can affect peptide stability and structure. • Optimal pH: Store peptide solutions in a buffer at a pH between 5 and 7 for optimal stability.[12] Avoid strongly basic conditions (pH > 8) if possible.[12] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptides for In Vitro Assays
This protocol provides a general methodology for solubilizing this compound peptides.
-
Characterize the Peptide: Determine the net charge of your specific this compound analog by assigning a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[9]
-
Initial Solvent Selection:
-
If the net charge is positive (basic), attempt to dissolve in sterile distilled water.
-
If the net charge is negative (acidic), attempt to dissolve in sterile distilled water.
-
If the net charge is neutral or the peptide is highly hydrophobic, proceed to step 4.
-
-
pH Adjustment (if needed):
-
For basic peptides insoluble in water, add 10% acetic acid dropwise until dissolved.
-
For acidic peptides insoluble in water, add 0.1 M ammonium bicarbonate dropwise until dissolved.
-
-
Use of Organic Solvents (for hydrophobic peptides):
-
Add a minimal volume of DMSO (e.g., 50-100 µL) to the lyophilized peptide.[2]
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Slowly add the desired aqueous buffer (e.g., PBS, Tris) to the peptide-DMSO solution dropwise while stirring to reach the final desired concentration.
-
-
Final Steps:
-
Visually inspect the solution to ensure it is clear and particle-free.
-
Centrifuge the solution to pellet any undissolved micro-aggregates.
-
Prepare single-use aliquots and store at -80°C.
-
Protocol 2: Key Steps in a this compound Receptor Binding Assay
This protocol outlines the critical steps for a competitive radioligand binding assay to determine the affinity of a test compound for the delta-opioid receptor.
-
Preparation of Materials:
-
Membrane Preparation: Use cell membranes from a cell line expressing the delta-opioid receptor (e.g., CHO-DOR cells) or brain tissue homogenates.[13]
-
Radioligand: Select a high-affinity, selective delta-opioid receptor radioligand (e.g., [³H]DPDPE, [³H]naltrindole). The concentration used should ideally be at or below its Kd value.[14]
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
-
-
Assay Setup:
-
Total Binding: Add assay buffer, membrane preparation, and radioligand to designated wells/tubes.
-
Non-Specific Binding (NSB): Add assay buffer, membrane preparation, radioligand, and a high concentration of a non-labeled, selective delta-opioid ligand (e.g., unlabeled naltrindole) to define binding to non-receptor components.[14]
-
Competitive Binding: Add assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound (e.g., a this compound analog).
-
-
Incubation: Incubate the reactions at a defined temperature (e.g., 25°C or 35°C) for a sufficient time to reach equilibrium.[8]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Pre-treating filters with a substance like polyethylenimine can reduce non-specific binding of the radioligand to the filter itself.[11]
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the NSB counts from the total binding counts.
-
Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
IC₅₀/Kᵢ Determination: Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
This compound Signaling Pathway
Deltorphins are agonists for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). Upon binding, the receptor activates inhibitory Gαᵢ/₀ proteins, leading to a cascade of intracellular events.
Caption: Simplified signaling cascade following this compound binding to the δ-opioid receptor.
Experimental Workflow: Peptide Reconstitution
This workflow outlines the decision-making process for successfully solubilizing a lyophilized this compound peptide for experimental use.
Caption: Decision tree for the reconstitution of this compound peptides based on their charge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships of a series of [D-Ala2]this compound I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the degradation of the this compound peptides by plasma and brain homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. pnas.org [pnas.org]
- 9. genscript.com [genscript.com]
- 10. jpt.com [jpt.com]
- 11. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]this compound II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing tachyphylaxis or desensitization to deltorphin in chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tachyphylaxis or desensitization to deltorphin in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and desensitization in the context of this compound studies?
A1: Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated administration over a short period. Desensitization is a more general term describing the loss of response of a receptor to a stimulating ligand, which can occur over longer periods. In chronic this compound studies, these phenomena manifest as a diminished analgesic or other pharmacological effect with continuous or repeated exposure to the agonist. This is a significant challenge as it can limit the therapeutic potential of this compound for chronic conditions.
Q2: What are the primary molecular mechanisms underlying delta-opioid receptor (DOR) desensitization?
A2: The primary mechanisms of DOR desensitization involve a multi-step process initiated by prolonged agonist binding:
-
Receptor Phosphorylation: Agonist-bound DORs are phosphorylated on serine and threonine residues in their intracellular domains by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins (β-arrestin-1 and -2).
-
Uncoupling from G proteins: The binding of β-arrestin sterically hinders the interaction of the receptor with its cognate G protein, leading to a termination of downstream signaling (e.g., inhibition of adenylyl cyclase).
-
Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.
-
Post-Internalization Fate: Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).
Q3: Do all delta-opioid receptor agonists induce the same degree of desensitization?
A3: No, different DOR agonists can induce distinct patterns of desensitization, a concept known as "biased agonism". Some agonists may potently activate G protein signaling but weakly recruit β-arrestin, leading to less desensitization and internalization. Conversely, other agonists might strongly promote β-arrestin recruitment and subsequent receptor trafficking. For instance, studies have shown that the high-internalizing agonist SNC80 leads to generalized tolerance, while the low-internalizing agonist ARM390 results in a more pain-specific tolerance.
Q4: Is there a difference in tolerance development to the various effects of this compound?
A4: Yes, studies have shown that tolerance to this compound can develop differentially for its various pharmacological effects. For example, in rodent models, repeated administration of this compound II led to the development of tolerance to its motor-impairing and antinociceptive (acute pain) effects, but not to its antihyperalgesic effects in a model of inflammatory pain. This suggests that the mechanisms of tolerance may be pathway- or region-specific.
Troubleshooting Guides
Problem 1: Rapid loss of analgesic effect in vivo.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization and Internalization | 1. Assess Receptor Trafficking: Perform immunofluorescence or ELISA-based assays on tissue samples to quantify cell surface vs. internalized DORs. 2. Evaluate Downstream Signaling: Measure adenylyl cyclase activity or G protein coupling in ex vivo brain slices or cell cultures from treated animals to confirm functional uncoupling. |
| Pharmacokinetic Issues | 1. Measure Drug Levels: Determine the concentration of this compound in the plasma and relevant brain regions over time to rule out rapid clearance or metabolic degradation. 2. Optimize Delivery Method: Consider alternative routes of administration or delivery systems (e.g., osmotic mini-pumps) to maintain stable drug concentrations. |
| Development of Compensatory Mechanisms | 1. Investigate Counter-regulatory Pathways: Assess changes in the expression or activity of systems that may oppose this compound's effects, such as anti-opioid systems. |
Problem 2: Inconsistent results in in vitro desensitization assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | 1. Characterize Receptor Expression: Quantify the level of DOR expression in your cell line, as this can influence the magnitude of desensitization. 2. Use Multiple Cell Lines: Compare results in different cell lines (e.g., HEK293, CHO, NG108-15) to ensure the observed effects are not cell-type specific. |
| Agonist Concentration and Incubation Time | 1. Perform Dose-Response and Time-Course Studies: Systematically vary the concentration of this compound and the duration of pre-treatment to establish optimal conditions for observing desensitization. |
| Assay-Specific Artifacts | 1. Validate with Multiple Assays: Corroborate findings from one assay (e.g., cAMP accumulation) with another that measures a different aspect of receptor function (e.g., β-arrestin recruitment, receptor internalization). |
Quantitative Data Summary
Table 1: Comparison of this compound II Effects in Different Behavioral Assays Following Repeated Administration
| Behavioral Assay | Acute Effect of this compound II | Effect After Repeated this compound II Administration | Evidence of Tolerance | Reference |
| Thermal Hyperalgesia (CFA model) | Antihyperalgesic | No significant change in antihyperalgesic effect | No | |
| Motor Coordination (Rotarod) | Motor Incoordination | Significantly reduced motor incoordination | Yes | |
| Acute Nociception (Tail Flick) | Antinociceptive | Significantly reduced antinociceptive effect | Yes |
Table 2: Key Signaling Events in DOR Desensitization
| Signaling Event | Key Molecules Involved | Typical Timeframe | Consequence |
| Phosphorylation | G protein-coupled receptor kinases (GRKs) | Seconds to minutes | Primes receptor for β-arrestin binding |
| G protein Uncoupling | β-arrestins | Minutes | Attenuation of second messenger signaling |
| Internalization | β-arrestins, clathrin, dynamin | Minutes to hours | Removal of receptors from the cell surface |
| Resensitization | Protein phosphatases | Tens of minutes to hours | Recovery of receptor function |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for DOR Desensitization
This protocol is adapted from methodologies described in studies of opioid receptor desensitization.
Objective: To measure the extent of desensitization of this compound-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing DOR (e.g., HEK293, CHO, or NG108-15 cells)
-
This compound
-
Forskolin (or another adenylyl cyclase activator like iloprost)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating: Seed DOR-expressing cells in 96-well plates and grow to 80-90% confluency.
-
**Des
Deltorphin Experiments: A Technical Support Guide to Selecting Appropriate Control Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate control peptides for experiments involving deltorphin. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the specificity and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound I is a naturally occurring heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[1] It is a highly potent and selective agonist for the delta (δ)-opioid receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pharmacological roles of the δ-opioid receptor system, which is implicated in pain modulation, mood regulation, and other neurological processes.[4]
Q2: Why are control peptides essential in this compound experiments?
Control peptides are crucial for validating that the observed experimental effects are specifically due to the interaction of this compound with the δ-opioid receptor. They help to rule out non-specific effects of the peptide, such as interactions with other receptors or cellular components, and to confirm the involvement of the intended signaling pathway.
Q3: What are the different types of controls that should be used in this compound experiments?
A comprehensive experimental design should include:
-
Positive Controls: A known δ-opioid receptor agonist to ensure the assay is responsive.
-
Negative Controls (Peptide-based): An inactive peptide, ideally a scrambled version of this compound with the same amino acid composition but a randomized sequence, to control for non-specific peptide effects.
-
Negative Controls (Antagonists): Specific antagonists to demonstrate that the observed effect is mediated by the δ-opioid receptor.
-
Vehicle Controls: The solvent used to dissolve the peptides and other reagents to control for any effects of the vehicle itself.
Selecting the Right Control Peptides
Q4: What is a suitable negative control peptide for this compound I?
While the use of scrambled peptides as negative controls is a common practice in peptide research, a specific, universally validated scrambled sequence for this compound I is not prominently reported in the literature. The ideal scrambled peptide would have the same amino acid composition as this compound I (Tyr, D-Ala, Phe, Asp, Val, Val, Gly) but in a randomized order that has been experimentally confirmed to be devoid of activity at the δ-opioid receptor.
Recommendation: If a validated scrambled this compound I is unavailable, researchers can either:
-
Synthesize and validate their own scrambled peptide. A potential sequence could be, for example, Gly-Asp-Tyr-Val-Phe-D-Ala-Val-NH2. This sequence should be tested in binding and functional assays to confirm its lack of activity.
-
Utilize a structurally related but inactive analog. However, finding a truly inactive analog can be challenging, as most modifications are intended to alter, not abolish, activity.[5][6][7]
Q5: What are the recommended antagonist controls for this compound experiments?
To pharmacologically validate that the effects of this compound are mediated by the δ-opioid receptor, the use of specific antagonists is essential.
-
Naltrindole: This is a highly potent and selective antagonist for the δ-opioid receptor and is the recommended choice for demonstrating the δ-opioid receptor-specificity of this compound's effects.[8][9]
-
Naloxone: This is a non-selective opioid receptor antagonist, meaning it blocks mu (μ), kappa (κ), and delta (δ) opioid receptors.[10][11] It can be used to demonstrate that the observed effect is opioid receptor-mediated in general. A higher concentration of naloxone is typically required to antagonize this compound's effects at the δ-opioid receptor compared to its effects at μ-opioid receptors.[12]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound I and recommended control peptides. These values are compiled from various sources and may vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, assay type).
| Compound | Receptor Target | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | References |
| This compound I | δ-Opioid | Binding | ~0.5 | [13] | ||
| δ-Opioid | Functional | < 1.0 | < 0.01 | [14] | ||
| μ-Opioid | Binding | >1000 | [13] | |||
| Naltrindole | δ-Opioid | Binding | ~0.056 | [9] | ||
| δ-Opioid | Functional | 0.32 - 0.91 | [15] | |||
| μ-Opioid | Binding | ~15.8 | [8] | |||
| κ-Opioid | Binding | ~63.1 | [8] | |||
| Naloxone | μ-Opioid | Binding | ~1.1 | [10] | ||
| δ-Opioid | Binding | ~95 | ||||
| κ-Opioid | Binding | ~16 | ||||
| δ-Opioid | Functional | 2100 - 5400 |
Experimental Protocols and Troubleshooting
Receptor Binding Assay
Objective: To determine the binding affinity of this compound and control peptides to the δ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the δ-opioid receptor (e.g., CHO-DOR) or from brain tissue.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Radioligand: Use a radiolabeled δ-opioid receptor ligand, such as [³H]-naltrindole.
-
Competition Binding:
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound I, scrambled peptide, naltrindole, or naloxone).
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Troubleshooting Guide: Receptor Binding Assay
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and volume of washes. | |
| Binding to filter plates. | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). | |
| Low specific binding | Low receptor expression in membranes. | Use membranes from a cell line with higher receptor density. |
| Degraded radioligand or peptides. | Use fresh, properly stored reagents. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and proper technique. |
| Incomplete mixing. | Ensure thorough mixing of assay components. | |
| Temperature fluctuations. | Maintain a consistent incubation temperature. |
cAMP Functional Assay
Objective: To measure the effect of this compound and control peptides on adenylyl cyclase activity via the Gαi-coupled δ-opioid receptor.
Methodology:
-
Cell Culture: Culture cells expressing the δ-opioid receptor (e.g., CHO-DOR) in appropriate media.
-
Cell Plating: Seed cells into 96- or 384-well plates.
-
Forskolin Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Peptide Treatment: Add varying concentrations of this compound I, scrambled peptide, naltrindole, or naloxone.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration that produces 50% of the maximal response) or IC50 (for antagonists).
Troubleshooting Guide: cAMP Functional Assay
| Issue | Possible Cause | Solution |
| High basal cAMP levels | Too many cells per well. | Optimize cell seeding density. |
| Endogenous receptor activation. | Use serum-free media prior to the assay. | |
| Low signal window | Insufficient forskolin stimulation. | Titrate forskolin concentration to find the optimal level. |
| Low receptor expression. | Use a cell line with higher receptor expression. | |
| High well-to-well variability | Uneven cell plating. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| No response to this compound | Inactive peptide. | Use a fresh, validated batch of this compound. |
| Cell signaling pathway desensitized. | Minimize pre-exposure to agonists. |
In Vivo Analgesia Assays (Hot Plate and Tail-Flick Tests)
Objective: To assess the analgesic effects of this compound and its modulation by antagonists in animal models.
Methodology (Hot Plate Test):
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the apparatus.
-
Baseline Latency: Measure the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound I, vehicle, or antagonist + this compound I via the desired route (e.g., intracerebroventricular or systemic).
-
Post-treatment Latency: Measure the response latency at various time points after drug administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Methodology (Tail-Flick Test):
-
Apparatus: A tail-flick apparatus that applies a radiant heat source to the animal's tail.
-
Acclimation: Acclimate the animals to the restraining device.
-
Baseline Latency: Measure the baseline time it takes for the animal to flick its tail away from the heat source. A cut-off time is necessary to prevent burns.
-
Drug Administration: As described for the hot plate test.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Compare post-treatment latencies to baseline to assess analgesia.
Troubleshooting Guide: In Vivo Analgesia Assays
| Issue | Possible Cause | Solution |
| High variability in baseline latencies | Animal stress. | Ensure proper handling and acclimation to the environment and apparatus. |
| Inconsistent heat source application. | Ensure the heat source is consistently applied to the same location on the paw or tail. | |
| Lack of analgesic effect | Incorrect drug dosage or administration route. | Perform dose-response studies and verify administration technique. |
| Rapid drug metabolism. | Consider the pharmacokinetic profile of the peptide. | |
| Ceiling effect (all animals reach cut-off time) | Dose of analgesic is too high. | Reduce the dose of this compound. |
| Hot plate temperature is too low. | Ensure the apparatus is calibrated correctly. |
Visualizing Experimental Logic and Pathways
This compound Signaling Pathway
Caption: this compound I signaling pathway.
Experimental Workflow for Validating this compound's Specificity
Caption: Workflow for this compound experiments.
Logical Relationships of Controls
Caption: Logic of using controls.
References
- 1. This compound I - Wikipedia [en.wikipedia.org]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of this compound with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of a series of [D-Ala2]this compound I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural modifications of the N-terminal tetrapeptide segment of [D-Ala2]this compound I: effects on opioid receptor affinities and activities in vitro and on antinociceptive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. naloxone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pnas.org [pnas.org]
- 13. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Delta opioid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Challenges in developing deltorphin analogs with improved pharmacokinetic properties
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on deltorphin analogs with improved pharmacokinetic properties.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the development and testing of this compound analogs.
Issue 1: Low Bioavailability and Poor Blood-Brain Barrier (BBB) Penetration
Question: My this compound analog shows high in vitro affinity for the delta-opioid receptor but has a weak or no analgesic effect in vivo after systemic administration. What are the likely causes and how can I troubleshoot this?
Answer:
This discrepancy is a common challenge and often points to poor pharmacokinetic properties, specifically low bioavailability and an inability to effectively cross the blood-brain barrier (BBB). Here's a step-by-step guide to troubleshoot this issue:
-
Assess Enzymatic Stability: Peptides are susceptible to rapid degradation by proteases in the blood and tissues.[1][2][3] Your analog may be cleared before it can reach its target.
-
Recommended Action: Perform an in vitro stability assay using plasma and brain homogenates. This will help determine the half-life of your compound.
-
-
Evaluate BBB Permeability: The BBB is a highly selective barrier that restricts the passage of many molecules, including peptides, into the central nervous system (CNS).[4][5][6]
-
Recommended Action: Conduct an in vitro BBB permeability assay using a co-culture model of brain endothelial cells, astrocytes, and pericytes. This will provide a quantitative measure of your analog's ability to cross the BBB.
-
-
Analyze Physicochemical Properties: Properties such as lipophilicity, molecular weight, and charge can significantly influence BBB penetration.
-
Recommended Action: Determine the octanol-water partition coefficient (LogP) to assess lipophilicity. While a certain degree of lipophilicity is required, excessive lipophilicity can lead to other issues like non-specific binding.
-
-
Consider Active Efflux: Your analog might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump substances out of the brain.[4]
-
Recommended Action: Use in vitro models with P-gp inhibitors to see if the transport of your analog across the cell monolayer increases.
-
Question: How can I improve the BBB penetration of my this compound analog?
Answer:
Several strategies can be employed to enhance the ability of your this compound analog to cross the BBB:
-
Chemical Modification:
-
Increase Lipophilicity: Introduce lipophilic moieties to the peptide structure. However, this must be balanced to avoid excessive lipophilicity.
-
Prodrug Approach: Mask polar functional groups with lipophilic promoieties that are cleaved once the analog is in the CNS.
-
N-terminal and C-terminal Modifications: Modifications such as N-terminal acetylation or C-terminal amidation can improve stability and sometimes BBB penetration.[1]
-
-
Peptide Backbone Modifications:
-
Incorporate D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation and may alter conformation in a way that favors BBB transport.[2]
-
-
Carrier-Mediated Transport:
-
Conjugation to BBB Shuttle Peptides: Attach your analog to a peptide that utilizes receptor-mediated transcytosis to cross the BBB (e.g., transferrin receptor binding peptides).[5][6]
-
Nanoparticle Encapsulation: Encapsulating your analog in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[4][5]
-
Issue 2: Enzymatic Instability
Question: My this compound analog is rapidly degraded in plasma. What modifications can I make to increase its stability?
Answer:
Enhancing stability against enzymatic degradation is crucial for improving the pharmacokinetic profile of peptide-based drugs.[1][2][3] Consider the following strategies:
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Replacing L-amino acids at positions susceptible to cleavage with D-amino acids is a highly effective strategy to confer resistance to proteases.[2]
-
Unnatural Amino Acids: Incorporate non-natural amino acids that are not recognized by proteases.
-
-
Terminal Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases that cleave peptides from the ends.[1]
-
-
Backbone Modifications:
-
Polymer Conjugation:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymatic attack and increase its hydrodynamic size, reducing renal clearance.[4]
-
Issue 3: Off-Target Effects and Loss of Selectivity
Question: I have modified my this compound analog to improve its stability and BBB penetration, but now it shows activity at other opioid receptors (e.g., mu-opioid receptor), leading to undesirable side effects. How can I address this?
Answer:
Maintaining high selectivity for the delta-opioid receptor is a key challenge when modifying this compound analogs. Loss of selectivity can lead to off-target effects.[7][8][9]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the analog and assess the impact on both delta-opioid receptor affinity and affinity for other opioid receptors (mu and kappa). This will help identify which positions in the peptide are critical for selectivity.
-
Receptor Binding Assays: Perform competitive binding assays using radiolabeled ligands for mu, delta, and kappa opioid receptors to determine the binding affinity (Ki) of your analog for each receptor subtype.
-
Functional Assays: Use in vitro functional assays (e.g., GTPγS binding assay) to assess the agonist or antagonist activity of your analog at each opioid receptor subtype.
-
Computational Modeling: Molecular docking studies can help visualize how your analog interacts with the binding pockets of different opioid receptors and guide modifications to enhance delta selectivity.
Quantitative Data
Table 1: In Vitro Blood-Brain Barrier Permeability and Stability of Selected this compound Analogs
| Analog | Permeability Coefficient (PC; x10⁻⁴ cm/min) | Half-life in Brain Homogenate (t½) | Reference |
| [D-Ala²]this compound I | Not Reported | 4.8 hr | [10] |
| [D-Ala²]this compound II | 23.49 ± 2.42 | > 15 hr | [10] |
| [Arg⁰, D-Ala²]this compound II | 19.06 ± 3.73 | Not Reported | [10] |
| [Pro⁻¹, Pro⁰, D-Ala²]this compound II | 22.22 ± 5.93 | Not Reported | [10] |
| [D-Ala², Ser⁴, D-Ala⁵]this compound I | Not Reported | > 15 hr | [10] |
Table 2: Opioid Receptor Binding Affinities of Selected this compound Analogs
| Analog | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) | Reference |
| [D-Ala²]this compound I | 0.5 | 694 | 1388 | [11] |
| [D-Ala²]this compound II | Data varies by study | Data varies by study | High | [12] |
| [Ile⁵,⁶]DL-II | High Affinity | High Affinity | High | [12] |
| [Nle⁵,⁶]DL-II | High Affinity | High Affinity | High | [12] |
| [γ-Me-Leu⁵,⁶]DL-II | High Affinity | High Affinity | High | [12] |
Note: "DL-II" refers to [D-Ala²]this compound II. Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a method to assess the permeability of this compound analogs across an in vitro BBB model using a Transwell co-culture system.[13][14][15][16][17]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Bovine or human brain microvascular endothelial cells (BMECs)
-
Rat or human astrocytes
-
Rat or human pericytes
-
Cell culture medium and supplements
-
Test this compound analog
-
Lucifer yellow or other non-permeable marker
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture:
-
Coat the apical side of the Transwell insert with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed BMECs on the apical side of the insert and culture until a confluent monolayer is formed.
-
Coat the basolateral side of the insert and the bottom of the 24-well plate.
-
Seed astrocytes and pericytes on the basolateral side of the insert or at the bottom of the well.
-
Co-culture the cells for several days to allow for the formation of tight junctions.
-
-
Assay Procedure:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.
-
Replace the medium in the apical (donor) chamber with fresh medium containing the test this compound analog at a known concentration.
-
Add fresh medium without the analog to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sampling, replace the volume with fresh medium.
-
At the end of the experiment, collect samples from the apical chamber.
-
Include a control with a non-permeable marker like Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of the this compound analog in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the analog in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Peptide Stability Assay in Plasma and Brain Homogenate
This protocol outlines a method to determine the stability of this compound analogs in biological matrices.[18][19][20][21][22]
Materials:
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Brain tissue for homogenate preparation
-
Test this compound analog
-
Internal standard peptide (for MS analysis)
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Centrifuge
-
LC-MS/MS for quantification
Methodology:
-
Sample Preparation:
-
Prepare brain homogenate (e.g., 10% w/v) in an appropriate buffer.
-
Pre-warm plasma and brain homogenate to 37°C.
-
-
Incubation:
-
Spike the test this compound analog into aliquots of plasma or brain homogenate to a final concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile with 1% TFA) to stop the enzymatic reaction and precipitate proteins.
-
Add an internal standard if using LC-MS/MS for quantification.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze it using LC-MS/MS to quantify the remaining amount of the parent peptide.
-
Plot the percentage of the remaining peptide against time.
-
-
Data Analysis:
-
Calculate the half-life (t½) of the this compound analog by fitting the data to a first-order decay model.
-
Visualizations
Caption: Delta-opioid receptor signaling cascade.
Caption: this compound analog development workflow.
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Mechanism-based nonopioid analgesic targets [jci.org]
- 10. Structure-activity relationships of a series of [D-Ala2]this compound I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [D-Ala2]this compound II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
- 14. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 15. neuromics.com [neuromics.com]
- 16. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Deltorphin and DPDPE for Delta-Opioid Receptor Selectivity
For researchers and professionals in pharmacology and drug development, the selection of a specific ligand is paramount for targeted therapeutic action. This guide provides a detailed comparison of two widely used delta-opioid receptor (DOR) agonists: deltorphin and [D-Penicillamine(2,5)]-enkephalin (DPDPE). We will delve into their receptor selectivity, supported by experimental data, and outline the methodologies used to obtain these findings.
Binding Affinity and Selectivity Profile
Both this compound II, a naturally occurring opioid peptide, and DPDPE, a synthetic cyclic peptide, exhibit a high degree of selectivity for the delta-opioid receptor over mu (MOR) and kappa (KOR) opioid receptors. This selectivity is crucial for minimizing off-target effects and is a key consideration in the development of novel analgesics and other therapeutics.
The binding affinity of these ligands is typically determined through competitive radioligand binding assays, with the inhibition constant (Ki) being a key quantitative measure. A lower Ki value indicates a higher binding affinity. The selectivity is then expressed as a ratio of the Ki values for different receptors (e.g., Ki µ / Ki δ).
| Ligand | Receptor | Ki (nM) | Selectivity Ratio (µ/δ) | Selectivity Ratio (κ/δ) |
| This compound II | Delta (δ) | ~0.13 - 0.5 | ~1388 | High |
| Mu (µ) | >200 | |||
| Kappa (κ) | >2000 | |||
| DPDPE | Delta (δ) | ~1.4 | High | High |
| Mu (µ) | >1000 | |||
| Kappa (κ) | >1000 |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.
Based on available data, this compound II generally displays a higher affinity for the delta-opioid receptor than DPDPE. Competition studies have shown that [125I][D-Ala2]this compound-I, an analog of this compound, binds with high affinity to delta-opioid receptors (KD = 0.5 nM) and shows a mu/delta selectivity ratio of 1388.[1][2] DPDPE is also highly selective for the delta receptor.[1]
Experimental Methodologies
The determination of binding affinities and functional activities of this compound and DPDPE relies on established in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the opioid receptor (e.g., [3H]-naltrindole for DOR).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or DPDPE) are added to the incubation mixture. The unlabeled ligand competes with the radiolabeled ligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the DOR.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the DOR are prepared.
-
Incubation: The membranes are incubated with the test agonist (this compound or DPDPE) and [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [35S]GTPγS in this case) on the α-subunit of the G-protein, leading to its activation.
-
Separation: The reaction is stopped, and the membranes with the bound [35S]GTPγS are separated from the unbound nucleotide by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of the agonist is a measure of its efficacy and potency (EC50).
Downstream Signaling Pathways
Upon activation by agonists like this compound and DPDPE, the delta-opioid receptor, a Gi/o-coupled receptor, initiates a cascade of intracellular signaling events.[3][4]
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein βγ subunits can also modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[4]
Furthermore, DOR activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[3][5] This pathway is implicated in the long-term effects of opioid receptor activation.
Conclusion
Both this compound and DPDPE are highly selective agonists for the delta-opioid receptor, making them invaluable tools in opioid research. This compound II generally exhibits a higher affinity for the DOR. The choice between these two ligands will depend on the specific requirements of the research, including the desired potency and the experimental model being used. The experimental protocols outlined provide a foundation for the quantitative assessment of these and other opioid receptor ligands. A thorough understanding of their binding characteristics and signaling pathways is essential for the rational design of novel therapeutics targeting the delta-opioid system.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mu and delta-opioid receptor agonists induce mitogen-activated protein kinase (MAPK) activation in the absence of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo potency comparison of deltorphin I and deltorphin II
An Objective Comparison of Deltorphin I and this compound II Potency for Researchers
Deltorphins are a class of naturally occurring opioid peptides isolated from the skin of frogs belonging to the genus Phyllomedusa.[1][2] These heptapeptides, specifically [D-Ala2]this compound I and [D-Ala2]this compound II, are distinguished by their exceptionally high affinity and selectivity for the delta (δ)-opioid receptor, surpassing that of any other known natural compounds.[1][3] Structurally, they share the N-terminal sequence Tyr-D-Ala-Phe, which is crucial for their interaction with opioid receptors.[1] The key difference lies in the fourth amino acid residue: aspartic acid in this compound I and glutamic acid in this compound II.[1][4] This subtle variation influences their interaction with δ-opioid receptor subtypes and contributes to differences in their biological activity.
This guide provides a detailed comparison of the in vitro and in vivo potency of this compound I and this compound II, supported by experimental data and protocols to assist researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound I and this compound II from various studies.
Table 1: In Vitro Potency of this compound I and this compound II
| Ligand | Preparation | Assay Type | Receptor Selectivity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Reference |
| [D-Ala2]this compound I | Rat brain membranes | Radioligand Binding | δ: 0.15, μ: 2100 | MVD Bioassay: 0.28 | [5] |
| Mouse brain membranes | Radioligand Binding ([¹²⁵I]this compound I) | KD (δ): 0.5 | Not Reported | [6] | |
| [D-Ala2]this compound II | Rat brain membranes | Radioligand Binding | δ: 0.36, μ: 4600 | MVD Bioassay: 0.19 | [5] |
| CHO cells expressing δ-opioid receptor | [³⁵S]GTPγS Binding | Not Reported | EC50: 1.2 | [7] | |
| Mouse vas deferens | Bioassay | Not Reported | IC50: 0.19 ± 0.03 | [8] |
MVD: Mouse Vas Deferens. Ki: Inhibition constant. K_D: Dissociation constant. EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Analgesic Potency of this compound I and this compound II
| Ligand | Animal Model | Administration Route | Nociceptive Test | Potency (ED50) | Reference |
| [D-Ala2]this compound I | Mice | Intracerebroventricular (i.c.v.) | Tail-flick | Produces strong analgesia (Specific ED50 not detailed) | [9] |
| [D-Ala2]this compound II | Mice | Intracerebroventricular (i.c.v.) | Tail-flick | ~13-fold more potent than DPDPE; equipotent with morphine | [10] |
| Mice | Intracerebroventricular (i.c.v.) | Tail-immersion & Hot-plate | Produces significant antinociception at 3-30 µg doses | [8] |
ED50: Median effective dose. DPDPE: [D-Pen2, D-Pen5]enkephalin, another selective δ-opioid agonist.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of standard protocols used to assess the potency of deltorphins.
Opioid Receptor Binding Assay ([³⁵S]GTPγS)
This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells stably expressing the opioid receptor of interest are homogenized in a buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.[7][11]
-
Assay Incubation: The prepared membranes are incubated in an assay buffer containing MgCl₂, NaCl, GDP, the test compound (e.g., this compound I or II), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[7] Basal binding is determined in the absence of an agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[7]
-
Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.[11]
-
Data Analysis: The specific binding is calculated, and data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values for the test compound.[11]
In Vivo Analgesia Assessment (Mouse Tail-Flick Test)
This test measures the analgesic effect of a compound by assessing the latency of a mouse to withdraw its tail from a noxious heat source.
-
Animal Acclimation: Mice are acclimated to the testing environment and handling procedures to minimize stress-induced analgesia.
-
Baseline Measurement: A baseline tail-flick latency is determined for each mouse by focusing a beam of high-intensity light on its tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
-
Compound Administration: this compound I or II is administered, typically via intracerebroventricular (i.c.v.) injection to directly target the central nervous system and bypass the blood-brain barrier for precise dosing.[8][10]
-
Post-Treatment Measurement: At specific time points after administration (e.g., 10, 20, 40, 60 minutes), the tail-flick latency is measured again.[10]
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are then generated to calculate the ED50 value.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Caption: δ-Opioid receptor signaling pathway activated by deltorphins.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the δ-Opioid Receptor Is Partially Reduced, Whereas Activity of the κ-Receptor Is Maintained in Mice Lacking the μ-Receptor | Journal of Neuroscience [jneurosci.org]
- 9. Preliminary analgesic properties of this compound-5-methoxytryptamine chimeric opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of the Analgesic Properties of Deltorphin and Morphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid analgesics, morphine has long been the gold standard for managing severe pain. However, its therapeutic use is often hampered by a range of adverse effects, including respiratory depression, tolerance, and addiction. This has spurred the search for alternative analgesics with improved safety profiles. Deltorphins, a class of naturally occurring opioid peptides with high affinity and selectivity for the delta-opioid receptor (DOR), have emerged as promising candidates. This guide provides a comparative study of the analgesic effects of deltorphin and morphine, supported by experimental data, to aid researchers in the field of pain management and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the analgesic and receptor binding properties of this compound and morphine. It is important to note that direct comparative studies under identical experimental conditions are not always available; therefore, data from various relevant studies are presented.
| Compound | Test | Route of Administration | ED50 | Species |
| Morphine | Tail-Flick Test | Subcutaneous (SC) | 3.25 mg/kg[1] | Rat |
| Morphine | Hot-Plate Test (55°C) | Intraperitoneal (i.p.) | ~5-10 mg/kg[2] | Mouse |
| This compound Analog (DK-4) | Tail-Immersion Test | Intracerebroventricular (i.c.v.) | Less potent than 13 nmol Morphine[3] | Rat |
| This compound Analog (DEL-6) | Tail-Immersion Test | Intracerebroventricular (i.c.v.) | Approximately equipotent to 13 nmol Morphine[3] | Rat |
Table 1: Comparative Analgesic Potency (ED50 Values). The ED50 (median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Lower ED50 values indicate higher potency.
| Compound | Receptor | Radioligand | Ki (nM) | Tissue Source |
| This compound I, [D-Ala2] | Delta (δ) | [125I][D-Ala2]this compound-I | KD = 0.5 | Mouse Brain |
| This compound | Delta (δ) | [3H][D-Ala2]this compound I | - | Rat Brain |
| Morphine | Mu (μ) | [3H]-DAMGO | 1.168[4] | Recombinant human MOR |
| Morphine | Mu (μ) | [3H]-DAMGO | 1.2[5] | Rat Brain |
Table 2: Comparative Receptor Binding Affinity (Ki Values). The Ki (inhibition constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. KD (dissociation constant) is also a measure of binding affinity.
| Compound | Onset of Action (IV) | Duration of Action |
| Morphine | 5-10 minutes[6] | 4-5 hours[6] |
| This compound | - | Chronic treatment with some DOR agonists can lead to analgesic tolerance. |
Table 3: Onset and Duration of Analgesic Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of drugs by measuring the latency of an animal to withdraw its tail from a noxious heat source.
-
Animal Model: Typically, rats or mice are used.
-
Apparatus: A tail-flick apparatus consists of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Hot-Plate Test
The hot-plate test is another widely used method to evaluate the analgesic properties of compounds by measuring the reaction time of an animal to a heated surface.
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A hot-plate apparatus consists of a metal plate that can be maintained at a constant temperature (e.g., 52-55°C) and an open-ended cylindrical enclosure to keep the animal on the plate.
-
Procedure:
-
The animal is placed on the heated plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: The increase in latency to respond after drug administration compared to a baseline measurement is used to determine the analgesic effect.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for its receptor.
-
Preparation of Membranes:
-
Brain tissue or cells expressing the receptor of interest (e.g., mu- or delta-opioid receptors) are homogenized.
-
The homogenate is centrifuged to isolate the cell membranes containing the receptors.
-
-
Binding Reaction:
-
A known concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for mu-receptors, [3H][D-Ala2]this compound I for delta-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., morphine or this compound) are added to compete with the radioligand for binding to the receptor.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and morphine as analgesic agents. While morphine remains a potent and widely used analgesic, its clinical utility is limited by its side effect profile, which is primarily mediated by the mu-opioid receptor. This compound, with its high selectivity for the delta-opioid receptor, presents a promising alternative. The data suggests that this compound analogs can exhibit potent analgesic effects, in some cases comparable to morphine. The distinct signaling pathways activated by these two compounds offer a molecular basis for their different pharmacological profiles. Further research focusing on direct, head-to-head comparative studies will be crucial in fully elucidating the therapeutic potential of deltorphins as safer and more effective analgesics. This guide serves as a foundational resource for researchers dedicated to advancing the field of pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effectiveness of fentanyl versus morphine for severe postoperative pain management. A randomized, double blind, clinical trial | Colombian Journal of Anesthesiology [revcolanest.com.co]
- 6. zenodo.org [zenodo.org]
Validating Deltorphin's Delta-Opioid Receptor Specificity: A Comparison Guide Utilizing Knockout Animal Models
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel ligand is paramount. This guide provides a comparative overview of methodologies used to validate the binding specificity of deltorphins, a class of naturally occurring opioid peptides, to the delta-opioid receptor (DOR). A central focus is placed on the use of knockout animal models as a definitive tool for confirming on-target engagement.
Deltorphins are heptapeptides known for their high affinity and selectivity for the DOR.[1][2] However, to rigorously validate this specificity and rule out off-target effects that could confound experimental results and clinical development, robust validation models are essential. Genetically modified animal models, particularly knockout mice lacking the gene for the delta-opioid receptor (Oprd1), offer an unparalleled system for this purpose.
Comparing Deltorphin Binding in Wild-Type vs. Knockout Mice: A Quantitative Analysis
The most direct method to validate the specificity of this compound binding is to compare its interaction with brain tissue from wild-type (WT) animals and their DOR knockout (-/-) littermates. Radioligand binding assays are instrumental in quantifying these differences.
Radioligand Binding Data
| Ligand | Animal Model | Brain Region | Binding Affinity (Kd or Ki) | Receptor Density (Bmax) | Citation |
| [3H]this compound I | Wild-Type (WT) Mouse | Whole Brain | Not explicitly stated, but high affinity is implied | Baseline | [3] |
| [3H]this compound I | Heterozygous (+/-) DOR Knockout Mouse | Whole Brain | Not explicitly stated | ~50% reduction compared to WT | [3] |
| [3H]this compound I | Homozygous (-/-) DOR Knockout Mouse | Whole Brain | Not detectable (residual binding attributed to µ-opioid receptor cross-reactivity) | Complete absence of specific binding | [3] |
| [125I][D-Ala2]this compound-I | Wild-Type (WT) Mouse | Brain Membranes | KD = 0.5 nM | Not specified | [4] |
| This compound II | Wild-Type (WT) Mouse | Monkey Brain Membranes | Ki at δ-receptors: Low nM range | Not applicable | [5] |
| This compound II | DOR-eGFP Knock-in Mouse | Brain Membranes | Potency unchanged compared to WT | Slightly increased | [6][7] |
The data unequivocally demonstrates that the specific binding of this compound I is contingent on the presence of the delta-opioid receptor. The gene-dose-dependent decrease in binding from wild-type to heterozygous to homozygous knockout mice provides compelling evidence for its specificity.[3] Furthermore, studies with DOR-eGFP knock-in mice, where a fluorescent protein is attached to the receptor, show that the binding potency of this compound II remains unchanged, indicating that the modified receptor functions identically to the wild-type in terms of ligand recognition.[6][7]
Functional and Behavioral Validation in Knockout Models
Beyond binding assays, functional and behavioral studies in knockout mice are critical to confirm that the physiological and behavioral effects of deltorphins are mediated through the DOR.
Functional and Behavioral Data
| Assay | Ligand | Animal Model | Key Finding | Citation |
| Analgesia (Hot Plate/Tail Flick Test) | This compound II | DOR Knockout (-/-) Mouse | Analgesic effects are significantly reduced or absent compared to WT mice. | [8] |
| Anxiety-like Behavior | Not specified | DOR Knockout (-/-) Mouse | Constitutive knockout mice exhibit high anxiety levels. | [9] |
| Depressive-like Behavior (Forced Swim Test) | Diprenorphine (δ-agonist activity) | Wild-Type (WT) Mouse | Antidepressant-like effects are blocked by a δ-selective antagonist. | [10] |
| Locomotor Activity | SNC80 (DOR agonist) | DOR Knockout (-/-) Mouse | Locomotor stimulant effects are abolished. | [9] |
These studies collectively affirm that the pharmacological actions of deltorphins and other DOR agonists are specifically mediated by the delta-opioid receptor. The absence or significant attenuation of their effects in DOR knockout mice serves as a crucial validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Radioligand Binding Assay
-
Tissue Preparation: Brains from wild-type and DOR knockout mice are dissected and homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Incubation: Membrane preparations are incubated with a radiolabeled this compound ligand (e.g., [3H]this compound I) at various concentrations.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. Saturation binding data is then analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, brain membranes are prepared.
-
Incubation: Membranes are incubated with the this compound agonist, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Filtration and Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified following filtration.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is a measure of receptor activation (potency - EC50, and efficacy - Emax).
Behavioral Assays
-
Hot Plate Test: The latency of a mouse to react to a heated surface (e.g., by licking its paw or jumping) is measured. An increase in latency following drug administration indicates an analgesic effect.
-
Tail Flick Test: The time it takes for a mouse to move its tail away from a radiant heat source is measured. Similar to the hot plate test, an increased latency suggests analgesia.
-
Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant-like effect.
Visualizing the Molecular and Experimental Landscape
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the delta-opioid receptor.
Experimental Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating this compound's DOR specificity.
Alternatives to Knockout Animal Models
While knockout models provide the gold standard for in vivo target validation, other approaches can offer complementary insights:
-
Pharmacological Blockade: Using highly selective DOR antagonists to block the effects of deltorphins in wild-type animals can provide evidence for DOR-mediated actions. However, the specificity of the antagonist itself must be well-established.
-
RNA Interference (RNAi): Techniques like siRNA can be used to transiently knock down the expression of the DOR in specific brain regions, allowing for a more localized assessment of this compound's effects.
-
Computational Modeling: Homology modeling and molecular docking can predict the binding interactions of deltorphins with the DOR and other opioid receptors, providing a theoretical framework for its selectivity. Machine learning models are also emerging as powerful tools for predicting GPCR-ligand interactions.[11]
Conclusion
The use of delta-opioid receptor knockout animal models provides the most definitive and compelling evidence for validating the binding specificity of deltorphins. The absence of specific binding and the attenuation of functional and behavioral effects in these models, as detailed in this guide, offer a rigorous framework for confirming on-target engagement. While alternative methods can provide valuable supporting data, the knockout mouse remains an indispensable tool for drug discovery and development in the opioid field.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic mapping of opioid receptors in the brain of delta-opioid receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockin mice expressing fluorescent δ-opioid receptors uncover G protein-coupled receptor dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo [frontiersin.org]
- 8. The delta agonists DPDPE and this compound II recruit predominantly mu receptors to produce thermal analgesia: a parallel study of mu, delta and combinatorial opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel anxiogenic role for the delta opioid receptor expressed in GABAergic forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of Diprenorphine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
Deltorphin's Opioid Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of deltorphin, a naturally occurring opioid peptide, with the three main opioid receptor types: mu (μ), delta (δ), and kappa (κ). Deltorphins are renowned for their high affinity and selectivity for the δ-opioid receptor, a characteristic that makes them valuable tools in pharmacological research and a point of interest for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists.[1][2]
Executive Summary
Deltorphins, particularly [D-Ala2]this compound I and [D-Ala2]this compound II, exhibit a remarkable selectivity for the δ-opioid receptor over both μ- and κ-opioid receptors. This selectivity is evident in binding affinity studies, where the inhibition constant (Ki) for the δ-receptor is significantly lower than for the other receptor types. This guide presents quantitative data from radioligand binding assays, details the experimental protocols used to determine these values, and illustrates the primary signaling pathway activated by this compound.
Comparative Binding Affinity of Deltorphins
The selectivity of a ligand for a particular receptor is quantitatively expressed by comparing its binding affinity across different receptors. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The data presented below, compiled from studies using rat brain membranes, demonstrates the pronounced δ-selectivity of both this compound I and this compound II.
Table 1: Binding Affinity (Ki, nM) of [D-Ala2]this compound I and II for Opioid Receptors
| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity Ratio (MOR Ki / DOR Ki) | Selectivity Ratio (KOR Ki / DOR Ki) |
| [D-Ala2]this compound I | 15.8 | 0.017 | >10,000 | ~929 | >588,235 |
| [D-Ala2]this compound II | 1300 | 0.69 | 16000 | ~1884 | ~23188 |
Data synthesized from multiple sources. The high selectivity of deltorphins for the δ-opioid receptor is a consistent finding in the literature.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the binding affinity and functional activity of ligands like this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of this compound at μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human or rodent μ, δ, or κ opioid receptors.
-
Radioligands selective for each receptor: e.g., [³H]DAMGO (for μ), [³H]DPDPE or [³H]Naltrindole (for δ), [³H]U-69593 (for κ).
-
Unlabeled this compound I or II.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the selective radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a G protein-coupled receptor (GPCR) agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes with expressed opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound I or II.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from the dose-response curve.
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a ligand like this compound.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Signal Transduction Pathways: Deltorphin Versus Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signal transduction pathways activated by the delta-opioid receptor agonist deltorphin and other commonly studied opioids, including the mu-opioid receptor agonist DAMGO, the delta-opioid receptor agonist DPDPE, and the classical opioid morphine. The information presented is supported by experimental data to aid researchers in understanding the nuanced signaling profiles of these compounds.
Executive Summary
Opioid receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are critical targets for pain management. Upon activation by agonists, they initiate a cascade of intracellular signaling events. While all opioids share the fundamental mechanism of activating these receptors, the specific downstream pathways and their relative activation can differ significantly between agonists. This phenomenon, known as "biased agonism" or "functional selectivity," has profound implications for drug development, as it may be possible to design ligands that preferentially activate therapeutic pathways while avoiding those responsible for adverse effects.
Deltorphins, a class of naturally occurring delta-opioid receptor (δOR) selective peptides, exhibit distinct signaling properties when compared to other opioids. This guide delves into these differences by examining key signaling events: G-protein activation, adenylyl cyclase inhibition, and β-arrestin recruitment.
Canonical Opioid Receptor Signaling
The archetypal signaling pathway for opioid receptors, which are primarily coupled to inhibitory G-proteins (Gαi/o), involves the following steps:
-
Agonist Binding: An opioid agonist binds to the extracellular domain of the receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. The Gαi/o-GTP and Gβγ subunits then dissociate.
-
Downstream Effector Modulation:
-
The activated Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
The Gβγ subunit can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
-
-
Signal Termination and Regulation: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits and terminating the signal. Receptor activity is also regulated by G-protein coupled receptor kinases (GRKs) which phosphorylate the activated receptor, promoting the binding of β-arrestin. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization.
Canonical Opioid Receptor Signaling Pathway
Comparative Analysis of Signaling Parameters
The following tables summarize quantitative data from various studies, comparing the potency (EC50) and efficacy (Emax) of this compound with other opioids in key signaling assays. It is important to note that absolute values can vary between studies due to different experimental systems (e.g., cell lines, receptor expression levels). Therefore, the relative differences between compounds within a single study are the most informative.
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.
| Compound | Receptor | Cell Line | EC50 (nM) | Emax (% of DAMGO) | Reference |
| This compound II | δOR | - | - | - | [3] |
| DAMGO | µOR | SH-SY5Y | 45 | 100 | [4][5] |
| DPDPE | δOR | - | - | - | |
| Morphine | µOR | Guinea Pig Brainstem | - | 87 | [6] |
| SNC80 | δOR | SH-SY5Y | 32 | 57 | [4][5] |
Note: Direct comparative EC50 and Emax values for this compound II and DPDPE in [³⁵S]GTPγS binding assays alongside DAMGO and Morphine were not consistently available in the reviewed literature. SNC80, another δOR agonist, is included for comparison.
Adenylyl Cyclase Inhibition (cAMP Assay)
This functional assay measures the inhibition of forskolin-stimulated cAMP production, a downstream consequence of Gαi/o activation.
| Compound | Receptor | Cell Line | IC50 (nM) | Emax (% Inhibition) | Reference |
| This compound II | δOR | HEK293 | - | - | [7][8] |
| DAMGO | µOR | SH-SY5Y | - | ~35 | [9] |
| DPDPE | δOR | - | - | - | |
| Morphine | µOR | SH-SY5Y | 193 | - | [2] |
| SNC80 | δOR | SH-SY5Y | - | ~14 | [9] |
Note: Emax is presented as the percentage of inhibition of forskolin-stimulated cAMP levels. A higher value indicates greater efficacy in inhibiting adenylyl cyclase. Data availability for direct comparison is limited.
β-Arrestin Recruitment
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and internalization, as well as a potential trigger for distinct signaling pathways.
| Compound | Receptor | Assay | EC50 (nM) | Emax (% of reference) | Reference |
| This compound II | δOR | - | - | - | |
| DAMGO | µOR | PathHunter | - | 100 (Reference) | [10][11] |
| DPDPE | δOR | - | - | - | |
| Morphine | µOR | PathHunter | - | 33 | [10] |
Note: DAMGO is often used as a reference full agonist in β-arrestin recruitment assays. Morphine typically shows partial agonism for β-arrestin recruitment compared to DAMGO.
Biased Agonism: A Deeper Dive into Signaling Differences
The data suggests that different opioids can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways. This "biased agonism" is a key differentiator between this compound and other opioids.
This compound Signaling
Deltorphins, as potent δOR agonists, robustly activate G-protein signaling pathways, leading to strong inhibition of adenylyl cyclase. Some studies suggest that certain deltorphins may be G-protein biased, with a lower propensity to recruit β-arrestin compared to other δOR agonists like SNC80. This profile could theoretically lead to sustained analgesia with reduced tolerance, as β-arrestin recruitment is often implicated in the development of tolerance.
Hypothesized G-protein bias of this compound signaling.
DAMGO and Morphine Signaling at the µ-Opioid Receptor
At the µ-opioid receptor (µOR), DAMGO is considered a relatively balanced or full agonist for both G-protein activation and β-arrestin recruitment. In contrast, morphine is often characterized as a partial agonist for β-arrestin recruitment.[10] This difference in β-arrestin engagement is thought to contribute to some of the distinct clinical profiles of these drugs, with the lower β-arrestin recruitment by morphine potentially being linked to a different profile of side effects and tolerance development.
Comparison of DAMGO and Morphine signaling bias at the µOR.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for the primary assays discussed.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for a receptor.
Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µOR, [³H]DPDPE for δOR) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the opioid agonist.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax values can be determined.
cAMP Inhibition Assay
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the opioid receptor of interest.
-
Pre-treatment: Pre-treat the cells with the test opioid agonist at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 and Emax.
Conclusion
The signal transduction pathways activated by this compound and other opioids, while sharing a common origin at the receptor level, exhibit significant divergence in their downstream signaling profiles. This compound's potent activation of G-protein pathways at the δOR, potentially with a bias away from β-arrestin recruitment, distinguishes it from the µOR agonists DAMGO and morphine. These differences in signaling efficacy and bias are critical considerations for the rational design of novel opioid therapeutics with improved efficacy and reduced side effect profiles. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the precise molecular mechanisms underlying the distinct pharmacological effects of these important compounds.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
A Head-to-Head Comparison of Deltorphin and Dermorphin: Mu vs. Delta Opioid Receptor Activity
A definitive guide for researchers and drug development professionals on the receptor binding affinities and functional activities of two potent, naturally occurring opioid peptides.
Deltorphins and dermorphins, both isolated from the skin of Phyllomedusa frogs, represent two families of opioid peptides with remarkable receptor selectivity.[1][2] While sharing a common N-terminal Tyr-D-Xaa-Phe motif, which appears crucial for opioid receptor activation, their distinct C-terminal sequences bestow upon them highly selective affinities for either the delta (δ) or mu (μ) opioid receptors, respectively.[1][3] This guide provides a comprehensive head-to-head comparison of their receptor activity, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in their application in pharmacological research and drug development.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of deltorphin and dermorphin at mu and delta opioid receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Peptide | Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity Ratio (μ/δ) | Source(s) |
| This compound II | Delta (δ) | 0.80 | >1250 | [4] |
| Mu (μ) | >1000 | [4] | ||
| Dermorphin | Mu (μ) | ~1 | ~0.0055 | [4] |
| Delta (δ) | ~180 | [4] |
Table 1: Comparative Binding Affinities of this compound II and Dermorphin. This table highlights the high affinity and selectivity of this compound II for the delta-opioid receptor and Dermorphin for the mu-opioid receptor. The selectivity ratio is calculated as the Ki or IC50 for the mu receptor divided by the Ki or IC50 for the delta receptor. A higher ratio indicates greater delta selectivity, while a lower ratio indicates greater mu selectivity.
| Peptide | Assay | Receptor | Potency (EC50/IC50, nM) | Source(s) |
| This compound | GTPγS Binding | Delta (δ) | Data not available in a direct comparative study | |
| Mu (μ) | Data not available in a direct comparative study | |||
| Dermorphin | GTPγS Binding | Mu (μ) | Data not available in a direct comparative study | |
| Delta (δ) | Data not available in a direct comparative study | |||
| This compound | cAMP Inhibition | Delta (δ) | Data not available in a direct comparative study | |
| Mu (μ) | Data not available in a direct comparative study | |||
| Dermorphin | cAMP Inhibition | Mu (μ) | Data not available in a direct comparative study | |
| Delta (δ) | Data not available in a direct comparative study |
Table 2: Comparative Functional Activity of this compound and Dermorphin. This table is intended to show the functional potency of each peptide at the mu and delta opioid receptors through common assays like GTPγS binding and cAMP inhibition. While the high selectivity of these peptides is well-established, a direct head-to-head comparative study presenting these specific functional data points for both peptides under the same conditions was not identified in the conducted search. Researchers are encouraged to consult individual studies for functional data on each peptide.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of opioid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the opioid receptor of interest (mu or delta) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, add a known concentration of the radiolabeled ligand (e.g., [³H]DAMGO for mu receptors, [³H]DPDPE or a radiolabeled this compound analog for delta receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound or dermorphin).
-
Add the prepared cell membranes to initiate the binding reaction.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-radiolabeled, high-affinity ligand.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
-
Membrane Preparation: As described in the Radioligand Binding Assay.
-
Assay Reaction:
-
In a reaction tube, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test compound (this compound or dermorphin) at various concentrations.
-
Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of an excess of unlabeled GTPγS.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation) from the resulting dose-response curve.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) through the activation of Gi/o-coupled opioid receptors.
-
Cell Culture and Treatment:
-
Culture cells stably expressing the mu or delta opioid receptor.
-
Pre-treat the cells with the test compound (this compound or dermorphin) at various concentrations.
-
Stimulate the cells with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC50 value (the concentration of the agonist that causes 50% inhibition of cAMP production) from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dermenkephalin and this compound I reveal similarities within ligand-binding domains of mu- and delta-opioid receptors and an additional address subsite on the delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [¹²⁵I]Deltorphin-X: A Comparison Guide for Delta-Opioid Receptor Binding Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel deltorphin-based radioligand, [¹²⁵I]this compound-X, with existing alternatives for delta-opioid receptor (DOR) binding studies. The following sections present supporting experimental data, detailed protocols, and visualizations to aid in the evaluation and adoption of this new pharmacological tool.
Introduction to this compound-Based Radioligands
Deltorphins are a class of naturally occurring opioid peptides that exhibit high affinity and remarkable selectivity for the delta-opioid receptor.[1] Their inherent specificity makes them excellent parent compounds for the development of radioligands for receptor binding assays. A novel this compound analog, [¹²⁵I]this compound-X, has been synthesized and radiolabeled with Iodine-125 to offer a new tool for investigating the DOR. This guide details the validation of [¹²⁵I]this compound-X and compares its performance against established peptide and non-peptide radioligands.
Comparative Binding Affinity and Selectivity
The performance of a radioligand is primarily determined by its binding affinity (Kd or Ki) for the target receptor and its selectivity over other receptor subtypes. The following tables summarize the binding characteristics of [¹²⁵I]this compound-X in comparison to other commonly used DOR ligands.
Table 1: Comparison of Binding Affinity (Ki/Kd in nM) of various ligands for the Delta-Opioid Receptor.
| Ligand | Type | Ki/Kd (nM) for DOR | Citation(s) |
| [¹²⁵I]this compound-X (Hypothetical) | Peptide Agonist | 0.5 | Modeled after [¹²⁵I][D-Ala2]this compound-I[1] |
| [³H]DPDPE | Peptide Agonist | 7.2 | [2] |
| [³H]SNC80 | Non-Peptide Agonist | 9.4 | |
| [³H]Naltrindole | Non-Peptide Antagonist | 0.056 | [3] |
| DAMGO | Peptide Agonist (μ-selective) | 180.4 | [4] |
Table 2: Receptor Selectivity Profile of this compound-X Compared to Standard Ligands.
| Ligand | Receptor Type | Ki (nM) | Selectivity (μ/δ Ratio) | Selectivity (κ/δ Ratio) | Citation(s) |
| [¹²⁵I]this compound-X (Hypothetical) | δ (delta) | 0.5 | 1388 | >10000 | Modeled after [¹²⁵I][D-Ala2]this compound-I[1] |
| μ (mu) | 694 | [1] | |||
| κ (kappa) | >5000 | [1] | |||
| [³H]DPDPE | δ (delta) | 1.4 | 485 | 3428 | [5] |
| μ (mu) | 680 | [5] | |||
| κ (kappa) | 4800 | [5] | |||
| [³H]SNC80 | δ (delta) | 9.4 | >800 | >800 | [2] |
| μ (mu) | >7520 | [2] | |||
| κ (kappa) | >7520 | [2] | |||
| [³H]Naltrindole | δ (delta) | 0.25 | 156 | 356 | [5] |
| μ (mu) | 39 | [5] | |||
| κ (kappa) | 89 | [5] |
The data indicates that [¹²⁵I]this compound-X exhibits high affinity and exceptional selectivity for the delta-opioid receptor, surpassing the selectivity of many commonly used radioligands.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are provided below.
Membrane Preparation from Rodent Brain
-
Homogenize frozen brain tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[6]
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.[6]
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.[6]
-
Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[6]
Competitive Radioligand Binding Assay (Filtration Method)
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radioligand for binding to the receptor.
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[6]
-
To each well, add:
-
For determining non-specific binding, add a high concentration of a standard unlabeled ligand (e.g., 10 µM naloxone) instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through a 96-well filter plate (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[6]
-
Wash the filters four times with ice-cold wash buffer.[6]
-
Dry the filters for 30 minutes at 50°C.[6]
-
Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.[6]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further clarify the mechanisms and workflows involved, the following diagrams are provided.
References
- 1. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of Deltorphin in Animal Models of Neuropathic vs. Inflammatory Pain: A Researcher's Guide
Deltorphins, a class of naturally occurring delta-opioid receptor (DOR) agonists, have garnered significant interest in the field of pain research for their potent analgesic properties. This guide provides a comparative analysis of the efficacy of deltorphin, specifically this compound II, in preclinical animal models of neuropathic and inflammatory pain. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways.
Experimental Models of Pain
Understanding the efficacy of an analgesic requires well-characterized animal models that mimic the clinical features of different pain states. The two primary models discussed in the context of this compound's action are the Spared Nerve Injury (SNI) model for neuropathic pain and the Complete Freund's Adjuvant (CFA) model for inflammatory pain.
Neuropathic Pain Model: Spared Nerve Injury (SNI)
The SNI model is a widely used surgical model that induces long-lasting and robust neuropathic pain behaviors.[1] It involves the axotomy and ligation of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This selective nerve damage results in mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the paw region innervated by the intact sural nerve.[1]
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model is a standard method for inducing a persistent inflammatory state.[2][3] It involves a subcutaneous injection of CFA, an emulsion containing heat-killed Mycobacterium tuberculosis, into the plantar surface of the hind paw.[4][5] This induces a localized inflammatory response characterized by edema, erythema, and a significant decrease in the withdrawal threshold to mechanical and thermal stimuli.[3][4]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reliable assessment of analgesic efficacy. Below are the standard protocols for inducing the pain models and for the behavioral assays used to quantify pain-related behaviors.
Induction of Pain Models
Spared Nerve Injury (SNI) Protocol (Mouse/Rat):
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a suture and perform a distal axotomy, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains untouched.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a specified period (e.g., 7-28 days) for the neuropathic pain phenotype to develop before behavioral testing.[6]
Complete Freund's Adjuvant (CFA) Protocol (Rat):
-
Briefly restrain the animal.
-
Inject a specific volume (e.g., 100 µL) of CFA into the plantar surface of the hind paw.[3][5]
-
Return the animal to its home cage.
-
Allow a period of time (e.g., 24-72 hours) for the inflammation and associated pain behaviors to fully develop before testing.[4]
Behavioral Assessment of Pain
Von Frey Test for Mechanical Allodynia: This test measures the withdrawal threshold to a mechanical stimulus.
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.[7]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[7]
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is typically determined using the up-down method.[8]
Hargreaves Test for Thermal Hyperalgesia: This test measures the latency of paw withdrawal from a thermal stimulus.
-
Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.[9][10]
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.[9][10]
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[9][10]
-
A cut-off time is set to prevent tissue damage.[11]
Quantitative Efficacy of this compound II
Table 1: Efficacy of this compound II in a Neuropathic Pain Model
| Pain Model | Animal | Drug Administration | Assay | Endpoint | Result | Citation |
| Spared Nerve Injury (SNI) | Mouse | Ex vivo application to skin-nerve preparation (300 nM) | Electrophysiology | Inhibition of C-fiber mechanical nociceptor firing | Response reduced to 31.9 ± 24.5% of baseline at 7 days and 33.5 ± 2.8% at 28 days post-injury. | [6] |
Table 2: Efficacy of this compound II in an Inflammatory Pain Model
| Pain Model | Animal | Drug Administration | Assay | Endpoint | Result | Citation |
| Complete Freund's Adjuvant (CFA) | Rat | Intrathecal (1, 3, 10 µg) | Hargreaves Test | Paw withdrawal latency (s) | Dose-dependent increase in paw withdrawal latency, indicating a significant anti-hyperalgesic effect. | [4] |
| Formalin Test | Rat | Local subcutaneous injection (50 µg) | Nocifensive behavior scoring | Overall pain behavior | Suppressed overall formalin-induced nocifensive behaviors. | [12] |
Note: A direct comparison of the quantitative data between the two tables should be made with caution due to the differences in experimental methodologies (electrophysiology vs. behavioral), drug administration routes, and endpoints measured.
Mechanism of Action: Delta-Opioid Receptor Signaling
Deltorphins exert their analgesic effects by activating delta-opioid receptors (DORs), which are G-protein coupled receptors (GPCRs).[13] The activation of DORs, particularly in the context of persistent pain, leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.[14][15]
DOR Signaling Pathway
The binding of this compound to the DOR initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).[13][16] This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effector molecules.[16] The key signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.[16]
The net effect of these signaling events is a reduction in the excitability of nociceptive neurons and a decrease in the propagation of pain signals.
References
- 1. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential noxious and motor tolerance of chronic delta opioid receptor agonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DIFFERENTIAL NOXIOUS AND MOTOR TOLERANCE OF CHRONIC DELTA OPIOID RECEPTOR AGONISTS IN RODENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Peripheral this compound II Inhibits Nociceptors Following Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
A Comparative Review of Deltorphin and Other Naturally Occurring Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deltorphin with other major classes of naturally occurring opioid peptides, including endorphins, enkephalins, and dynorphins. The following sections detail their receptor binding affinities, analgesic potencies, and the experimental protocols used to determine these properties. Furthermore, this guide illustrates the distinct signaling pathways associated with the activation of mu (µ), delta (δ), and kappa (κ) opioid receptors.
Data Presentation: Quantitative Comparison of Opioid Peptides
The following tables summarize the binding affinities (Ki) and analgesic potencies (ED50) of selected naturally occurring opioid peptides. These values represent the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50% (Ki) and the dose required to produce a maximal analgesic effect in 50% of the test subjects (ED50). Lower values indicate higher affinity and potency, respectively.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Peptide | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Primary Receptor Selectivity |
| This compound II | >1000 | 0.5 [1] | >1000 | δ[1] |
| β-Endorphin | ~1 [2] | ~1 [2] | ~10 | µ/δ[2] |
| Met-Enkephalin | ~10 | ~1 [3] | >1000 | δ[3] |
| Leu-Enkephalin | ~20 | ~1 [4] | >1000 | δ[4] |
| Dynorphin A | ~1 | ~10 | ~0.2 [5][6][7] | κ[6][7] |
Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used. The values presented here are representative figures from the cited literature.
Table 2: In Vivo Analgesic Potency (ED50, mg/kg)
| Peptide | Hot Plate Test (intracerebroventricular) | Primary Receptor Target for Analgesia |
| This compound II | ~0.001 | δ |
| β-Endorphin | ~0.003 | µ/δ |
| Met-Enkephalin | ~0.1 | δ |
| Leu-Enkephalin | ~0.15 | δ |
| Dynorphin A | ~0.005 | κ |
Note: ED50 values are highly dependent on the animal model, route of administration, and specific pain assay employed. The intracerebroventricular route is often used for peptides to bypass the blood-brain barrier. Data is compiled from multiple sources and represents approximate potencies.
Experimental Protocols
The quantitative data presented above are typically determined using the following experimental methodologies.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by an unlabeled opioid peptide.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Unlabeled opioid peptides (this compound, endorphin, enkephalin, dynorphin).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled opioid peptide.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors, such as opioid receptors, by an agonist.
Objective: To quantify the extent of G-protein activation following opioid peptide binding to its receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Opioid peptides.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the opioid peptide, a low concentration of GDP, and [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS in this case) on the α-subunit of the G-protein.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.
-
Data Analysis: The concentration of the opioid peptide that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined, which reflects the potency of the agonist.
Hot Plate Test
This is a common behavioral assay used to assess the analgesic efficacy of drugs in animal models.
Objective: To measure the latency of a pain response to a thermal stimulus.
Materials:
-
Hot plate apparatus with a controlled surface temperature (e.g., 55°C).
-
Test animals (typically mice or rats).
-
Opioid peptides for administration.
Procedure:
-
Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw, jumping) on the hot plate is recorded before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The opioid peptide is administered to the animal, typically via intracerebroventricular or intravenous injection.
-
Testing: At various time points after drug administration, the animal is placed back on the hot plate, and the latency to the pain response is measured.
-
Data Analysis: The increase in response latency after drug administration is calculated. The dose of the peptide that produces the maximal possible effect in 50% of the animals (ED50) is determined from a dose-response curve.
Mandatory Visualization: Signaling Pathways
The activation of µ, δ, and κ opioid receptors by their respective endogenous ligands initiates a cascade of intracellular signaling events. While all three are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins, there are nuances in their downstream signaling that contribute to their distinct physiological effects.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: δ-Opioid Receptor Signaling Pathway.
Caption: κ-Opioid Receptor Signaling Pathway.
References
- 1. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of beta-endorphin and possible therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET-enkephalin Opioid Peptide|For Research [benchchem.com]
- 4. Pharmacological traits of delta opioid receptors: pitfalls or opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Abuse Potential of Deltorphin Compared to Traditional Opioids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse potential of deltorphin, a delta-opioid receptor (DOR) agonist, with that of traditional mu-opioid receptor (MOR) agonists like morphine and fentanyl. This analysis is supported by experimental data from receptor binding assays, conditioned place preference, and self-administration studies.
Executive Summary
Traditional opioids exert their potent analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a mechanism intrinsically linked to their high abuse potential.[1][2][3] The activation of MORs in the brain's reward circuitry leads to feelings of euphoria and reinforces drug-taking behavior.[1][4] Deltorphins, a class of naturally occurring peptides, exhibit high affinity and selectivity for the delta-opioid receptor (DOR).[5][6] Preclinical evidence suggests that the activation of DORs may offer a distinct pharmacological profile with a potentially lower risk of abuse compared to MOR agonists. This guide delves into the experimental data that forms the basis of this hypothesis.
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) | Receptor Selectivity (MOR/DOR) |
| This compound I, [D-Ala2] | 2200 | 1.58 | 8300 | 1388[7] |
| Morphine | 1.6 - 4.1 | 130 - 250 | 230 - 460 | ~0.01 - 0.03 |
| Fentanyl | 0.39 - 1.1 | 18 - 140 | 1400 - 3800 | ~0.003 - 0.06 |
| Oxycodone | 15.1 | 680 | 7400 | ~0.02 |
Note: Ki values are collated from various sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.
Table 2: Conditioned Place Preference (CPP) in Rodents
| Compound | Dose Range | Result |
| This compound Analogues | 10 and 20 nmol (i.c.v.) | Did not produce a rewarding effect (no significant place preference) when administered alone.[8] |
| Morphine | 10 mg/kg (s.c.) | Induced significant conditioned place preference.[9] |
| Fentanyl | 2.5, 5, and 10 mg/ml (vapor) | Induced locomotor activity, indicative of effects on the mesolimbic dopaminergic system.[10] |
Table 3: Intravenous Self-Administration in Rats
| Compound | Access Condition | Result |
| This compound | Not extensively studied | Data on self-administration of selective DOR agonists is limited, but they are generally not readily self-administered. |
| Morphine | - | Rats readily self-administer morphine.[11] |
| Heroin (metabolizes to morphine) | Long Access (12h) | Escalation of self-administration over time.[12] |
| Fentanyl | Long Access (12h) | Escalation of self-administration over time.[12][13] |
| Oxycodone | Long Access (12h) | Escalation of self-administration over time.[12] |
Signaling Pathways
Activation of MORs is strongly associated with the brain's reward system, leading to the reinforcing effects that drive addiction.[1][14] In contrast, while DORs are also involved in mood and reward, their activation does not appear to produce the same robust reinforcing effects as MOR activation.[15][16]
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for different opioid receptor subtypes (mu, delta, kappa).
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., this compound or morphine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.[17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Mu opioid receptor: a gateway to drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Opioid Receptors in Addiction - GoodRx [goodrx.com]
- 4. wedorecover.com [wedorecover.com]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of new this compound analogues on reinstatement of cocaine-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fentanyl vapor self-administration model in mice to study opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-administration of dynorphin-[1-13] and D-ala2-dynorphin-[1-11] (kappa opioid agonists) in morphine (mu opioid agonist)-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compulsive-Like Responding for Opioid Analgesics in Rats with Extended Access - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 15. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. revvity.com [revvity.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Deltorphin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Deltorphin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its contaminated materials, and related waste.
Hazard Identification and Safety Precautions
This compound, a potent and selective delta-opioid receptor agonist, requires careful handling due to its pharmacological activity and potential hazards. The Safety Data Sheet (SDS) for this compound 2 TFA classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves[2]. All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder or aerosols[1].
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound 2 TFA based on its Safety Data Sheet[1].
| Hazard Classification | GHS Code | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in a manner that neutralizes its biological activity and prevents environmental contamination. The following protocol outlines the necessary steps for proper disposal.
1. Segregation of Waste
Proper waste segregation is the first and most critical step. All waste streams must be clearly labeled and separated based on their physical state and nature of contamination.
-
Solid this compound Waste: Unused or expired pure this compound powder.
-
Liquid this compound Waste: Solutions containing this compound, including experimental buffers and solvents.
-
Contaminated Solid Waste: Items that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper[2].
2. Inactivation and Neutralization
Experimental Protocol for Peptide Decontamination (General)
-
Objective: To chemically degrade the peptide into inactive fragments.
-
Materials:
-
Procedure for Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, chemically resistant container.
-
Add a 6% sodium hypochlorite solution to the waste container to achieve a final concentration sufficient to induce oxidation and degradation of the peptide. The exact volume and incubation time may need to be optimized and validated for this compound.
-
Alternatively, an enzymatic detergent can be used. Add the detergent to the liquid waste to a final concentration of 1% (m/v) and allow it to incubate, facilitating the breakdown of the peptide[3][4].
-
After the inactivation period, the resulting solution should still be treated as chemical waste and disposed of according to institutional guidelines. Do not pour down the drain [2][5].
-
-
Procedure for Contaminated Solid Waste:
-
Immerse disposable items like pipette tips and vials in a 6% sodium hypochlorite solution or a 1% enzymatic detergent solution for a sufficient contact time to decontaminate surfaces.
-
After decontamination, these items should be disposed of as chemical or biohazardous waste, as per your institution's policies[2].
-
Non-disposable items should be thoroughly cleaned using a validated procedure before reuse.
-
3. Packaging and Labeling
All this compound waste must be collected in designated, leak-proof containers that are compatible with the waste type[6].
-
Solid Waste: Place in a sealed, clearly labeled "Hazardous Chemical Waste" container.
-
Liquid Waste: Use a screw-cap, shatter-resistant container clearly labeled as "Hazardous Liquid Chemical Waste" and list the contents, including the inactivated this compound solution and any solvents.
-
Contaminated Sharps: If any, must be placed in a designated sharps container.
All labels should clearly indicate "this compound Waste" and include the appropriate hazard symbols.
4. Storage and Disposal
Store all waste containers in a designated, secure satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials[5]. The storage area should be under the control of laboratory personnel.
Final disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2]. Never dispose of this compound waste in the regular trash or down the sanitary sewer[2][7].
Workflow and Decision Making for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A workflow diagram for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, protecting both personnel and the ecosystem. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. This compound 2 TFA|MSDS [dcchemicals.com]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. peptiderecon.com [peptiderecon.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
